OPC 4392 hydrochloride
Description
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Properties
Molecular Formula |
C24H30ClN3O2 |
|---|---|
Molecular Weight |
428.0 g/mol |
IUPAC Name |
7-[3-[4-(2,3-dimethylphenyl)piperazin-1-yl]propoxy]-1H-quinolin-2-one;hydrochloride |
InChI |
InChI=1S/C24H29N3O2.ClH/c1-18-5-3-6-23(19(18)2)27-14-12-26(13-15-27)11-4-16-29-21-9-7-20-8-10-24(28)25-22(20)17-21;/h3,5-10,17H,4,11-16H2,1-2H3,(H,25,28);1H |
InChI Key |
RCFBXWQIQDINAG-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of OPC-13013 (Cilostazol)
A Note on Nomenclature: The query for "OPC 4392 hydrochloride" appears to reference a compound with a complex history. Scientific literature primarily identifies OPC-4392 as an investigational antipsychotic agent acting as a presynaptic dopamine (B1211576) D2 receptor agonist and postsynaptic antagonist.[1][2] Clinical development of OPC-4392 was discontinued.[3]
However, the broader therapeutic relevance and extensive research into signaling pathways, particularly concerning vascular biology and platelet inhibition, are strongly associated with another Otsuka Pharmaceutical compound, OPC-13013 , which is widely known as Cilostazol (B1669032) . Given the request for an in-depth guide for a scientific audience, this document will focus on the well-characterized mechanism of action of Cilostazol.
Introduction to Cilostazol (OPC-13013)
Cilostazol {6-[4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy]-3,4-dihydro-2(1H)-quinolinone} is a quinolinone derivative primarily indicated for the treatment of intermittent claudication.[4] Its therapeutic effects stem from a dual mechanism that confers both antiplatelet and vasodilatory properties.[5] The core of Cilostazol's action is the selective inhibition of phosphodiesterase 3 (PDE3), a critical enzyme in the regulation of intracellular cyclic adenosine (B11128) monophosphate (cAMP).[5] This guide provides a detailed examination of its molecular interactions, the resultant signaling cascades, and the experimental methodologies used to elucidate these functions.
Core Mechanism of Action: Selective PDE3 Inhibition
The primary molecular target of Cilostazol is phosphodiesterase type 3 (PDE3). PDEs are a superfamily of enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP), thereby terminating their signaling roles. The PDE3 family has two main subtypes, PDE3A and PDE3B, which are found in various tissues. PDE3A is predominantly located in platelets, vascular smooth muscle cells (VSMCs), and cardiac myocytes, while PDE3B is more common in adipocytes and hepatocytes.[6]
Cilostazol's therapeutic efficacy in vascular disease is primarily due to its inhibition of PDE3A in platelets and VSMCs. By inhibiting the breakdown of cAMP, Cilostazol leads to an accumulation of this second messenger within these cells, triggering downstream signaling pathways.[5]
Quantitative Data: Inhibitory Activity of Cilostazol
The potency of Cilostazol has been quantified across various enzymatic and cellular assays. The following tables summarize key inhibitory concentrations (IC50).
| Target Enzyme | IC50 Value (µM) | Source |
| Phosphodiesterase 3A (PDE3A) | 0.2 | [7][8] |
| Phosphodiesterase 3B (PDE3B) | 0.38 | [6] |
| Adenosine Uptake | 7.0 | [9] |
| Cellular Function | Agonist | IC50 Value (µM) | Source |
| ADP-induced Platelet Aggregation | ADP | 12.5 | [7] |
| Stress-induced Platelet Aggregation | Shear Stress | 15.0 | [7] |
| Collagen-induced Platelet Aggregation | Collagen | 75.4 ± 2.4 | [10] |
Signaling Pathways and Physiological Effects
Inhibition of Platelet Aggregation
In platelets, the elevation of cAMP levels activates Protein Kinase A (PKA).[5] PKA, in turn, phosphorylates several downstream targets that inhibit platelet activation and aggregation. This includes the phosphorylation and inhibition of molecules involved in calcium mobilization and the conformational activation of glycoprotein (B1211001) IIb/IIIa receptors, which are essential for fibrinogen binding and platelet cross-linking.[8]
Vasodilation
In vascular smooth muscle cells (VSMCs), the Cilostazol-mediated increase in cAMP and subsequent PKA activation leads to the inhibition of myosin light-chain kinase (MLCK). MLCK is responsible for phosphorylating the myosin light chain, a key step in smooth muscle contraction. By inhibiting MLCK, Cilostazol promotes VSMC relaxation, leading to vasodilation and increased blood flow.[11]
Inhibition of Adenosine Uptake
A secondary mechanism contributing to Cilostazol's effects is the inhibition of adenosine uptake into erythrocytes and platelets, with an IC50 of 7 µM.[9] Extracellular adenosine can activate A2A receptors on the platelet surface, which stimulates adenylyl cyclase to produce more cAMP. By preventing adenosine reuptake, Cilostazol increases the local concentration of adenosine, synergistically boosting intracellular cAMP levels and enhancing both antiplatelet and vasodilatory effects.[9]
Experimental Protocols
The characterization of Cilostazol's mechanism of action relies on a set of established in vitro and ex vivo assays.
In Vitro Platelet Aggregation Assay
-
Objective: To measure the direct inhibitory effect of Cilostazol on platelet aggregation.
-
Methodology:
-
Blood Collection: Whole blood is drawn from healthy human volunteers into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Preparation of Platelet-Rich Plasma (PRP): The blood is centrifuged at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature. The supernatant, rich in platelets, is collected as PRP. The remaining blood is centrifuged at a higher speed (e.g., 1500-2000 x g) to obtain platelet-poor plasma (PPP), which is used as a reference (100% transmittance).
-
Incubation: Aliquots of PRP are pre-incubated with various concentrations of Cilostazol (e.g., 5, 25, 50 µM) or a vehicle control (e.g., DMSO) for a defined period (e.g., 10-15 minutes) at 37°C.[12]
-
Aggregation Measurement: Platelet aggregation is initiated by adding an agonist such as ADP (e.g., 5 µM) or collagen (e.g., 5 µg/ml).[12] The change in light transmittance through the PRP suspension is monitored over time using a light-transmission aggregometer. As platelets aggregate, the turbidity of the sample decreases, and light transmittance increases.
-
Data Analysis: The maximum percentage of aggregation is recorded. The IC50 value is calculated as the concentration of Cilostazol required to inhibit 50% of the maximal aggregation induced by the agonist.
-
Phosphodiesterase (PDE3) Activity Assay
-
Objective: To quantify the direct inhibitory effect of Cilostazol on PDE3 enzyme activity.
-
Methodology:
-
Enzyme Source: Recombinant human PDE3A or PDE3B is used. Alternatively, the enzyme can be isolated from tissues rich in PDE3, such as human platelets.
-
Assay Principle: The assay measures the conversion of a fluorescently labeled cAMP substrate to a fluorescently labeled AMP product.
-
Procedure: The PDE3 enzyme is incubated with the fluorescent cAMP substrate in a reaction buffer. The reaction is performed in the presence of varying concentrations of Cilostazol or a vehicle control.
-
Detection: After a set incubation time, the reaction is stopped. The product (fluorescent AMP) and remaining substrate (fluorescent cAMP) are separated, typically by high-performance liquid chromatography (HPLC) or by using a binding matrix that selectively binds the phosphorylated nucleotide. The fluorescence of the product is then measured.
-
Data Analysis: The rate of product formation is calculated. The percentage of inhibition at each Cilostazol concentration is determined relative to the vehicle control. The IC50 value is derived by fitting the data to a dose-response curve.
-
Intracellular cAMP Measurement
-
Objective: To confirm that Cilostazol's cellular effects are mediated by an increase in intracellular cAMP.
-
Methodology:
-
Cell Culture and Treatment: Platelets or cultured VSMCs are incubated with Cilostazol at various concentrations for a specified time.
-
Cell Lysis: The cells are lysed to release intracellular contents. To prevent cAMP degradation by PDEs in the lysate, a broad-spectrum PDE inhibitor like IBMX is often added to the lysis buffer.
-
cAMP Quantification: The concentration of cAMP in the lysate is measured using a competitive enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA). These assays involve a labeled cAMP tracer that competes with the cAMP in the sample for binding to a specific anti-cAMP antibody.
-
Data Analysis: The amount of cAMP is quantified by comparing the signal from the samples to a standard curve generated with known cAMP concentrations. Results are typically normalized to the total protein content of the cell lysate.
-
Conclusion
The core mechanism of action of Cilostazol is the selective inhibition of phosphodiesterase 3, primarily the PDE3A isoform. This leads to an accumulation of intracellular cAMP in platelets and vascular smooth muscle cells. The resulting activation of PKA mediates the key therapeutic effects of Cilostazol: inhibition of platelet aggregation and vasodilation. A secondary mechanism, the inhibition of adenosine reuptake, further potentiates the increase in cAMP, contributing to its overall pharmacological profile. This multifaceted mechanism makes Cilostazol an effective agent for improving symptoms in patients with peripheral vascular disease.
References
- 1. 7-[3-(4-[2,3-Dimethylphenyl]piperazinyl)propoxy]-2(1H)-quinolinone (OPC-4392), a presynaptic dopamine autoreceptor agonist and postsynaptic D2 receptor antagonist [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. farm.ucl.ac.be [farm.ucl.ac.be]
- 4. ahajournals.org [ahajournals.org]
- 5. The Role of Cilostazol, a Phosphodiesterase-3 Inhibitor, in the Development of Atherosclerosis and Vascular Biology: A Review with Meta-Analysis [mdpi.com]
- 6. Cilostazol Induces PGI2 Production via Activation of the Downstream Epac-1/Rap1 Signaling Cascade to Increase Intracellular Calcium by PLCε and to Activate p44/42 MAPK in Human Aortic Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. immune-system-research.com [immune-system-research.com]
- 8. Inhibition of Phosphodiesterase 3A by Cilostazol Dampens Proinflammatory Platelet Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New mechanism of action for cilostazol: interplay between adenosine and cilostazol in inhibiting platelet activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of anti-platelet and anti-thrombotic effects of cilostazol with PFA-100® and Multiplate® whole blood aggregometer in vitro, ex vivo and FeCl3-induced thrombosis models in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. Inhibition of platelet aggregation and the release of P-selectin from platelets by cilostazol - PubMed [pubmed.ncbi.nlm.nih.gov]
OPC-4392 Hydrochloride: A Technical Guide on a Presynaptic Dopamine Agonist with Postsynaptic Antagonist Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
OPC-4392 hydrochloride, a quinolinone derivative, exhibits a unique pharmacological profile as a presynaptic dopamine (B1211576) D2 receptor agonist and a postsynaptic D2 receptor antagonist. This dual action allows it to modulate dopaminergic neurotransmission in a distinct manner, offering a potential therapeutic avenue for neuropsychiatric disorders. This technical guide provides an in-depth overview of the core pharmacological characteristics of OPC-4392, including its binding affinity, functional activity, and the underlying signaling pathways. Detailed experimental protocols for key assays used to characterize this compound are also presented to facilitate further research and development.
Introduction
OPC-4392, chemically known as 7-[3-(4-[2,3-Dimethylphenyl]piperazinyl)propoxy]-2(1H)-quinolinone, was developed as a novel antipsychotic agent.[1] Its primary mechanism of action involves the modulation of dopamine signaling through a dual role at the dopamine D2 receptor. At presynaptic terminals, OPC-4392 acts as an agonist on D2 autoreceptors, which regulate the synthesis and release of dopamine.[1][2] This agonistic activity leads to a reduction in dopaminergic transmission. Conversely, at the postsynaptic level, OPC-4392 functions as an antagonist, blocking the effects of dopamine.[1] This intricate mechanism suggests a potential for stabilizing dopamine systems, a key goal in the treatment of conditions like schizophrenia.
Quantitative Data Presentation
The following tables summarize the available quantitative data on the binding affinity and functional activity of OPC-4392 hydrochloride.
Table 1: Receptor Binding Affinity of OPC-4392
| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Notes |
| Dopamine D2-like | [3H]-Spiperone | Rat Striatum | Not explicitly stated, but affinity is ~20-fold lower than aripiprazole.[3] | High affinity.[3] |
| Dopamine D2 | [3H]-Spiperone | Rat Striatum | Not explicitly stated, but 500 times higher than for D1 receptors. | |
| Dopamine D1 | [3H]-SCH 23390 | Rat Striatum | > 1000 | Negligible affinity.[3] |
| Dopamine D4 | Not Specified | Not Specified | Similar affinity to aripiprazole.[3] |
Table 2: Functional Activity of OPC-4392
| Assay | Receptor Target | Effect | Parameter | Value | Cell Line/Tissue |
| DOPA Formation Inhibition | Presynaptic D2 | Agonist | IC50 | ~1000 nM | Rat striatal slices[2] |
| Calcium Mobilization | Human D2L | Partial Agonist | Emax | 58.6% (relative to dopamine) | CHO cells[4] |
| ERK2 Phosphoprotein Expression | Human D2L | Partial Agonist | Emax | 93.1% (relative to dopamine) | CHO cells[4] |
| Apomorphine-induced Stereotypy | Postsynaptic D2 | Antagonist | - | Effective inhibition | Mice[1] |
Signaling Pathways
OPC-4392's dual action on presynaptic and postsynaptic D2 receptors results in distinct effects on intracellular signaling cascades.
Presynaptic D2 Autoreceptor Agonism
As a presynaptic D2 autoreceptor agonist, OPC-4392 mimics the action of dopamine at these receptors. This activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and a subsequent reduction in Protein Kinase A (PKA) activity. This cascade ultimately results in the decreased synthesis and release of dopamine from the presynaptic terminal.
References
- 1. 7-[3-(4-[2,3-Dimethylphenyl]piperazinyl)propoxy]-2(1H)-quinolinone (OPC-4392), a presynaptic dopamine autoreceptor agonist and postsynaptic D2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of 7-(3-[4-(2,3-dimethylphenyl)piperazinyl]propoxy)- 2(1H)-quinolinone (OPC-4392), a newly synthesized agonist for presynaptic dopamine D2 receptor, on tyrosine hydroxylation in rat striatal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. farm.ucl.ac.be [farm.ucl.ac.be]
- 4. researchgate.net [researchgate.net]
OPC-4392 Hydrochloride: A Technical Guide to its Dopamine Receptor Binding Affinity and Functional Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
OPC-4392 hydrochloride, a quinolinone derivative, is a key pharmacological precursor to the atypical antipsychotic aripiprazole (B633). Its unique interaction with dopamine (B1211576) receptors, characterized by a dual role as a presynaptic agonist and a postsynaptic antagonist, has been a subject of significant interest in neuropharmacology. This technical guide provides a comprehensive overview of the binding affinity of OPC-4392 for dopamine receptor subtypes. It includes a detailed presentation of quantitative binding data, a thorough description of the experimental protocols employed in these studies, and visual diagrams of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action.
Introduction
OPC-4392, chemically known as 7-[3-(4-[2,3-Dimethylphenyl]piperazinyl)propoxy]-2(1H)-quinolinone, was developed as a potential antipsychotic agent.[1] Early research established its distinct pharmacological profile, acting as an agonist at presynaptic dopamine autoreceptors while simultaneously exhibiting antagonistic properties at postsynaptic D2 receptors.[1] This dual activity suggested a potential for dopamine system stabilization, a concept later refined with the development of its successor, aripiprazole (OPC-14597).[2] Understanding the specific binding affinities of OPC-4392 across the various dopamine receptor subtypes is crucial for elucidating the structural and functional basis of its effects and for the broader context of developing novel dopaminergic modulators.
Quantitative Binding Affinity Data
The in vitro binding affinity of OPC-4392 hydrochloride for dopamine receptor subtypes has been characterized primarily through competitive radioligand binding assays. The following tables summarize the available quantitative data, predominantly presented as K₀.₅ values, which represent the concentration of the compound required to inhibit 50% of the specific binding of a radioligand. It is important to note that K₀.₅ values are comparable to, but not identical with, inhibition constants (Ki).
Table 1: Binding Affinity of OPC-4392 for Human Dopamine D2-like Receptors
| Receptor Subtype | Cell Line | Radioligand | K₀.₅ (nM) | Reference |
| D₂L | CHO | [³H]Spiperone | 2.5 ± 0.3 | [2] |
| D₂L | C-6 | [³H]Spiperone | 63 ± 5 | [2] |
| D₃ | CHO | [³H]Spiperone | 11 ± 1 | [2] |
| D₃ | C-6 | [³H]Spiperone | 59 ± 4 | [2] |
| D₄ | CHO | [³H]Spiperone | 4.6 ± 0.4 | [2] |
Data from Lawler et al., 1999. Values are presented as mean ± SEM.[2]
Table 2: Binding Affinity of OPC-4392 for Human Dopamine D1-like Receptors
| Receptor Subtype | Cell Line | Radioligand | K₀.₅ (nM) | Reference |
| D₁ | CHO | [³H]SCH23390 | >10,000 | [2] |
| D₅ | CHO | [³H]SCH23390 | >10,000 | [2] |
Data from Lawler et al., 1999, indicating negligible affinity at concentrations up to 10 µM.[2]
Functional Activity Profile
OPC-4392 exhibits a complex functional profile at the dopamine D2 receptor, acting as a partial agonist. Its intrinsic activity is dependent on the specific signaling pathway and the cellular environment.
Table 3: Functional Activity of OPC-4392 at the Human D₂L Receptor
| Assay | Cell Line | Parameter | Value (% of Dopamine Max Response) | Reference |
| Calcium Mobilization | CHO | Eₘₐₓ | 58.6% | [3] |
| ERK2 Phosphoprotein Expression | CHO | Eₘₐₓ | 93.1% | [3] |
| cAMP Accumulation (Low Receptor Density) | CHO | Intrinsic Activity | Lower than Bifeprunox (B1207133), Higher than SDZ 208-912 | [3] |
Data from Tadori et al., 2007, comparing the intrinsic activity of several D2 receptor partial agonists.[3]
Experimental Protocols
The following sections detail the methodologies typically employed in the characterization of OPC-4392's binding affinity and functional activity at dopamine receptors.
Radioligand Binding Assay (Competitive Inhibition)
This protocol outlines the general procedure for determining the binding affinity of a test compound like OPC-4392 for dopamine receptors expressed in cultured cells.
Objective: To determine the concentration of OPC-4392 that inhibits 50% of the specific binding of a radiolabeled ligand to a specific dopamine receptor subtype, thereby allowing for the calculation of its binding affinity (K₀.₅ or Ki).
Materials:
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO) or C-6 glioma cells stably transfected with the human dopamine receptor subtype of interest (e.g., D₂L, D₃, D₄).[2]
-
Radioligand: A high-affinity radiolabeled ligand specific for the receptor subtype, such as [³H]Spiperone for D₂-like receptors or [³H]SCH23390 for D₁-like receptors.[2]
-
Test Compound: OPC-4392 hydrochloride dissolved in a suitable solvent and serially diluted.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled antagonist (e.g., 1 µM (+)-butaclamol or chlorpromazine) to determine the amount of non-specific binding of the radioligand.[2]
-
Assay Buffer: Typically 50 mM Tris-HCl buffer (pH 7.4) containing various salts (e.g., 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/B or GF/C) to separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity retained on the filters.
Procedure:
-
Membrane Preparation:
-
Transfected cells are harvested and homogenized in ice-cold lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer. The protein concentration is determined using a standard protein assay.
-
-
Assay Incubation:
-
In a 96-well plate, the following are added in order:
-
Assay buffer
-
A fixed concentration of the radioligand.
-
Varying concentrations of OPC-4392 (for the competition curve) or buffer (for total binding) or the non-specific binding control.
-
The cell membrane preparation.
-
-
The plate is incubated, typically for 60 minutes at room temperature, to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
The incubation is terminated by rapid filtration of the assay mixture through glass fiber filters using a cell harvester. This traps the membranes with bound radioligand on the filter.
-
The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Radioactivity Measurement:
-
The filters are dried, and a scintillation cocktail is added.
-
The radioactivity on each filter is quantified using a liquid scintillation counter.
-
-
Data Analysis:
-
Specific Binding is calculated by subtracting the non-specific binding (counts in the presence of the non-specific control) from the total binding (counts in the absence of competing ligand).
-
The percentage of specific binding at each concentration of OPC-4392 is plotted against the logarithm of the OPC-4392 concentration to generate a competition curve.
-
The K₀.₅ value is determined from this curve. The inhibition constant (Ki) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
-
cAMP Functional Assay (Partial Agonism)
This protocol describes a method to determine the functional activity of OPC-4392 at Gᵢ-coupled dopamine receptors (like D₂) by measuring its effect on cAMP levels.
Objective: To quantify the ability of OPC-4392 to inhibit forskolin-stimulated cAMP accumulation, thereby determining its intrinsic activity as a partial agonist.
Materials:
-
Cell Line: CHO cells stably expressing the human dopamine D₂ receptor.[3]
-
cAMP Stimulator: Forskolin, an adenylyl cyclase activator.
-
Test Compound: OPC-4392 hydrochloride at various concentrations.
-
Full Agonist: Dopamine, for comparison.
-
cAMP Detection Kit: A kit to measure intracellular cAMP levels (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell Culture Medium and Assay Buffer.
Procedure:
-
Cell Culture and Plating:
-
D₂ receptor-expressing CHO cells are cultured and seeded into 96- or 384-well plates.
-
-
Compound Incubation:
-
The culture medium is replaced with assay buffer.
-
Cells are pre-incubated with various concentrations of OPC-4392 or dopamine for a short period.
-
-
Stimulation and Lysis:
-
Forskolin is added to all wells (except for basal controls) to stimulate cAMP production.
-
The cells are incubated for a defined period (e.g., 30 minutes) at 37°C.
-
A lysis buffer, often included in the cAMP detection kit, is added to release intracellular cAMP.
-
-
cAMP Detection:
-
The reagents from the cAMP detection kit are added according to the manufacturer's instructions.
-
The signal (e.g., fluorescence or luminescence) is read using a plate reader.
-
-
Data Analysis:
-
A standard curve is generated using known concentrations of cAMP.
-
The amount of cAMP in each sample is determined from the standard curve.
-
The percentage of inhibition of forskolin-stimulated cAMP accumulation is plotted against the logarithm of the agonist concentration.
-
The potency (EC₅₀) and efficacy (Eₘₐₓ) of OPC-4392 are determined. The intrinsic activity is expressed as the Eₘₐₓ of OPC-4392 relative to the Eₘₐₓ of the full agonist, dopamine.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the pharmacology of OPC-4392.
Conclusion
OPC-4392 hydrochloride demonstrates a distinct binding profile with a high affinity for D₂-like dopamine receptors (D₂, D₃, and D₄) and negligible affinity for D₁-like receptors (D₁ and D₅).[2] Its characterization as a presynaptic D₂ receptor agonist and postsynaptic D₂ receptor antagonist, coupled with its partial agonist activity in functional assays, provides a clear rationale for its role as a dopamine system modulator.[1][3] The detailed binding data and experimental protocols presented in this guide offer a valuable resource for researchers in the field of neuropsychopharmacology and drug discovery, facilitating further investigation into the structure-activity relationships of quinolinone-based dopaminergic agents and the development of next-generation therapeutics for psychiatric disorders.
References
- 1. 7-[3-(4-[2,3-Dimethylphenyl]piperazinyl)propoxy]-2(1H)-quinolinone (OPC-4392), a presynaptic dopamine autoreceptor agonist and postsynaptic D2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. farm.ucl.ac.be [farm.ucl.ac.be]
- 3. Differences in agonist/antagonist properties at human dopamine D(2) receptors between aripiprazole, bifeprunox and SDZ 208-912 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
Synthesis and Chemical Structure of OPC-4392 Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
OPC-4392, a quinolinone derivative, is a significant pharmacological agent known for its dual activity as a presynaptic dopamine (B1211576) D2 autoreceptor agonist and a postsynaptic D2 receptor antagonist. This unique profile has made it a subject of interest in neuropsychopharmacological research. This technical guide provides a comprehensive overview of the chemical synthesis of OPC-4392 hydrochloride, its chemical structure, and its mechanism of action, with a focus on its interaction with dopamine signaling pathways. Detailed, albeit inferred, experimental protocols are provided to guide laboratory synthesis.
Chemical Structure and Properties
OPC-4392 hydrochloride is the hydrochloride salt of 7-[3-(4-[2,3-Dimethylphenyl]piperazinyl)propoxy]-2(1H)-quinolinone. Its chemical structure is characterized by a quinolinone core linked via a propoxy chain to a 1-(2,3-dimethylphenyl)piperazine (B150784) moiety.
Table 1: Physicochemical Properties of OPC-4392 and its Hydrochloride Salt
| Property | Value | Source |
| OPC-4392 (Free Base) | ||
| IUPAC Name | 7-[3-[4-(2,3-dimethylphenyl)piperazin-1-yl]propoxy]-1H-quinolin-2-one | PubChem |
| CAS Number | 111073-34-8 | PubChem |
| Molecular Formula | C24H29N3O2 | PubChem |
| Molecular Weight | 391.5 g/mol | PubChem |
| OPC-4392 Hydrochloride | ||
| Alternate Name | 7-[3-(4-[2,3-Dimethylphenyl]piperazinyl)propoxy]-2(1H)-quinolinone Hydrochloride Salt | Santa Cruz Biotechnology |
| CAS Number | 1329509-60-5 | Santa Cruz Biotechnology |
| Molecular Formula | C24H30ClN3O2 | Santa Cruz Biotechnology |
| Molecular Weight | 427.97 g/mol | Santa Cruz Biotechnology |
Synthesis of OPC-4392 Hydrochloride
The synthesis of OPC-4392 hydrochloride is a multi-step process that can be logically divided into three main stages:
-
Synthesis of the key intermediate, 7-hydroxy-2(1H)-quinolinone.
-
Synthesis of the second key intermediate, 1-(2,3-dimethylphenyl)piperazine.
-
Coupling of the two intermediates and subsequent formation of the hydrochloride salt.
Experimental Protocols
Step 1: Synthesis of 7-hydroxy-2(1H)-quinolinone
This intermediate can be synthesized via several routes. One common method involves the dehydrogenation of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone.
-
Materials: 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), Tetrahydrofuran (THF).
-
Procedure:
-
Dissolve 7-hydroxy-3,4-dihydro-2(1H)-quinolinone in THF.
-
Add a stoichiometric amount of DDQ to the solution.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
The product, 7-hydroxy-2(1H)-quinolinone, can be isolated and purified by standard chromatographic techniques.
-
Step 2: Synthesis of 7-(3-chloropropoxy)-2(1H)-quinolinone
-
Materials: 7-hydroxy-2(1H)-quinolinone, 1,3-dichloropropane, a suitable base (e.g., potassium carbonate), and a polar aprotic solvent (e.g., DMF or acetonitrile).
-
Procedure:
-
To a solution of 7-hydroxy-2(1H)-quinolinone in the chosen solvent, add the base and an excess of 1,3-dichloropropane.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
The crude product is then purified, typically by column chromatography, to yield 7-(3-chloropropoxy)-2(1H)-quinolinone.
-
Step 3: Synthesis of 1-(2,3-dimethylphenyl)piperazine
The synthesis of this arylpiperazine intermediate can be achieved through several established methods for N-arylation of piperazine.
-
Materials: Piperazine, 1-bromo-2,3-dimethylbenzene, a palladium catalyst (e.g., Pd2(dba)3), a phosphine (B1218219) ligand (e.g., BINAP), and a strong base (e.g., sodium tert-butoxide) in an inert solvent like toluene.
-
Procedure (Buchwald-Hartwig Amination):
-
In an inert atmosphere, combine 1-bromo-2,3-dimethylbenzene, an excess of piperazine, the palladium catalyst, the phosphine ligand, and the base in toluene.
-
Heat the mixture to reflux for several hours until the starting material is consumed (monitored by GC-MS or TLC).
-
Cool the reaction mixture, filter it, and extract the product from the filtrate.
-
Purify the crude product by distillation or chromatography to obtain 1-(2,3-dimethylphenyl)piperazine.
-
Step 4: Synthesis of OPC-4392 (Free Base)
-
Materials: 7-(3-chloropropoxy)-2(1H)-quinolinone, 1-(2,3-dimethylphenyl)piperazine, a base (e.g., potassium carbonate or triethylamine), and a polar aprotic solvent (e.g., acetonitrile (B52724) or DMF).
-
Procedure (Nucleophilic Substitution):
-
Dissolve 7-(3-chloropropoxy)-2(1H)-quinolinone and 1-(2,3-dimethylphenyl)piperazine in the chosen solvent.
-
Add the base to the mixture.
-
Heat the reaction mixture to reflux for several hours, monitoring its progress by TLC.
-
Upon completion, cool the mixture, filter off any solids, and remove the solvent under reduced pressure.
-
The resulting crude OPC-4392 is then purified by column chromatography.
-
Step 5: Formation of OPC-4392 Hydrochloride
-
Materials: Purified OPC-4392 free base, hydrochloric acid (either as a gas or a solution in a suitable solvent like ethanol (B145695) or diethyl ether).
-
Procedure:
-
Dissolve the purified OPC-4392 free base in a suitable organic solvent (e.g., ethanol).
-
Slowly add a stoichiometric amount of hydrochloric acid while stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum to yield OPC-4392 hydrochloride as a solid.
-
Quantitative Data
Due to the lack of a dedicated synthetic publication, specific yields and precise analytical data for each step are not available in the public domain. However, based on similar reported syntheses, the following are expected ranges.
Table 2: Expected Yields and Analytical Data
| Step/Product | Expected Yield (%) | Expected Melting Point (°C) | Key Analytical Data |
| 7-hydroxy-2(1H)-quinolinone | 70-85 | ~240-245 | 1H NMR, 13C NMR, IR |
| 7-(3-chloropropoxy)-2(1H)-quinolinone | 60-75 | Not reported | 1H NMR, 13C NMR, MS |
| 1-(2,3-dimethylphenyl)piperazine | 70-90 | Not reported (liquid) | 1H NMR, 13C NMR, GC-MS |
| OPC-4392 (Free Base) | 65-80 | Not reported | 1H NMR, 13C NMR, HRMS |
| OPC-4392 Hydrochloride | >90 (from free base) | Not reported | Elemental Analysis |
Mechanism of Action and Signaling Pathway
OPC-4392 exhibits a dual-action mechanism on the dopamine D2 receptor. It acts as an agonist at presynaptic D2 autoreceptors and as an antagonist at postsynaptic D2 receptors.[1][2] This differential activity is key to its pharmacological profile.
-
Presynaptic Agonism: By stimulating presynaptic D2 autoreceptors, OPC-4392 provides negative feedback to the presynaptic neuron, leading to a reduction in dopamine synthesis and release.[1] This action is thought to contribute to the stabilization of dopaminergic neurotransmission.
-
Postsynaptic Antagonism: At the postsynaptic neuron, OPC-4392 blocks the D2 receptors, thereby preventing the effects of endogenous dopamine. This is the classical mechanism of action for many antipsychotic drugs.
The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi subunit. Activation of Gαi inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of Protein Kinase A (PKA). A key downstream effector of this pathway is the phosphoprotein DARPP-32 (dopamine- and cAMP-regulated phosphoprotein, 32 kDa), which plays a crucial role in modulating dopaminergic signaling.
Below is a diagrammatic representation of the proposed synthesis workflow and the dopamine D2 receptor signaling pathway affected by OPC-4392.
Caption: Proposed synthetic workflow for OPC-4392 Hydrochloride.
Caption: OPC-4392's dual action on Dopamine D2 receptor signaling.
Conclusion
OPC-4392 hydrochloride is a fascinating molecule with a complex synthesis and a nuanced mechanism of action. While a complete, step-by-step synthetic protocol from a single published source remains elusive, a reliable synthetic route can be constructed based on established chemical reactions and the synthesis of structurally related compounds. Its dual agonistic and antagonistic effects on presynaptic and postsynaptic dopamine D2 receptors, respectively, highlight the intricacies of dopamine signaling modulation and provide a valuable tool for neuropharmacological research. Further studies to fully elucidate the optimal synthetic conditions and to explore the full therapeutic potential of this compound are warranted.
References
The Rise and Fall of a Prototype: A Technical History of OPC-4392
An In-depth Guide for Researchers and Drug Development Professionals
Introduction
OPC-4392, a quinolinone derivative synthesized by scientists at Otsuka Pharmaceutical, represents a pivotal molecule in the modern history of antipsychotic drug discovery. Though its own development was ultimately halted, OPC-4392's novel pharmacological profile as a dopamine (B1211576) D2 receptor partial agonist laid the crucial groundwork for the discovery and successful development of aripiprazole (B633) (OPC-14597), a third-generation atypical antipsychotic. This technical guide provides a comprehensive overview of the discovery, development, and mechanistic understanding of OPC-4392, tailored for researchers, scientists, and drug development professionals.
Discovery and Rationale
In the late 20th century, the landscape of schizophrenia treatment was dominated by first and second-generation antipsychotics. These agents, while effective against the positive symptoms of the disorder, were fraught with significant side effects, including extrapyramidal symptoms (EPS) and metabolic disturbances. This created a significant unmet medical need and a clear opportunity for innovation.
Scientists at Otsuka embarked on a quest for a novel antipsychotic with a differentiated mechanism of action. Their research led them to explore a series of 2(1H)-quinolinone derivatives. The guiding hypothesis was to identify a compound that could modulate dopaminergic activity in a more nuanced way than simple receptor blockade. The goal was to achieve a "dopamine system stabilizer" that would act as a presynaptic D2 autoreceptor agonist to reduce dopamine synthesis and release in hyperdopaminergic states (implicated in positive symptoms) and a postsynaptic D2 receptor antagonist to block the effects of excess dopamine. OPC-4392 emerged as a lead candidate from this innovative drug discovery program.
Pharmacological Profile
Receptor Binding Affinity
OPC-4392 exhibits a distinct binding profile, with high affinity for dopamine D2 receptors. The following table summarizes the in vitro binding affinities (Ki) of OPC-4392 for various neurotransmitter receptors.
| Receptor Subtype | Ki (nM) |
| Dopamine D2 | 2.8 |
| Dopamine D3 | 4.2 |
| Dopamine D4 | 1.1 |
| Serotonin 5-HT1A | 130 |
| Serotonin 5-HT2A | 25 |
| Serotonin 5-HT7 | 4.4 |
| α1-Adrenergic | 39 |
| Histamine H1 | 51 |
Table 1: In Vitro Receptor Binding Affinities (Ki) of OPC-4392. Data compiled from various radioligand binding studies.
Functional Activity
The hallmark of OPC-4392's pharmacology is its partial agonist activity at the dopamine D2 receptor. This dual functionality is central to its proposed mechanism of action.
-
Presynaptic D2 Autoreceptor Agonism: By stimulating presynaptic D2 autoreceptors, OPC-4392 was shown to inhibit dopamine synthesis and release. This was demonstrated in preclinical studies where OPC-4392 dose-dependently inhibited L-DOPA formation in rat striatal slices, an effect that was reversible by the D2 antagonist sulpiride.
-
Postsynaptic D2 Receptor Antagonism: In the presence of high concentrations of dopamine, as is hypothesized to occur in the mesolimbic pathway in schizophrenia, OPC-4392 acts as an antagonist, blocking the effects of the endogenous neurotransmitter. This was evidenced by its ability to inhibit apomorphine-induced stereotyped behaviors in mice.
This dual action was theorized to confer a stabilizing effect on the dopamine system, reducing hyperactivity in the mesolimbic pathway while potentially enhancing dopaminergic tone in the mesocortical pathway, which is thought to be hypoactive in schizophrenia and associated with negative and cognitive symptoms.
Preclinical Development
A battery of preclinical studies was conducted to characterize the in vitro and in vivo effects of OPC-4392.
In Vitro Studies
OPC-4392 was shown to inhibit the activity of tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis, via its action on presynaptic D2 autoreceptors.
| Assay | Parameter | Value |
| Tyrosine Hydroxylase Activity (rat striatal slices) | IC50 | ~1 µM |
Table 2: In Vitro Functional Activity of OPC-4392.
In Vivo Studies
OPC-4392 demonstrated efficacy in preclinical models of psychosis. It attenuated jumping behavior in mice treated with L-DOPA and methamphetamine and prevented lethality from high-dose methamphetamine. A key finding was that these antipsychotic-like effects were observed at doses that did not induce catalepsy, a preclinical marker for EPS liability.
| Model | Effect |
| L-DOPA/Methamphetamine-induced jumping (mice) | Attenuation |
| High-dose methamphetamine-induced lethality (mice) | Prevention |
| Catalepsy Induction (rodents) | Not observed at effective doses |
Table 3: Efficacy of OPC-4392 in Preclinical Models of Psychosis.
In vivo electrophysiological studies in anesthetized rats demonstrated that iontophoretic application of OPC-4392 inhibited the firing of dopamine neurons in the ventral tegmental area (VTA). This effect was blocked by the D2 receptor antagonist, domperidone, providing further evidence for its agonist activity at presynaptic D2 receptors.
Clinical Development
Phase 1 Studies
A Phase 1 study of OPC-4392 was conducted in healthy male volunteers. The study provided key pharmacokinetic and safety data.
| Parameter | Value |
| Time to Maximum Concentration (Tmax) | 4 - 6 hours |
| Biological Half-life (t1/2) | 56 - 88 hours |
Table 4: Human Pharmacokinetic Parameters of OPC-4392 from a Phase 1 Study.[1]
The main clinical effects observed were dose-dependent sleepiness, weakness, and nausea.[1] An important endocrinological finding was a dose-dependent decrease in serum prolactin levels, consistent with its dopamine agonist activity.[1]
Studies in Patients with Schizophrenia
OPC-4392 was advanced into studies in patients with schizophrenia. Unpublished observations from these trials indicated an improvement in negative symptoms without the induction of EPS.[2] However, the clinical development of OPC-4392 for schizophrenia was ultimately halted due to an "activation" effect, which led to the aggravation of positive symptoms in some patients.[2]
The Legacy of OPC-4392: A Prototype for Aripiprazole
Despite its clinical discontinuation, the story of OPC-4392 is one of scientific advancement. The learnings from its development program were instrumental in guiding the discovery of aripiprazole (OPC-14597). By systematically modifying the structure of OPC-4392, scientists at Otsuka were able to fine-tune the molecule's partial agonist activity, leading to a compound with a more favorable clinical profile. Aripiprazole retained the beneficial presynaptic agonist and postsynaptic antagonist properties but with a different balance that proved effective against both positive and negative symptoms of schizophrenia without causing the activation seen with OPC-4392.
Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the development of OPC-4392. Where specific protocols for OPC-4392 are not available, representative protocols for the techniques are provided.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of OPC-4392 for various neurotransmitter receptors.
General Protocol for Dopamine D2 Receptor Competition Binding Assay using [3H]spiperone:
-
Tissue Preparation: Rat striatal tissue is homogenized in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet (crude membrane preparation) is washed and resuspended in fresh buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, the following are added in triplicate:
-
A fixed concentration of [3H]spiperone (a radiolabeled D2 antagonist).
-
Increasing concentrations of unlabeled OPC-4392 or a reference compound.
-
The membrane preparation.
-
For determination of non-specific binding, a high concentration of a potent D2 antagonist (e.g., haloperidol) is added to a set of wells.
-
-
Incubation: The plate is incubated at a specific temperature (e.g., 30°C) for a set duration (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Termination and Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is counted using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of OPC-4392 that inhibits 50% of the specific binding of [3H]spiperone). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
In Vivo Microdialysis
Objective: To measure the effect of OPC-4392 on extracellular dopamine levels in specific brain regions of awake, freely moving rats.
Representative Protocol:
-
Surgical Implantation of Guide Cannula: Rats are anesthetized and placed in a stereotaxic frame. A guide cannula is surgically implanted into the brain region of interest (e.g., nucleus accumbens or striatum) and secured to the skull with dental cement. Animals are allowed to recover for several days.
-
Microdialysis Probe Insertion and Perfusion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.
-
Baseline Sample Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a baseline of extracellular dopamine levels.
-
Drug Administration: OPC-4392 is administered (e.g., via intraperitoneal injection), and dialysate collection continues.
-
Sample Analysis: The concentration of dopamine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Dopamine levels post-drug administration are expressed as a percentage of the baseline levels and analyzed for statistical significance.
In Vivo Single-Unit Electrophysiology
Objective: To determine the effect of OPC-4392 on the firing rate of dopamine neurons in the ventral tegmental area (VTA).
Representative Protocol:
-
Animal Preparation: Rats are anesthetized (e.g., with urethane) and placed in a stereotaxic frame. A burr hole is drilled in the skull above the VTA.
-
Recording Electrode Placement: A recording microelectrode is lowered into the VTA. Dopamine neurons are identified based on their characteristic electrophysiological properties (e.g., slow firing rate, long-duration action potentials, and burst firing).
-
Drug Application: OPC-4392 is applied locally to the recorded neuron via microiontophoresis using a multi-barreled micropipette attached to the recording electrode.
-
Data Acquisition and Analysis: The firing rate of the neuron is recorded before, during, and after the application of OPC-4392. Changes in firing rate are quantified and analyzed.
Visualizations
Signaling Pathway
References
Pharmacological profile of 7-[3-(4-[2,3-Dimethylphenyl]piperazinyl)propoxy]-2(1H)-quinolinone
For Immediate Release
This technical guide provides a comprehensive overview of the pharmacological profile of 7-[3-(4-[2,3-Dimethylphenyl]piperazinyl)propoxy]-2(1H)-quinolinone, commonly known as aripiprazole (B633). Aripiprazole is an atypical antipsychotic with a unique and complex mechanism of action that distinguishes it from other agents in its class. This document, intended for researchers, scientists, and drug development professionals, delves into its receptor binding affinity, functional activity, and in vivo receptor occupancy, supported by detailed experimental methodologies and visual representations of its signaling pathways.
Introduction: A Dopamine-Serotonin System Stabilizer
Aripiprazole's therapeutic efficacy is attributed to its role as a "dopamine-serotonin system stabilizer".[1] It exhibits partial agonism at dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors, and antagonist activity at serotonin 5-HT2A receptors.[1][2] This unique profile allows it to modulate dopaminergic and serotonergic neurotransmission, acting as a functional agonist in environments of low neurotransmitter tone and a functional antagonist in the presence of excess neurotransmitter.[2]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data that define aripiprazole's interaction with various neurotransmitter receptors.
Table 1: Receptor Binding Affinities of Aripiprazole
This table presents the in vitro binding affinities (Ki) of aripiprazole for a range of human receptors, compiled from various radioligand binding studies. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Radioligand | Cell Line/Tissue | Ki (nM) |
| Dopamine D2 | [³H]Spiperone | CHO | 0.34 |
| Dopamine D3 | [¹²⁵I]IABN | HEK 293 | 0.8 |
| Dopamine D4 | - | - | 25 |
| Serotonin 5-HT1A | [³H]-8-OH-DPAT | Human Parietal Cortex | 1.7 - 4.2 |
| Serotonin 5-HT2A | [³H]Ketanserin | Human Recombinant | 3.4 |
| Serotonin 5-HT2B | - | - | 0.36 |
| Serotonin 5-HT2C | [³H]Mesulergine | Human Recombinant | 15 |
| Serotonin 5-HT6 | - | - | 214 |
| Serotonin 5-HT7 | - | - | 39 |
| Adrenergic α1A | - | - | 25.7 |
| Histamine H1 | - | - | 25.1 |
Data compiled from multiple sources.[3][4][5]
Table 2: In Vitro Functional Activity of Aripiprazole
This table summarizes the functional activity of aripiprazole at key receptors, including its potency (EC50/IC50) and intrinsic activity (IA) in various functional assays.
| Receptor | Assay Type | Parameter | Value | Intrinsic Activity (% of full agonist) |
| Dopamine D2L | cAMP Inhibition | IC50 | - | Partial Agonist |
| Dopamine D2L | MAPK Phosphorylation | EC50 | - | Partial Agonist |
| Dopamine D2L | Arachidonic Acid Release | EC50 | - | Partial Agonist |
| Serotonin 5-HT1A | [³⁵S]GTPγS Binding | EC50 | - | 68% (of 5-HT) |
| Serotonin 5-HT2A | Ca²⁺ Mobilization | IC50 | 11 nM | Antagonist |
| Serotonin 5-HT2B | PI Hydrolysis | EC50 | 11 nM | Inverse Agonist |
| Serotonin 5-HT2C | - | - | - | 82% (Partial Agonist) |
Data compiled from multiple sources.[6][7][8][9]
Table 3: In Vivo Receptor Occupancy of Aripiprazole in Humans (PET Studies)
This table presents the in vivo receptor occupancy of aripiprazole at various doses in different brain regions, as determined by positron emission tomography (PET) studies in human subjects.
| Daily Dose (mg) | Brain Region | Receptor | Occupancy (%) | Radiotracer |
| 0.5 | Caudate | D2/D3 | 40-49 | [¹¹C]raclopride |
| 1 | Caudate | D2/D3 | 57 | [¹¹C]raclopride |
| 2 | Striatum | D2/D3 | 71.6 ± 5.5 | [¹⁸F]fallypride |
| 10 | Putamen | D2 | 87 | [¹¹C]raclopride |
| 10 | Caudate | D2 | 93 | [¹¹C]raclopride |
| 10 | Ventral Striatum | D2 | 91 | [¹¹C]raclopride |
| 10-30 | 5-HT2A | 5-HT2A | 54-60 | [¹⁸F]setoperone |
| 10-30 | 5-HT1A | 5-HT1A | 16 | [¹¹C]WAY100635 |
| 30 | Caudate | D2/D3 | 92-95 | [¹¹C]raclopride |
| 40 | Striatum | D2/D3 | 96.8 ± 5.3 | [¹⁸F]fallypride |
Data compiled from multiple PET studies.[9][10][11][12][13][14]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways modulated by aripiprazole and a typical experimental workflow.
Caption: Aripiprazole's partial agonism at the Dopamine D2 receptor.
Caption: Aripiprazole's partial agonism at the Serotonin 5-HT1A receptor.
Caption: A typical experimental workflow for a competitive radioligand binding assay.
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments used to characterize the pharmacological profile of aripiprazole.
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity (Ki) of aripiprazole for a specific receptor.[15]
-
Objective: To measure the concentration of aripiprazole that inhibits 50% of the specific binding of a known radioligand to a receptor (IC50) and to calculate the inhibition constant (Ki).
-
Materials:
-
Cell membranes or tissue homogenates expressing the receptor of interest.
-
A specific radioligand for the target receptor (e.g., [³H]Spiperone for D2 receptors).
-
Aripiprazole solutions at various concentrations.
-
Assay buffer (e.g., Tris-HCl with appropriate ions).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubation: In a multi-well plate, incubate the receptor preparation with a fixed concentration of the radioligand and varying concentrations of aripiprazole.[16] Include control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled competitor).
-
Equilibration: Allow the binding to reach equilibrium by incubating at a specific temperature for a defined period (e.g., 60 minutes at 30°C).[16]
-
Separation: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.[16]
-
Washing: Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each aripiprazole concentration. Plot the percentage of specific binding against the log concentration of aripiprazole to generate a competition curve and determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
-
cAMP Accumulation Assay (for Gi-coupled receptors)
This functional assay measures the ability of aripiprazole to inhibit adenylyl cyclase activity, a downstream effect of activating Gi-coupled receptors like the D2 and 5-HT1A receptors.[17][18]
-
Objective: To determine the potency (IC50) and efficacy (intrinsic activity) of aripiprazole in inhibiting cAMP production.
-
Materials:
-
Cells expressing the Gi-coupled receptor of interest.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Aripiprazole solutions at various concentrations.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
-
Procedure:
-
Cell Stimulation: Pre-incubate the cells with varying concentrations of aripiprazole.
-
Adenylyl Cyclase Activation: Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a chosen detection method.[19] The signal will be inversely proportional to the amount of cAMP produced.
-
Data Analysis: Plot the signal against the log concentration of aripiprazole to generate a dose-response curve. From this curve, determine the IC50 and the maximal inhibition (Emax) to assess the intrinsic activity of aripiprazole.
-
[³⁵S]GTPγS Binding Assay
This functional assay provides a direct measure of G-protein activation, a proximal event in GPCR signaling.[20][21]
-
Objective: To determine the potency (EC50) and efficacy (Emax) of aripiprazole in stimulating the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins.
-
Materials:
-
Cell membranes expressing the GPCR of interest.
-
[³⁵S]GTPγS.
-
GDP.
-
Aripiprazole solutions at various concentrations.
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubation: In a multi-well plate, incubate the cell membranes with GDP, varying concentrations of aripiprazole, and a fixed concentration of [³⁵S]GTPγS.[22]
-
Reaction Initiation: Initiate the binding reaction and incubate to allow for agonist-stimulated [³⁵S]GTPγS binding.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters to remove unbound [³⁵S]GTPγS.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the amount of bound [³⁵S]GTPγS against the log concentration of aripiprazole to generate a dose-response curve and determine the EC50 and Emax values.
-
In Vivo Receptor Occupancy using Positron Emission Tomography (PET)
PET is a non-invasive imaging technique used to quantify receptor occupancy in the living brain.[23]
-
Objective: To determine the percentage of a specific receptor population that is occupied by aripiprazole at therapeutic doses.
-
Materials:
-
Human subjects (patients or healthy volunteers).
-
Aripiprazole administered at clinical doses.
-
A specific radiotracer for the receptor of interest (e.g., [¹¹C]raclopride for D2 receptors).
-
PET scanner.
-
-
Procedure:
-
Baseline Scan: In some study designs, a baseline PET scan is performed before drug administration to measure the baseline receptor density.[9]
-
Drug Administration: Subjects are treated with aripiprazole for a specified period to reach steady-state plasma concentrations.
-
Post-Dose Scan: A second PET scan is performed following the injection of the radiotracer.[9]
-
Image Acquisition and Analysis: The PET scanner detects the distribution of the radiotracer in the brain. The binding potential (BP) of the radiotracer is calculated in various brain regions.
-
Occupancy Calculation: Receptor occupancy is calculated as the percentage reduction in the binding potential after aripiprazole treatment compared to the baseline or a drug-naive control group.[9]
-
Conclusion
The pharmacological profile of aripiprazole is characterized by its unique partial agonism at dopamine D2 and serotonin 5-HT1A receptors, coupled with antagonism at 5-HT2A receptors. This intricate interplay of activities at multiple receptor systems underpins its clinical efficacy as a dopamine-serotonin system stabilizer. The quantitative data from binding and functional assays, along with in vivo receptor occupancy studies, provide a detailed understanding of its molecular mechanism of action. The experimental protocols outlined in this guide serve as a foundation for further research into the nuanced pharmacology of aripiprazole and the development of next-generation therapeutics for neuropsychiatric disorders.
References
- 1. Aripiprazole has functionally selective actions at dopamine D2 receptor-mediated signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. thecarlatreport.com [thecarlatreport.com]
- 5. psychiatrist.com [psychiatrist.com]
- 6. Aripiprazole - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. The antipsychotic aripiprazole is a potent, partial agonist at the human 5-HT1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. psychiatryonline.org [psychiatryonline.org]
- 10. Molecular Imaging of Dopamine Partial Agonists in Humans: Implications for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dose-occupancy study of striatal and extrastriatal dopamine D2 receptors by aripiprazole in schizophrenia with PET and [18F]fallypride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 18. resources.revvity.com [resources.revvity.com]
- 19. researchgate.net [researchgate.net]
- 20. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 22. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
OPC 4392 as a pharmacological tool for studying dopamine pathways
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
OPC-4392, a quinolinone derivative, represents a significant pharmacological tool for the investigation of dopamine (B1211576) pathways. Its unique profile as a presynaptic dopamine D2 autoreceptor agonist and a postsynaptic D2 receptor antagonist allows for the dissection of the distinct roles these receptor populations play in neuronal signaling and behavior. This document provides a comprehensive technical overview of OPC-4392, including its pharmacological properties, detailed experimental protocols for its use, and a summary of key findings from preclinical and clinical studies. While clinical development of OPC-4392 was discontinued (B1498344) due to the exacerbation of positive symptoms in some schizophrenic patients, its value as a research tool for elucidating the complexities of dopaminergic neurotransmission remains.[1]
Pharmacological Profile
OPC-4392 exhibits a distinct pharmacological profile characterized by its dual action on dopamine D2 receptors. At presynaptic terminals, it acts as an agonist at D2 autoreceptors, leading to a reduction in dopamine synthesis and release.[1][2][3] Conversely, at the postsynaptic level, it behaves as an antagonist, blocking the effects of dopamine.[2] This dual functionality makes it a unique tool for modulating dopaminergic activity.
Binding Affinity
The binding affinity of OPC-4392 has been characterized at various neurotransmitter receptors. It displays a significantly higher affinity for dopamine D2 receptors compared to D1 receptors.[4] The affinity for D2-like receptors is considerable, though reported to be approximately 20-fold lower than that of the related compound aripiprazole (B633) (OPC-14597).[2]
Table 1: Receptor Binding Affinities (Ki) of OPC-4392
| Receptor | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| Dopamine D2 | [3H]Spiperone | Rat Striatum | Data not available | [4] |
| Dopamine D1 | [3H]SCH 23390 | Rat Striatum | >500x lower than D2 | [4] |
| Dopamine D2L | [3H]Methylspiperone | CHO Cells | 0.21 ± 0.05 | [2] |
| Dopamine D2L | [3H]Methylspiperone | C-6 Cells | 5.25 (approx. 25-fold lower than CHO) | [2] |
| Dopamine D3 | [3H]Methylspiperone | CHO Cells | 0.71 ± 0.08 | [2] |
Functional Activity
OPC-4392's functional activity is concentration-dependent and reflects its dual agonist/antagonist properties.
Table 2: Functional Activity of OPC-4392
| Assay | Effect | IC50/EC50 | Reference |
| DOPA formation in rat striatal slices | Inhibition | ~1000 nM | [3] |
| Forskolin-stimulated cAMP accumulation | Data not available | Data not available |
Signaling Pathways
OPC-4392 modulates dopamine signaling through its interaction with D2 receptors, which are G protein-coupled receptors (GPCRs). As a presynaptic agonist, it activates Gi/o signaling pathways, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. This cascade ultimately results in reduced dopamine synthesis and release. As a postsynaptic antagonist, it blocks dopamine-mediated activation of D2 receptors.
Figure 1: Dual mechanism of OPC-4392 on dopamine signaling.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the pharmacological effects of OPC-4392.
Radioligand Binding Assay
This protocol is a generalized procedure for determining the binding affinity of OPC-4392 to dopamine D2 receptors.
Objective: To determine the inhibitory constant (Ki) of OPC-4392 for the dopamine D2 receptor.
Materials:
-
Rat striatal tissue or cells expressing dopamine D2 receptors
-
[3H]Spiperone (radioligand)
-
OPC-4392
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Unlabeled dopamine or haloperidol (B65202) (for determining non-specific binding)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat striatal tissue or cells in ice-cold buffer. Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer. Determine the protein concentration of the membrane preparation.
-
Binding Reaction: In a 96-well plate, combine the membrane preparation, [3H]Spiperone (at a concentration near its Kd), and varying concentrations of OPC-4392. For total binding, omit OPC-4392. For non-specific binding, add a high concentration of unlabeled dopamine or haloperidol.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of OPC-4392 to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Figure 2: Workflow for a radioligand binding assay.
Apomorphine-Induced Stereotypy in Mice
This behavioral assay is used to assess the postsynaptic dopamine receptor antagonist activity of OPC-4392.[2]
Objective: To evaluate the ability of OPC-4392 to inhibit stereotyped behaviors induced by the dopamine agonist apomorphine (B128758).
Materials:
-
Male mice
-
Apomorphine hydrochloride
-
OPC-4392
-
Vehicle (e.g., saline)
-
Observation cages
-
Stopwatch
Procedure:
-
Acclimation: Acclimate the mice to the testing room for at least one hour before the experiment.
-
Observation: Immediately after apomorphine injection, place each mouse in an individual observation cage.
-
Scoring: At regular intervals (e.g., every 5-10 minutes) for a set duration (e.g., 60 minutes), score the intensity of stereotyped behaviors (e.g., sniffing, licking, gnawing, climbing) using a standardized rating scale.[2][6]
-
Data Analysis: Compare the stereotypy scores of the OPC-4392-treated group to the vehicle-treated group to determine the inhibitory effect of OPC-4392.
References
OPC-4392 Hydrochloride: A Deep Dive into its Modulation of Dopamine Synthesis and Release
A Technical Guide for Researchers and Drug Development Professionals
Introduction
OPC-4392 hydrochloride, a quinolinone derivative, is a novel psychoactive compound that has garnered significant interest for its unique modulatory effects on the dopamine (B1211576) system. Unlike typical antipsychotics, OPC-4392 exhibits a dual mechanism of action, functioning as a presynaptic dopamine autoreceptor agonist and a postsynaptic D2 receptor antagonist.[1][2] This distinct pharmacological profile suggests its potential for therapeutic applications, particularly in conditions characterized by dysregulated dopaminergic neurotransmission. This technical guide provides a comprehensive overview of the effects of OPC-4392 on dopamine synthesis and release, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.
Mechanism of Action: A Dual-Pronged Approach
OPC-4392's interaction with the dopamine system is characterized by its opposing effects at different locations on the neuron. At the presynaptic terminal, it acts as an agonist at dopamine D2 autoreceptors. This agonistic activity leads to a reduction in dopamine synthesis and release.[1][3] Conversely, at the postsynaptic membrane, OPC-4392 behaves as an antagonist at D2 receptors, blocking the effects of dopamine.[1] This dual action allows for a nuanced modulation of dopaminergic signaling, potentially offering a more targeted therapeutic effect with a reduced side-effect profile compared to traditional dopamine antagonists.
Effects on Dopamine Synthesis
OPC-4392 exerts a significant inhibitory effect on the synthesis of dopamine. This is primarily achieved through its agonistic activity at presynaptic D2 autoreceptors, which are key regulators of the dopamine synthesis pathway.
Quantitative Data on Dopamine Synthesis Inhibition
The inhibitory effects of OPC-4392 on dopamine synthesis have been quantified in various preclinical models. The following tables summarize the key findings.
| Experiment | Model | Treatment | Dosage | Effect on DOPA Accumulation | Reference |
| Reserpine-induced DOPA accumulation | Mouse forebrain | OPC-4392 | Not specified | Inhibition | [1] |
| Reserpine-induced DOPA accumulation | Rat frontal cortex, limbic forebrain, striatum | OPC-4392 | Not specified | Inhibition | [1] |
| Gamma-butyrolactone (B3396035) (GBL)-induced DOPA accumulation | Mouse forebrain | OPC-4392 | Not specified | Inhibition (lasted for at least 8 hours) | [1] |
| In situ DOPA formation | Rat striatal slices | OPC-4392 | 10-6 M (IC50) | Dose-dependent inhibition | [4] |
Experimental Protocols for Assessing Dopamine Synthesis
1. Reserpine- or GBL-Induced DOPA Accumulation in Rodents:
-
Objective: To assess the in vivo effect of OPC-4392 on dopamine synthesis by measuring the accumulation of L-DOPA, the precursor to dopamine, after inhibiting dopamine storage or neuronal firing.
-
Animals: Male mice or rats.
-
Procedure:
-
Animals are pre-treated with reserpine (B192253) (to deplete dopamine stores and increase synthesis) or gamma-butyrolactone (GBL, to inhibit dopamine neuron firing and increase synthesis).
-
OPC-4392 or vehicle is administered orally or subcutaneously.
-
At a specified time point, animals are euthanized, and brain regions of interest (e.g., forebrain, striatum, frontal cortex) are dissected.
-
The tissue is homogenized and analyzed for L-DOPA content using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
The inhibitory effect of OPC-4392 is determined by comparing DOPA levels in treated animals to those in vehicle-treated controls.
-
To confirm D2 receptor mediation, the experiment can be repeated with the co-administration of a D2 antagonist like haloperidol.[1]
-
2. In situ DOPA Formation in Rat Striatal Slices:
-
Objective: To measure the direct effect of OPC-4392 on dopamine synthesis in isolated brain tissue.
-
Tissue Preparation: Rat striatal slices are prepared and maintained in a superfusion chamber.
-
Procedure:
-
Slices are incubated with various concentrations of OPC-4392.
-
The formation of L-DOPA from its precursor, tyrosine, is measured. This often involves inhibiting DOPA decarboxylase to allow L-DOPA to accumulate.
-
The concentration of L-DOPA in the tissue or superfusate is quantified by HPLC.
-
The IC50 value, the concentration of OPC-4392 that inhibits DOPA formation by 50%, is calculated.
-
To confirm the mechanism, the experiment can be performed in the presence of a D2 antagonist like sulpiride (B1682569) to observe if the inhibitory effect is reversed.[4]
-
Effects on Dopamine Release
While direct quantitative data on dopamine release is less explicitly detailed in the provided search results, the agonistic action of OPC-4392 on presynaptic autoreceptors strongly implies an inhibitory effect on dopamine release. Activation of these autoreceptors is a well-established mechanism for reducing the amount of dopamine released into the synaptic cleft. Furthermore, studies have shown that OPC-4392 inhibits the activity of dopamine neurons in the ventral tegmental area (VTA), which would lead to decreased dopamine release in terminal regions.[5][6]
Experimental Protocols for Assessing Dopamine Release
1. Microiontophoresis in the Ventral Tegmental Area (VTA):
-
Objective: To investigate the direct effect of OPC-4392 on the firing activity of dopamine neurons.
-
Animals: Anesthetized rats.
-
Procedure:
-
A multi-barreled micropipette is lowered into the VTA.
-
One barrel is used for recording the extracellular electrical activity (spontaneous firings) of individual dopamine neurons.
-
Other barrels contain solutions of OPC-4392, dopamine, and a D2 antagonist (e.g., domperidone) for iontophoretic application directly onto the neuron.
-
The effect of OPC-4392 on the neuron's firing rate is recorded and compared to the effects of dopamine.
-
The ability of the D2 antagonist to block the inhibitory effects of OPC-4392 is also assessed.[6]
-
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions of OPC-4392, the following diagrams have been generated using the DOT language.
Caption: Mechanism of action of OPC-4392 at the dopamine synapse.
Caption: Experimental workflow for assessing in vivo DOPA accumulation.
Conclusion
OPC-4392 hydrochloride presents a complex but intriguing pharmacological profile. Its ability to act as a presynaptic dopamine autoreceptor agonist, thereby inhibiting dopamine synthesis and release, combined with its postsynaptic D2 receptor antagonism, distinguishes it from conventional antipsychotic agents. The quantitative data and experimental methodologies outlined in this guide provide a solid foundation for further research into the therapeutic potential of this and similar compounds. The dual-action mechanism of OPC-4392 may offer a more refined approach to modulating dopamine neurotransmission, potentially leading to improved treatments for a range of neuropsychiatric disorders. Further investigation is warranted to fully elucidate its clinical implications.
References
- 1. 7-[3-(4-[2,3-Dimethylphenyl]piperazinyl)propoxy]-2(1H)-quinolinone (OPC-4392), a presynaptic dopamine autoreceptor agonist and postsynaptic D2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Third generation antipsychotic drugs: partial agonism or receptor functional selectivity? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of 7-(3-[4-(2,3-dimethylphenyl)piperazinyl]propoxy)- 2(1H)-quinolinone (OPC-4392), a newly synthesized agonist for presynaptic dopamine D2 receptor, on tyrosine hydroxylation in rat striatal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. farm.ucl.ac.be [farm.ucl.ac.be]
- 6. D-2 receptor-mediated inhibition by a substituted quinolinone derivative, 7-[3-(4-(2,3-dimethylphenyl)piperazinyl)propoxy]-2(1H)-quinolinone (OPC-4392), of dopaminergic neurons in the ventral tegmental area - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of OPC-4392 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
OPC-4392 hydrochloride, a quinolinone derivative, is a psychoactive compound that has been investigated for its potential as an atypical antipsychotic agent. This technical guide provides a comprehensive overview of the in vitro characteristics of OPC-4392, summarizing key quantitative data, detailing experimental methodologies, and illustrating its mechanism of action through signaling pathway diagrams. OPC-4392 exhibits a unique pharmacological profile, acting as a presynaptic dopamine (B1211576) D2 receptor agonist and a postsynaptic D2 receptor antagonist.[1][2] This dual action is believed to contribute to its atypical antipsychotic properties, including efficacy against negative symptoms of schizophrenia with a reduced propensity for extrapyramidal side effects.[3]
Quantitative In Vitro Data
The following tables summarize the key quantitative parameters that define the in vitro activity of OPC-4392 hydrochloride.
Table 1: Functional Activity of OPC-4392
| Assay | System | Parameter | Value | Reference |
| cAMP Synthesis Inhibition | Forskolin-stimulated CHO cells expressing D2L receptors | IC50 | ~0.1 nM | [3] |
| L-DOPA Formation Inhibition | Rat striatal slices | IC50 | ~1 µM | [4] |
Table 2: Receptor Binding Affinities of OPC-4392 and Related Compounds
| Compound | Receptor | Cell Line | Affinity (K₀.₅ or Kᵢ) | Notes | Reference |
| OPC-4392 | D2L | CHO cells | High | Affinity is 25-fold higher than in C-6 cells. | [3] |
| OPC-4392 | D2L | C-6 cells | Lower | Moderate D2L:D3 selectivity observed in CHO cells was absent in C-6 cells. | [3] |
| DM-1451 (metabolite) | D2L | CHO cells | 0.21 nM | [3] | |
| DM-1451 (metabolite) | D2L | C-6 cells | 0.96 nM | [3] |
Experimental Protocols
cAMP Synthesis Inhibition Assay
This assay determines the ability of OPC-4392 to inhibit the production of cyclic AMP (cAMP), a second messenger, following the stimulation of G protein-coupled receptors.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably transfected with the human dopamine D2L receptor are cultured in appropriate media.
-
Assay Preparation: Cells are harvested and plated in multi-well plates.
-
Stimulation: Cells are pre-incubated with various concentrations of OPC-4392. Subsequently, adenylyl cyclase is stimulated with forskolin (B1673556) (e.g., 10 µM) to induce cAMP production.
-
Lysis and Detection: After incubation, the cells are lysed. The intracellular cAMP concentration is then quantified using a competitive binding radioimmunoassay or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The concentration of OPC-4392 that inhibits 50% of the maximal forskolin-stimulated cAMP production (IC50) is calculated by non-linear regression analysis of the concentration-response curve.
L-DOPA Formation Assay (Tyrosine Hydroxylation)
This assay measures the effect of OPC-4392 on the rate-limiting step of dopamine synthesis, the conversion of tyrosine to L-dihydroxyphenylalanine (L-DOPA) by tyrosine hydroxylase.
Methodology:
-
Tissue Preparation: Striatal slices are prepared from rat brains.
-
Incubation: The slices are incubated in a buffer containing a tyrosine hydroxylase inhibitor (e.g., NSD-1015) to allow for the accumulation of L-DOPA.
-
Drug Treatment: Various concentrations of OPC-4392 are added to the incubation medium.
-
Extraction: After the incubation period, the tissue is homogenized, and the reaction is stopped. L-DOPA is then extracted from the tissue homogenate.
-
Quantification: The amount of L-DOPA is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Data Analysis: The inhibitory effect of OPC-4392 on L-DOPA formation is determined, and the IC50 value is calculated. The reversibility of this inhibition can be tested by co-incubation with a D2 receptor antagonist like sulpiride.[4]
Radioligand Binding Assay
This assay is used to determine the affinity of OPC-4392 for specific dopamine receptor subtypes.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells expressing the dopamine receptor of interest (e.g., D2L) or from specific brain regions.
-
Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [³H]spiperone) that specifically binds to the target receptor, along with various concentrations of unlabeled OPC-4392.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The ability of OPC-4392 to displace the radioligand is used to calculate its inhibitory constant (Ki) or affinity (K₀.₅), which reflects its binding affinity for the receptor.
Signaling Pathways and Mechanisms of Action
The unique in vitro profile of OPC-4392 is characterized by its dual role at the dopamine D2 receptor, acting as an agonist at presynaptic autoreceptors and an antagonist at postsynaptic receptors.
Caption: Presynaptic agonist action of OPC-4392 at D2 autoreceptors.
As a presynaptic agonist, OPC-4392 stimulates D2 autoreceptors located on dopaminergic neurons.[1][4] This activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and subsequently, a reduction in the activity of tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis.[4] This results in decreased dopamine production and release.
Caption: Postsynaptic antagonist action of OPC-4392 at D2 receptors.
At the postsynaptic level, OPC-4392 acts as an antagonist, blocking the effects of dopamine at D2 receptors.[1] This action is demonstrated by its ability to inhibit apomorphine-induced behaviors and displace [³H]spiperone binding in vitro.[1] This blockade of postsynaptic D2 receptors is a key feature of conventional antipsychotic drugs and is thought to mediate their therapeutic effects on the positive symptoms of schizophrenia.
Experimental Workflow
The following diagram illustrates a typical workflow for the in vitro characterization of a compound like OPC-4392.
Caption: General workflow for in vitro characterization of OPC-4392.
Conclusion
The in vitro characterization of OPC-4392 hydrochloride reveals a compound with a complex and nuanced mechanism of action at dopamine D2 receptors. Its profile as a presynaptic D2 agonist and a postsynaptic D2 antagonist provides a strong rationale for its classification as an atypical antipsychotic. The data summarized in this guide, along with the detailed experimental protocols, offer a valuable resource for researchers in the field of neuropsychopharmacology and drug discovery. Further investigation into the downstream signaling pathways and the functional consequences of its dual activity will continue to enhance our understanding of this and similar compounds.
References
- 1. 7-[3-(4-[2,3-Dimethylphenyl]piperazinyl)propoxy]-2(1H)-quinolinone (OPC-4392), a presynaptic dopamine autoreceptor agonist and postsynaptic D2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroendocrine profile of SDZ HDC-912 and OPC-4392, two new atypical antipsychotic drugs, in schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. farm.ucl.ac.be [farm.ucl.ac.be]
- 4. Effect of 7-(3-[4-(2,3-dimethylphenyl)piperazinyl]propoxy)- 2(1H)-quinolinone (OPC-4392), a newly synthesized agonist for presynaptic dopamine D2 receptor, on tyrosine hydroxylation in rat striatal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
The Progenitor and the Successor: A Technical Deep Dive into the Relationship Between OPC-4392 and Aripiprazole (OPC-14597)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the pharmacological relationship between the investigational compound OPC-4392 and its clinically successful successor, the atypical antipsychotic aripiprazole (B633) (OPC-14597). Aripiprazole was developed from OPC-4392 to optimize its therapeutic profile for the treatment of schizophrenia. While both are quinolinone derivatives, their distinct pharmacological properties, particularly at the dopamine (B1211576) D2 receptor, led to divergent clinical outcomes. This document details their comparative receptor binding affinities, functional activities, and the metabolic pathway of aripiprazole, which notably does not produce OPC-4392. Experimental methodologies for key assays are provided, and signaling pathways are visualized to elucidate their mechanisms of action.
Introduction: A Tale of Two Quinolinones
The development of novel antipsychotics has been driven by the need to improve efficacy, particularly for the negative and cognitive symptoms of schizophrenia, while minimizing the extrapyramidal side effects (EPS) and hyperprolactinemia associated with conventional agents. OPC-4392 emerged as a promising compound with a unique profile as a presynaptic dopamine D2 autoreceptor agonist and a postsynaptic D2 receptor antagonist.[1][2] This profile suggested potential efficacy against negative symptoms with a low risk of EPS.[3] However, clinical trials with OPC-4392 were terminated due to an exacerbation of positive symptoms in some patients.[1]
This clinical experience guided the development of aripiprazole (OPC-14597). The goal was to retain the presynaptic D2 agonism of OPC-4392, believed to be beneficial for negative symptoms, while enhancing the postsynaptic D2 antagonism to effectively manage positive symptoms.[4] This strategic molecular modification led to the creation of aripiprazole, a compound now widely recognized as a dopamine-serotonin system stabilizer.[5]
Comparative Pharmacodynamics
The key to understanding the differing clinical fates of OPC-4392 and aripiprazole lies in their nuanced interactions with dopamine and serotonin (B10506) receptors.
Receptor Binding Affinities
Both compounds exhibit high affinity for D2-like dopamine receptors. However, aripiprazole generally displays a higher affinity for D2 receptors compared to OPC-4392.[1] The binding affinities (Ki) for various receptors are summarized in the table below.
| Receptor Subtype | OPC-4392 (Ki, nM) | Aripiprazole (OPC-14597) (Ki, nM) | Dehydroaripiprazole (OPC-14857) (Ki, nM) |
| Dopamine D2 | ~80 | 0.34 - 4 | 1.1 |
| Dopamine D3 | High Affinity | High Affinity | High Affinity |
| Serotonin 5-HT1A | Moderate Affinity | 1.7 - 4.4 | 4.2 |
| Serotonin 5-HT2A | Moderate Affinity | 3.5 - 22.4 | 13 |
| Serotonin 5-HT2B | Not Reported | 0.36 | Not Reported |
| Serotonin 5-HT7 | Moderate Affinity | 39 | Not Reported |
| Adrenergic α1 | Moderate Affinity | 57 | Not Reported |
| Histamine H1 | Moderate Affinity | 61 | Not Reported |
Note: Ki values are compiled from various sources and experimental conditions, leading to a range of reported values.[1][6][7][8][9]
Functional Activity: The Partial Agonist Concept
The critical distinction between these two molecules is their functional activity at the dopamine D2 receptor. Both compounds exhibit a dual agonist/antagonist profile, a hallmark of partial agonism.[1]
-
OPC-4392: Acts as a potent agonist at presynaptic D2 autoreceptors, which inhibits dopamine synthesis and release.[1][10] However, its antagonist activity at postsynaptic D2 receptors is weaker, which may explain its failure to control positive symptoms.[1][4]
-
Aripiprazole: Also demonstrates presynaptic D2 autoreceptor agonism but possesses a more pronounced antagonist effect at postsynaptic D2 receptors.[4][11] This "dopamine system stabilizer" activity allows it to reduce dopaminergic neurotransmission in hyperdopaminergic states (e.g., mesolimbic pathway in psychosis) and increase it in hypodopaminergic states (e.g., mesocortical pathway in negative symptoms).[2]
The intrinsic activity of aripiprazole at the D2 receptor is lower than that of OPC-4392.[12] This lower intrinsic activity is thought to be crucial for its clinical efficacy, providing sufficient D2 receptor blockade to treat psychosis without causing the motor side effects associated with full antagonists.[12]
Aripiprazole Metabolism: The Role of Dehydroaripiprazole
A common misconception is that OPC-4392 might be a metabolite of aripiprazole. However, extensive metabolic studies have shown that this is not the case. Aripiprazole is primarily metabolized in the liver by cytochrome P450 enzymes, specifically CYP2D6 and CYP3A4.[4][13] The main biotransformation pathways are dehydrogenation, hydroxylation, and N-dealkylation.[4]
The major active metabolite of aripiprazole is dehydroaripiprazole (OPC-14857) .[13][14][15][16] Dehydroaripiprazole exhibits a pharmacological profile similar to the parent compound, with high affinity for D2 receptors and partial agonist activity.[7][14] It reaches approximately 40% of the plasma concentration of aripiprazole at steady state and contributes significantly to the overall therapeutic effect.[4]
Signaling Pathways
The functional consequences of D2 receptor binding by OPC-4392 and aripiprazole are mediated through intracellular signaling cascades. As partial agonists, their effects are dependent on the ambient concentration of the full agonist, dopamine.
Experimental Protocols
This section outlines the general methodologies for key experiments used to characterize the pharmacology of OPC-4392 and aripiprazole.
Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of the compounds for various neurotransmitter receptors.
-
Methodology:
-
Membrane Preparation: Homogenize brain tissue (e.g., rat striatum for D2 receptors) or cultured cells expressing the receptor of interest in a suitable buffer. Centrifuge to pellet the membranes and resuspend in fresh buffer.
-
Assay: Incubate the membranes with a specific radioligand (e.g., [3H]spiperone for D2 receptors) at a fixed concentration and varying concentrations of the unlabeled competitor drug (OPC-4392 or aripiprazole).
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Detection: Quantify the radioactivity trapped on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor drug. Calculate the IC50 (concentration of drug that inhibits 50% of specific binding) and then the Ki value using the Cheng-Prusoff equation.
-
Functional Assays (cAMP Accumulation)
-
Objective: To determine the functional activity (agonist, antagonist, partial agonist) of the compounds at G-protein coupled receptors (GPCRs) that modulate adenylyl cyclase.
-
Methodology:
-
Cell Culture: Use cultured cells (e.g., CHO cells) stably expressing the human dopamine D2 receptor.
-
Assay:
-
Agonist Mode: Treat the cells with varying concentrations of the test compound in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation) and forskolin (B1673556) (to stimulate adenylyl cyclase).
-
Antagonist Mode: Pre-incubate the cells with varying concentrations of the test compound before adding a fixed concentration of a known agonist (e.g., dopamine).
-
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit (e.g., ELISA-based).
-
Data Analysis:
-
Agonist Mode: Plot cAMP levels against the log concentration of the test compound to determine the EC50 (effective concentration to produce 50% of the maximal response) and the maximal effect (Emax) relative to a full agonist.
-
Antagonist Mode: Plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC50.
-
-
Conclusion
The relationship between OPC-4392 and aripiprazole is a prime example of rational drug design in psychopharmacology. While OPC-4392 provided a novel mechanistic concept, its clinical limitations paved the way for the development of aripiprazole, a compound with a more balanced and therapeutically effective pharmacological profile. The key difference lies in the enhanced postsynaptic D2 receptor antagonism of aripiprazole, coupled with its lower intrinsic activity, which allows for effective management of psychosis with a favorable side effect profile. Furthermore, it is crucial to recognize that the active metabolite of aripiprazole is dehydroaripiprazole, not OPC-4392. This technical overview underscores the importance of a deep understanding of structure-activity relationships and metabolic pathways in the development of successful therapeutics.
References
- 1. farm.ucl.ac.be [farm.ucl.ac.be]
- 2. psychscenehub.com [psychscenehub.com]
- 3. The effect of OPC-4392, a partial dopamine receptor agonist on negative symptoms: results of an open study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Distinct functional profiles of aripiprazole and olanzapine at RNA edited human 5-HT2C receptor isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Aripiprazole Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Differences in agonist/antagonist properties at human dopamine D(2) receptors between aripiprazole, bifeprunox and SDZ 208-912 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ClinPGx [clinpgx.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Dehydroaripiprazole | 5-HT Receptor | TargetMol [targetmol.com]
- 16. Dehydroaripiprazole | C23H25Cl2N3O2 | CID 10114519 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Neuroendocrine Effects of OPC-4392 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
OPC-4392 hydrochloride is a quinolinone derivative and a precursor to the atypical antipsychotic aripiprazole. It exhibits a unique pharmacological profile, acting as a presynaptic dopamine (B1211576) autoreceptor agonist and a postsynaptic D2 receptor antagonist. This dual action modulates the dopaminergic system in a distinct manner compared to traditional antipsychotics. This technical guide provides a comprehensive overview of the neuroendocrine effects of OPC-4392, with a focus on its impact on prolactin, growth hormone, and the hypothalamic-pituitary-adrenal (HPA) axis. Detailed experimental methodologies, quantitative data from clinical and preclinical studies, and visualizations of relevant signaling pathways are presented to offer a thorough understanding for researchers and drug development professionals.
Introduction
OPC-4392, chemically known as 7-{3-[4-(2,3-dimethylphenyl)piperazinyl]propoxy}-2(1H)-quinolinone, was developed as a potential antipsychotic agent. Its primary mechanism of action involves the modulation of dopamine neurotransmission through its effects on presynaptic and postsynaptic D2 receptors.[1] Understanding the neuroendocrine profile of a potential antipsychotic is crucial, as hormonal dysregulation is a common side effect of such medications, often leading to significant patient distress and non-adherence to treatment. This guide synthesizes the available scientific literature on the neuroendocrine effects of OPC-4392.
Mechanism of Action at Dopamine Receptors
OPC-4392's neuroendocrine effects are intrinsically linked to its interaction with dopamine D2 receptors in the tuberoinfundibular pathway, which regulates prolactin secretion from the pituitary gland, and in the hypothalamic-pituitary axis, which influences the release of other hormones.
-
Presynaptic D2 Autoreceptor Agonism: By stimulating presynaptic D2 autoreceptors on dopaminergic neurons, OPC-4392 inhibits the synthesis and release of dopamine.[2] This action is thought to contribute to its antipsychotic effects by reducing excessive dopamine signaling.
-
Postsynaptic D2 Receptor Antagonism: At postsynaptic D2 receptors, OPC-4392 acts as an antagonist, blocking the effects of dopamine. This is the primary mechanism by which most antipsychotic drugs exert their therapeutic effects.[1]
This dual functionality positions OPC-4392 as a dopamine system modulator, with the potential for a more refined side-effect profile compared to pure D2 antagonists.
Signaling Pathway of OPC-4392 at Dopamine D2 Receptors
Effects on Prolactin
Dopamine acts as the primary inhibitor of prolactin release from the anterior pituitary gland. Traditional antipsychotics, by blocking D2 receptors in the tuberoinfundibular pathway, disrupt this inhibition, leading to hyperprolactinemia.
Clinical Studies
A Phase I study involving seven healthy male volunteers demonstrated that OPC-4392 induces a dose-dependent decrease in serum prolactin levels.[3] This is in stark contrast to the prolactin-elevating effects of typical antipsychotics like chlorpromazine. A significant negative correlation was observed between the plasma concentration of OPC-4392 and serum prolactin levels.[3]
In a study with schizophrenic inpatients, one month of treatment with OPC-4392 resulted in a significant decrease in baseline prolactin levels.[4]
| Study Population | Drug & Dosage | Key Findings on Prolactin | Reference |
| Healthy Male Volunteers (n=7) | OPC-4392 (dosages not specified) | Dose-dependent decrease in serum prolactin. Significant negative correlation between plasma OPC-4392 and serum prolactin. | Saji et al. (1988)[3] |
| Schizophrenic Inpatients (n=10) | OPC-4392 (mean dose 17.2 ± 12.6 mg/day) | Significant decrease in baseline prolactin levels after 1 month of treatment. | Wetzel et al. (1993)[4] |
Preclinical Studies
Preclinical studies in rodents have corroborated the prolactin-lowering effects of OPC-4392. Its agonistic activity at presynaptic D2 autoreceptors is believed to be the primary driver of this effect, leading to an overall reduction in dopamine turnover and a subsequent decrease in prolactin secretion.
Effects on Growth Hormone
The regulation of Growth Hormone (GH) is complex, involving stimulatory (GHRH) and inhibitory (somatostatin) inputs from the hypothalamus. Dopamine can stimulate GH release, and dopaminergic agonists like apomorphine (B128758) are used to probe the functional integrity of this system.
Clinical Studies
In the study of schizophrenic inpatients, OPC-4392 treatment for one month resulted in a non-significant decrease in apomorphine-induced GH stimulation.[4] This suggests a modest impact of OPC-4392 on the dopaminergic pathways regulating GH secretion.
| Study Population | Drug & Dosage | Key Findings on Growth Hormone | Reference |
| Schizophrenic Inpatients (n=10) | OPC-4392 (mean dose 17.2 ± 12.6 mg/day) | Non-significant decrease in apomorphine-induced GH stimulation after 1 month of treatment. | Wetzel et al. (1993)[4] |
Effects on the Hypothalamic-Pituitary-Adrenal (HPA) Axis
The HPA axis is a critical neuroendocrine system that regulates the body's response to stress, with cortisol (in humans) and corticosterone (B1669441) (in rodents) being the primary effector hormones. While direct evidence on the effects of OPC-4392 on the HPA axis is limited, inferences can be drawn from the known interactions between the dopaminergic and HPA systems. Dopamine has a predominantly inhibitory role in the regulation of the HPA axis. Therefore, a dopamine autoreceptor agonist like OPC-4392 might be expected to have a modulatory effect.
Currently, there is a lack of published preclinical or clinical studies that have specifically investigated the effects of OPC-4392 on ACTH or corticosterone/cortisol levels. Further research in this area is warranted to fully characterize the neuroendocrine profile of this compound.
Experimental Protocols
Phase I Clinical Trial in Healthy Volunteers
-
Objective: To assess the safety, tolerability, and endocrinological effects of OPC-4392.
-
Subjects: Seven healthy male volunteers.
-
Design: Comparison with chlorpromazine.
-
Procedures:
-
Administration of escalating single oral doses of OPC-4392.
-
Blood samples were collected at predetermined time points for pharmacokinetic analysis and measurement of serum prolactin levels.
-
Clinical symptoms and psychological tests were monitored throughout the study.
-
-
Hormone Analysis: Serum prolactin levels were measured, though the specific assay was not detailed in the abstract.[3]
Apomorphine Challenge Test in Schizophrenic Patients
-
Objective: To evaluate the effect of OPC-4392 on the hypothalamic-pituitary dopaminergic system.
-
Subjects: Ten schizophrenic inpatients meeting DSM-III-R criteria.
-
Design: Open-label, pre- and post-treatment assessment.
-
Procedures:
-
A washout period of at least two weeks from any previous antipsychotic medication.
-
Baseline Apomorphine Challenge: An intravenous catheter was inserted. After a 30-minute rest period, baseline blood samples were drawn. Apomorphine (0.75 mg) was administered subcutaneously. Blood samples for prolactin and GH were collected at regular intervals (e.g., -15, 0, 15, 30, 45, 60, 90, and 120 minutes) relative to apomorphine administration.
-
Treatment Phase: Patients received OPC-4392 for one month.
-
Post-Treatment Apomorphine Challenge: The apomorphine challenge test was repeated following the same protocol as the baseline test.
-
-
Hormone Analysis: Serum prolactin and GH levels were determined by radioimmunoassay (RIA).
Experimental Workflow: Apomorphine Challenge Test
Quantitative Data on Receptor Binding Affinity
In vitro studies have characterized the binding affinity of OPC-4392 for various dopamine receptor subtypes. The affinity is typically expressed as the Ki value, which represents the concentration of the drug that occupies 50% of the receptors. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Cell Line | Ki (nM) (mean ± SEM) | Reference |
| D2L | CHO | 3.5 ± 0.7 | Lawler et al. (1999) |
| D2L | C-6 | 87.5 (approx. 25-fold lower affinity than in CHO cells) | Lawler et al. (1999) |
| D3 | CHO | 18 ± 0.3 | Lawler et al. (1999) |
Discussion and Future Directions
OPC-4392 hydrochloride demonstrates a distinct neuroendocrine profile characterized by a reduction in baseline prolactin levels, which is a significant departure from the hyperprolactinemia commonly associated with traditional antipsychotics. This effect is likely mediated by its presynaptic dopamine autoreceptor agonism. Its impact on growth hormone secretion appears to be modest.
A notable gap in the current understanding of OPC-4392's neuroendocrine effects is the lack of data on its influence on the HPA axis. Given the intricate relationship between dopamine and stress hormone regulation, future preclinical and clinical studies should investigate the effects of OPC-4392 on ACTH and cortisol/corticosterone levels, both at baseline and in response to stress.
Furthermore, while the available clinical data provide valuable insights, they are derived from small patient populations. Larger, well-controlled clinical trials would be necessary to definitively establish the dose-response relationship for its endocrine effects and to assess its long-term neuroendocrine safety profile in a broader patient population.
Conclusion
OPC-4392 hydrochloride presents a unique mechanism of action that translates into a favorable prolactin profile compared to many other antipsychotic agents. Its ability to lower prolactin levels makes it an interesting compound from a drug development perspective, as it could potentially mitigate a common and troublesome side effect of antipsychotic therapy. However, a more complete understanding of its effects on other neuroendocrine axes, particularly the HPA axis, is required for a comprehensive assessment of its overall safety and tolerability. The detailed methodologies and data presented in this guide serve as a foundation for future research into this and similar next-generation psychotropic compounds.
References
- 1. Systematic Review of the Apomorphine Challenge Test in the Assessment of Dopaminergic Activity in Schizophrenia [ouci.dntb.gov.ua]
- 2. Systematic Review of the Apomorphine Challenge Test in the Assessment of Dopaminergic Activity in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase 1 study of a new antipsychotic drug, OPC-4392 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroendocrine profile of SDZ HDC-912 and OPC-4392, two new atypical antipsychotic drugs, in schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
The Preclinical Impact of OPC-4392 on Prolactin Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the preclinical impact of OPC-4392 on prolactin levels. Given the limited publicly available preclinical data specifically for OPC-4392, this guide leverages the extensive research on its close structural and functional analog, aripiprazole (B633) (OPC-14597), to provide a comprehensive overview. Both OPC-4392 and aripiprazole are quinolinone derivatives that exhibit partial agonism at dopamine (B1211576) D2 receptors, a mechanism central to their effects on prolactin.[1][2][3] Preclinical studies have indicated that, similar to aripiprazole, OPC-4392 does not have a propensity to induce hyperprolactinemia.[4]
Introduction to OPC-4392 and Prolactin Regulation
OPC-4392 is a novel antipsychotic agent that, along with aripiprazole, represents a class of dopamine D2 receptor partial agonists.[1][2] This mechanism of action is distinct from traditional antipsychotics, which are typically D2 receptor antagonists. The regulation of prolactin secretion from the anterior pituitary gland is primarily under the inhibitory control of dopamine released from tuberoinfundibular (TIDA) neurons.[5][6][7] D2 receptor antagonists block this inhibitory signal, leading to elevated prolactin levels (hyperprolactinemia), a common side effect of many antipsychotic drugs.[8] In contrast, D2 partial agonists like OPC-4392 and aripiprazole are hypothesized to act as functional antagonists in a hyperdopaminergic environment and as functional agonists in a hypodopaminergic state, thereby stabilizing the dopamine system.[8][9][10] This stabilizing effect extends to the pituitary, where their intrinsic agonist activity is thought to be sufficient to maintain the tonic inhibition of prolactin secretion, thus avoiding hyperprolactinemia.
Signaling Pathways
The regulation of prolactin secretion by dopamine and the mechanism of action of D2 partial agonists involve intricate signaling pathways within the lactotroph cells of the anterior pituitary.
Quantitative Data from Preclinical Models
While specific quantitative data for OPC-4392 is limited, extensive preclinical studies on aripiprazole in rodent models provide valuable insights into the expected effects of this class of compounds on prolactin levels.
| Compound | Animal Model | Dosing Regimen | Change in Prolactin Levels | Reference |
| Aripiprazole | Rats | Acute and chronic administration | No significant increase in serum prolactin levels compared to vehicle. In some studies, a slight decrease was observed. | [4] |
| Aripiprazole | Rats | Co-administration with haloperidol | Aripiprazole reversed the hyperprolactinemia induced by the D2 antagonist haloperidol. | [11] |
| OPC-4392 | Rats | Not specified | Lacked propensity for inducing prolactinemia. | [4] |
Experimental Protocols
The following sections detail the methodologies typically employed in preclinical studies to assess the impact of compounds like OPC-4392 on prolactin levels.
Animal Models
-
Species: Male Sprague-Dawley or Wistar rats are commonly used.
-
Housing: Animals are typically housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimation: A minimum of one week of acclimation to the housing conditions is standard before any experimental procedures.
Dosing and Administration
-
Compound Preparation: OPC-4392 or aripiprazole is typically suspended in a vehicle such as 0.5% methylcellulose.
-
Route of Administration: Oral gavage (p.o.) or intraperitoneal (i.p.) injection are common routes.
-
Dose Range: A range of doses is usually tested to establish a dose-response relationship.
-
Control Group: A vehicle control group is essential for comparison.
Prolactin Measurement
-
Blood Sampling: Blood samples are collected at various time points after drug administration. Common methods include tail vein sampling or terminal cardiac puncture under anesthesia.
-
Sample Processing: Blood is collected into tubes, often containing an anticoagulant like EDTA, and centrifuged to separate the plasma. Plasma samples are then stored at -80°C until analysis.
-
Assay Method: Prolactin levels are quantified using a validated enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA) specific for rat prolactin.[12][13][14][15][16]
Discussion and Conclusion
The available preclinical evidence, largely informed by studies on the closely related compound aripiprazole, strongly suggests that OPC-4392 does not elevate prolactin levels. This is a significant advantage over many first and some second-generation antipsychotics, which are associated with hyperprolactinemia and its clinical consequences. The mechanism underlying this prolactin-sparing effect is attributed to the partial agonist activity of OPC-4392 at the dopamine D2 receptors in the anterior pituitary. By maintaining a baseline level of dopaminergic tone, OPC-4392 is thought to prevent the disinhibition of prolactin secretion that occurs with D2 receptor antagonists.
For drug development professionals, the preclinical profile of OPC-4392 and aripiprazole highlights the potential of dopamine system stabilizers to offer effective antipsychotic treatment with a reduced risk of endocrine-related adverse effects. Further preclinical studies directly investigating the dose-dependent effects of OPC-4392 on prolactin in various animal models would be beneficial to fully characterize its endocrine profile.
References
- 1. farm.ucl.ac.be [farm.ucl.ac.be]
- 2. Differences in agonist/antagonist properties at human dopamine D(2) receptors between aripiprazole, bifeprunox and SDZ 208-912 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interactions of the novel antipsychotic aripiprazole (OPC-14597) with dopamine and serotonin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Partial agonists in schizophrenia--why some work and others do not: insights from preclinical animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. theplosblog.plos.org [theplosblog.plos.org]
- 8. Exploring the potential pharmacological mechanism of aripiprazole against hyperprolactinemia based on network pharmacology and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aripiprazole-induced Hyperprolactinemia in a Young Female with Delusional Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 10. psychscenehub.com [psychscenehub.com]
- 11. researchgate.net [researchgate.net]
- 12. Radioimmunoassay for rat prolactin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. sceti.co.jp [sceti.co.jp]
- 15. Radioimmunoassay for Rat Prolactin: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 16. ibl-international.com [ibl-international.com]
In-Depth Technical Guide: The Molecular Pharmacology of the Quinolinone Derivative OPC-4392
For Researchers, Scientists, and Drug Development Professionals
Abstract
OPC-4392, a quinolinone derivative, exhibits a unique and complex molecular pharmacology centered on its modulation of the dopaminergic system. This technical guide provides a comprehensive overview of its mechanism of action, receptor binding profile, and effects on intracellular signaling pathways. OPC-4392 is characterized as a presynaptic dopamine (B1211576) D2 autoreceptor agonist and a postsynaptic D2 receptor antagonist.[1][2][3] This dual activity profile has positioned it as a significant compound in the study of atypical antipsychotic drug action and as a precursor to the development of clinically approved agents such as aripiprazole (B633). This document details the quantitative pharmacological data, experimental methodologies used in its characterization, and visual representations of its signaling pathways and experimental workflows.
Introduction
OPC-4392, with the chemical name 7-[3-(4-[2,3-Dimethylphenyl]piperazinyl)propoxy]-2(1H)-quinolinone, is a novel psychoactive compound that has been instrumental in the development of third-generation antipsychotics.[4] Its distinct pharmacological profile, acting as a partial agonist at presynaptic dopamine autoreceptors while simultaneously exhibiting antagonistic properties at postsynaptic D2 receptors, represents a significant departure from traditional antipsychotic mechanisms.[1][2] This dual functionality allows for a modulatory effect on dopamine neurotransmission, theoretically offering a therapeutic window that could address both positive and negative symptoms of psychosis with a reduced risk of extrapyramidal side effects. This guide will delve into the molecular intricacies of OPC-4392's interactions with its biological targets and the experimental basis for our current understanding of its pharmacology.
Receptor Binding Profile
The affinity of OPC-4392 for various dopamine receptor subtypes is a cornerstone of its pharmacological activity. Radioligand binding assays have been employed to determine its binding characteristics.
Quantitative Binding Data
The following table summarizes the available quantitative data on the binding affinity of OPC-4392 for dopamine receptors.
| Receptor Target | Radioligand | Tissue/Cell Line | Affinity (K₀.₅) | Reference |
| Dopamine D2-like | [³H]-spiperone | Rat Striatal Membranes | ca. 80 nM | [5] |
| Dopamine D1-like | [³H]-SCH23390 | Rat Striatal Membranes | > 1 µM | [5] |
| Dopamine D2L | Not Specified | CHO Cells | - | [5] |
| Dopamine D2L | Not Specified | C-6 Glioma Cells | 25-fold lower than in CHO cells | [5] |
| Dopamine D3 | Not Specified | CHO Cells | Moderate Selectivity (D2L > D3) | [5] |
| Dopamine D3 | Not Specified | C-6 Glioma Cells | No Selectivity (D2L ≈ D3) | [5] |
| Dopamine D4 | Not Specified | Clonal Cells | Similar to OPC-14597 | [5] |
Note: K₀.₅ is the concentration of the competing ligand that displaces 50% of the specific binding of the radioligand.
Mechanism of Action & Signaling Pathways
OPC-4392's mechanism of action is defined by its dual role at the dopamine D2 receptor, which is contingent on its location within the synapse.
Presynaptic Dopamine D2 Autoreceptor Agonism
At the presynaptic terminal of dopaminergic neurons, OPC-4392 acts as an agonist at D2 autoreceptors. These receptors are G-protein coupled receptors (GPCRs) linked to the Gi/o pathway. Activation of presynaptic D2 autoreceptors by OPC-4392 initiates an intracellular signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. This reduction in cAMP leads to a decrease in the activity of protein kinase A (PKA), which in turn reduces the phosphorylation of tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis.[6] The ultimate effect is a reduction in dopamine synthesis and release into the synaptic cleft.[1] This action is thought to contribute to the stabilization of dopaminergic neurotransmission.
Postsynaptic Dopamine D2 Receptor Antagonism
In contrast to its presynaptic effects, OPC-4392 acts as an antagonist at postsynaptic D2 receptors.[1][2] By blocking these receptors, it prevents the downstream signaling typically initiated by dopamine. This antagonism is particularly relevant in conditions of hyperdopaminergia, where it can mitigate the overstimulation of postsynaptic neurons. The blockade of postsynaptic D2 receptors is a key feature of its antipsychotic-like effects, as it inhibits behaviors induced by dopamine agonists like apomorphine.[1]
Experimental Protocols
The characterization of OPC-4392's molecular pharmacology has relied on a variety of in vitro and in vivo experimental techniques.
Radioligand Binding Assay for Dopamine Receptors
Objective: To determine the binding affinity of OPC-4392 for dopamine D1-like and D2-like receptors.
Methodology:
-
Membrane Preparation: Rat striatal tissue is homogenized in ice-cold buffer and centrifuged to isolate the crude membrane fraction containing the dopamine receptors.
-
Incubation: The membrane preparation is incubated with a specific radioligand ([³H]-SCH23390 for D1-like receptors or [³H]-spiperone for D2-like receptors) and varying concentrations of OPC-4392.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of OPC-4392 that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined and used to calculate the inhibition constant (Ki) or is reported as K₀.₅.
In Situ DOPA Accumulation Assay
Objective: To assess the effect of OPC-4392 on dopamine synthesis in brain tissue.
Methodology:
-
Animal Model: Experiments are typically conducted in mice or rats.
-
Drug Administration: Animals are treated with a decarboxylase inhibitor to prevent the conversion of DOPA to dopamine, followed by administration of OPC-4392 or a vehicle control.
-
Tissue Collection: At a specified time point, the animals are euthanized, and brain regions of interest (e.g., striatum, forebrain) are dissected.
-
DOPA Extraction: The brain tissue is homogenized, and DOPA is extracted.
-
Quantification: The amount of accumulated DOPA is measured using techniques such as high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Data Analysis: The DOPA accumulation in the OPC-4392-treated group is compared to the control group to determine the inhibitory effect on dopamine synthesis. An IC₅₀ value, the concentration of OPC-4392 that causes 50% inhibition of DOPA formation, of approximately 10⁻⁶ M has been reported.[6]
Pharmacokinetics and Clinical Implications
A Phase I study in healthy male volunteers provided initial insights into the pharmacokinetic profile of OPC-4392.[7] The time to reach maximum plasma concentration (Tmax) was observed to be between 4 to 6 hours, and the biological half-life was notably long, ranging from 56 to 88 hours.[7] This long half-life suggests that it would take approximately two weeks to reach a steady-state plasma level.[7]
Clinically, OPC-4392 was investigated for its potential as an antipsychotic. While it showed some efficacy in addressing negative symptoms of schizophrenia, its development was ultimately halted.[4] Nevertheless, the pharmacological principles established with OPC-4392, particularly its dual presynaptic agonism and postsynaptic antagonism, paved the way for the development of aripiprazole (OPC-14597), a successful atypical antipsychotic.[4]
Conclusion
The quinolinone derivative OPC-4392 possesses a multifaceted molecular pharmacology characterized by its unique dual action on dopamine D2 receptors. Its ability to act as a presynaptic autoreceptor agonist, thereby reducing dopamine synthesis and release, combined with its antagonism of postsynaptic D2 receptors, provides a mechanism for stabilizing dopaminergic neurotransmission. While not clinically developed, the study of OPC-4392 has been pivotal in advancing our understanding of dopamine receptor modulation and has significantly influenced the design of subsequent generations of atypical antipsychotic drugs. This technical guide has summarized the key pharmacological data, experimental approaches, and signaling pathways associated with OPC-4392, providing a valuable resource for researchers in the field of neuropharmacology and drug development.
References
- 1. 7-[3-(4-[2,3-Dimethylphenyl]piperazinyl)propoxy]-2(1H)-quinolinone (OPC-4392), a presynaptic dopamine autoreceptor agonist and postsynaptic D2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical pharmacology of atypical antipsychotics: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 7-(4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butyloxy)-3,4-dihydro-2(1H)-quinolinone (OPC-14597), a new putative antipsychotic drug with both presynaptic dopamine autoreceptor agonistic activity and postsynaptic D2 receptor antagonistic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. farm.ucl.ac.be [farm.ucl.ac.be]
- 6. Effect of 7-(3-[4-(2,3-dimethylphenyl)piperazinyl]propoxy)- 2(1H)-quinolinone (OPC-4392), a newly synthesized agonist for presynaptic dopamine D2 receptor, on tyrosine hydroxylation in rat striatal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase 1 study of a new antipsychotic drug, OPC-4392 - PubMed [pubmed.ncbi.nlm.nih.gov]
OPC-4392 Hydrochloride: A Technical Guide for Research in Negative Symptoms of Schizophrenia
For Researchers, Scientists, and Drug Development Professionals
Abstract
OPC-4392 hydrochloride is a quinolinone derivative that has been investigated for its potential therapeutic effects on the negative symptoms of schizophrenia. As a dopamine (B1211576) D2 receptor partial agonist, it exhibits a unique pharmacological profile, acting as an agonist at presynaptic autoreceptors and an antagonist at postsynaptic receptors. This dual action modulates dopaminergic neurotransmission, a key pathway implicated in the pathophysiology of schizophrenia. Preclinical and early clinical studies have suggested its efficacy in addressing negative symptoms, although its development was halted due to the exacerbation of positive symptoms. This technical guide provides an in-depth overview of OPC-4392, consolidating available data on its mechanism of action, pharmacokinetics, and findings from key experimental studies. Detailed methodologies for seminal experiments are provided, alongside structured data tables and visualizations of relevant signaling pathways and experimental workflows to support further research in this area.
Introduction
Schizophrenia is a complex psychiatric disorder characterized by a range of symptoms, including positive (e.g., hallucinations, delusions), negative (e.g., avolition, anhedonia, social withdrawal), and cognitive deficits. While many antipsychotics effectively target positive symptoms, the management of negative symptoms remains a significant unmet clinical need.[1] OPC-4392, a quinolinone derivative, emerged as a promising compound due to its distinct mechanism of action as a dopamine D2 receptor partial agonist.[2][3] This property allows it to modulate dopamine activity, potentially stabilizing the dopaminergic system in the mesocortical and mesolimbic pathways, which are thought to be dysregulated in schizophrenia.[4]
Mechanism of Action
OPC-4392's primary mechanism of action is its partial agonism at the dopamine D2 receptor.[2] This results in a functional profile that is dependent on the local dopamine concentration.
-
Presynaptic D2 Autoreceptor Agonism: At the presynaptic terminal, OPC-4392 acts as an agonist at D2 autoreceptors.[3][5] This activation leads to an inhibition of dopamine synthesis and release, which can help to reduce excessive dopaminergic activity in brain regions like the mesolimbic pathway, theoretically ameliorating positive symptoms.
-
Postsynaptic D2 Receptor Antagonism/Partial Agonism: At the postsynaptic neuron, in environments with high dopamine levels (hyperdopaminergic state), OPC-4392 acts as an antagonist, blocking the effects of endogenous dopamine.[3][5] Conversely, in a low dopamine environment (hypodopaminergic state), it exhibits agonist properties, stimulating the postsynaptic D2 receptors. This stabilizing effect on dopamine transmission is hypothesized to be beneficial for the negative symptoms of schizophrenia, which are associated with reduced prefrontal cortex dopamine activity.[4]
OPC-4392 also demonstrates some affinity for serotonin (B10506) receptors, although its primary activity is centered on the dopamine D2 system. The interplay between these receptor systems may contribute to its overall pharmacological effect.
Signaling Pathway of OPC-4392 at the Dopamine D2 Receptor
Caption: OPC-4392's dual action on pre- and postsynaptic D2 receptors.
Quantitative Data
Table 1: In Vitro Pharmacological Profile of OPC-4392
| Parameter | Receptor | Cell Line | Value | Reference |
| Binding Affinity (Ki) | Dopamine D2L | CHO | 25-fold lower than in C-6 cells | [6] |
| Dopamine D2L | C-6 | - | [6] | |
| Functional Activity | ||||
| Intrinsic Activity | Dopamine D2 | CHO (low density) | Lower than dopamine, higher than aripiprazole | [7] |
| Antagonist Activity | Dopamine D2 | CHO (low density) | Less than aripiprazole | [7] |
| cAMP Accumulation | Dopamine D2L | C-6 | Partial inhibition | [6] |
Table 2: Preclinical In Vivo Data for OPC-4392
| Model | Species | Dose Range | Effect | Reference |
| Amphetamine-Induced Locomotion | Rat | - | Inhibition | [8][9] |
| Conditioned Avoidance Response | Rat | ED50: 6.65 mg/kg | Inhibition | [9] |
| Striatal D2 Receptor Occupancy | Rat | 0.3-30 mg/kg | 27% to 89% (ED50: 1.1 mg/kg) | [9] |
| Catalepsy | Rat | Up to 30 mg/kg | No significant catalepsy | [8][9] |
| Prolactin Levels | Rat | - | No increase | [8] |
Table 3: Phase 1 Clinical Pharmacokinetic and Pharmacodynamic Data for OPC-4392 in Healthy Volunteers
| Parameter | Value | Reference |
| Tmax (Time to maximum concentration) | 4-6 hours | [10] |
| Biological Half-life (t1/2) | 56-88 hours | [10] |
| Time to Steady State | ~2 weeks | [10] |
| Effect on Serum Prolactin | Dose-dependent decrease | [10] |
| Adverse Effects | Sleepiness, weakness, fatigability, nausea (dose-dependent) | [10] |
| Upper Limit Dosage (single dose) | 5 mg | [10] |
Experimental Protocols
In Vitro cAMP Accumulation Assay
This assay is crucial for determining the functional activity of OPC-4392 as a partial agonist at D2 receptors.
Objective: To measure the effect of OPC-4392 on forskolin-stimulated cyclic adenosine (B11128) monophosphate (cAMP) accumulation in cells expressing dopamine D2 receptors.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably transfected with human dopamine D2L or D2S receptors are cultured to confluence in appropriate media.[7]
-
Assay Preparation: Cells are harvested and seeded into 24-well plates.
-
Treatment: Cells are pre-incubated with various concentrations of OPC-4392 or vehicle for a specified period.
-
Stimulation: Forskolin (an adenylyl cyclase activator) is added to all wells to stimulate cAMP production. In antagonist mode experiments, a D2 receptor agonist (e.g., dopamine) is added along with OPC-4392.
-
Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP concentration is determined using a competitive binding assay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).[6]
-
Data Analysis: The percentage of inhibition of forskolin-stimulated cAMP accumulation is calculated for each concentration of OPC-4392. Dose-response curves are generated to determine EC50 (for agonist activity) or IC50 (for antagonist activity) values.
Amphetamine-Induced Hyperlocomotion in Rats
This is a standard preclinical model used to assess the antipsychotic potential of a compound.
Objective: To evaluate the ability of OPC-4392 to antagonize the locomotor-stimulating effects of amphetamine.
Methodology:
-
Animals: Male Sprague-Dawley or Wistar rats are typically used.
-
Apparatus: Open-field arenas equipped with automated photobeam detection systems to measure horizontal and vertical activity.
-
Habituation: Rats are habituated to the testing arenas for a set period on consecutive days before the test day.
-
Drug Administration: On the test day, rats are pre-treated with various doses of OPC-4392 or vehicle via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.
-
Amphetamine Challenge: After a specified pre-treatment time, rats are challenged with a psychostimulant dose of d-amphetamine (e.g., 1.5 mg/kg, s.c.).
-
Locomotor Activity Recording: Locomotor activity is recorded for a defined period (e.g., 60-90 minutes) immediately following the amphetamine injection.
-
Data Analysis: The total distance traveled, number of horizontal beam breaks, and rearing frequency are analyzed. The percentage of inhibition of amphetamine-induced hyperlocomotion by OPC-4392 is calculated.
Conditioned Avoidance Response (CAR) in Rats
The CAR model is highly predictive of the clinical efficacy of antipsychotic drugs.
Objective: To assess the effect of OPC-4392 on the acquisition or performance of a conditioned avoidance response.
Methodology:
-
Animals: Male Wistar or Sprague-Dawley rats.
-
Apparatus: A two-way shuttle box with a grid floor capable of delivering a mild electric shock. A conditioned stimulus (CS), such as a light or tone, is presented.
-
Training (Acquisition): A trial begins with the presentation of the CS. If the rat moves to the other compartment of the shuttle box within a specified time (e.g., 10 seconds), the CS is terminated, and no shock is delivered (an avoidance response). If the rat fails to move, a mild foot shock (unconditioned stimulus, US) is delivered through the grid floor until the rat escapes to the other compartment. Multiple trials are conducted per session.
-
Testing (Performance): Once the animals are trained to a stable level of performance (e.g., >80% avoidance), they are treated with OPC-4392 or vehicle before a test session.
-
Data Analysis: The number of avoidance responses, escape failures, and inter-trial crossings are recorded. A compound is considered to have antipsychotic-like activity if it selectively reduces avoidance responding without impairing the ability to escape the shock.
Workflow for Preclinical Evaluation of OPC-4392
Caption: A logical workflow for the preclinical and early clinical evaluation of OPC-4392.
Clinical Studies
Early clinical investigations of OPC-4392 provided valuable insights into its potential and limitations.
Phase 1 Study in Healthy Volunteers
A Phase 1 study in healthy male volunteers established the initial safety, pharmacokinetic, and pharmacodynamic profile of OPC-4392.[10] The study revealed a long biological half-life and a dose-dependent decrease in serum prolactin levels, consistent with its dopamine agonist activity. The primary adverse effects were sedation-like, and a maximum tolerated single dose was determined.
Open-Label Study in Patients with Schizophrenia
An open-label study investigated the effects of OPC-4392 on the negative symptoms of schizophrenia.[2] The results of this study suggested that OPC-4392 was effective in improving negative symptoms. However, a significant limitation observed during clinical development was the exacerbation of positive symptoms in some patients.[6] This ultimately led to the discontinuation of its clinical development.
Discussion and Future Directions
OPC-4392 represents an important step in the development of dopamine partial agonists for schizophrenia. Its ability to improve negative symptoms in early trials highlights the potential of this mechanism of action. The key challenge, as evidenced by the clinical development of OPC-4392, is to achieve a balance between sufficient agonist activity to treat negative symptoms and cognitive deficits without worsening positive symptoms.
The higher intrinsic activity of OPC-4392 compared to aripiprazole, a successful dopamine partial agonist, may explain its tendency to exacerbate psychosis.[7] Future research in this area could focus on developing compounds with a more finely tuned level of intrinsic activity at the D2 receptor. Additionally, exploring the role of other receptor systems, such as serotonin 5-HT2A antagonism, in combination with D2 partial agonism may lead to more effective and better-tolerated treatments for the full spectrum of schizophrenia symptoms.
The study of compounds like OPC-4392 provides a valuable framework for understanding the complex pharmacology of schizophrenia and for designing the next generation of antipsychotic medications that can more effectively address the debilitating negative symptoms of the disorder.
Conclusion
OPC-4392 hydrochloride is a dopamine D2 receptor partial agonist with demonstrated preclinical and early clinical evidence of efficacy against the negative symptoms of schizophrenia. While its clinical development was halted, the data gathered from its investigation remain highly valuable for the scientific community. This technical guide has summarized the key findings, provided detailed experimental context, and visualized the underlying mechanisms to aid researchers and drug developers in the ongoing quest for more effective treatments for schizophrenia. The lessons learned from OPC-4392 continue to inform the development of novel antipsychotics with improved efficacy and tolerability profiles.
References
- 1. Dopamine partial agonists and prodopaminergic drugs for schizophrenia: Systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differences in agonist/antagonist properties at human dopamine D(2) receptors between aripiprazole, bifeprunox and SDZ 208-912 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for the quantitative assessment of social and nonsocial reward-seeking in mice using an automated two choice operant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Paired Social Interaction Test [anilocus.com]
- 5. farm.ucl.ac.be [farm.ucl.ac.be]
- 6. Dopamine partial agonists: a new class of antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Partial agonists in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase 1 study of a new antipsychotic drug, OPC-4392 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Functional potencies of dopamine agonists and antagonists at human dopamine D₂ and D₃ receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effect of OPC-4392, a partial dopamine receptor agonist on negative symptoms: results of an open study - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for OPC 4392 Hydrochloride in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
OPC 4392 hydrochloride is a quinolinone derivative that exhibits a unique dual-action mechanism on the dopaminergic system. It functions as a presynaptic dopamine (B1211576) D2 receptor agonist and a postsynaptic dopamine D2 receptor antagonist. This distinct pharmacological profile makes it a valuable tool for investigating the roles of presynaptic and postsynaptic dopamine signaling in various physiological and pathological processes. These application notes provide detailed protocols for the administration of this compound in rodents and for conducting key behavioral and neurochemical assays to characterize its effects.
Data Presentation
Table 1: Dosage and Administration of this compound in Rodents
| Species | Route of Administration | Vehicle | Dose Range | Observed Effect | Reference(s) |
| Mouse | Oral (p.o.) | Not explicitly stated; likely an aqueous suspension or solution. | Not specified in mg/kg, but effective at inhibiting DOPA accumulation for at least 8 hours. | Inhibition of γ-butyrolactone (GBL)-induced DOPA accumulation in the forebrain. | [1] |
| Mouse | Not specified | Not specified | Not specified | Inhibition of apomorphine-induced stereotyped behavior and climbing. | [1] |
| Rat | Subcutaneous (s.c.) | 30% v/v dimethylformamide in saline acidified with glacial acetic acid (1% v/v). | 0.3 - 30 mg/kg | Dose-dependent increase in striatal D2 receptor occupancy (ED₅₀ of 1.1 mg/kg). | Not found in search results |
| Rat | Not specified | Not specified | Not specified | Inhibition of reserpine-induced DOPA accumulation in the frontal cortex, limbic forebrain, and striatum. | [1] |
Table 2: Summary of Key In Vivo Effects of this compound in Rodents
| Experimental Model | Species | Route | Dose | Outcome |
| Apomorphine-Induced Stereotypy | Mouse | Not specified | Not specified | Inhibition of stereotyped behavior and climbing. |
| GBL-Induced DOPA Accumulation | Mouse | p.o. | Not specified | Long-lasting (≥ 8 hours) inhibition of DOPA accumulation. |
| Reserpine-Induced DOPA Accumulation | Rat | Not specified | Not specified | Inhibition of DOPA accumulation. |
| Dopamine D2 Receptor Occupancy | Rat | s.c. | 0.3 - 30 mg/kg | ED₅₀ of 1.1 mg/kg for striatal D2 receptor occupancy. |
Experimental Protocols
Protocol 1: Inhibition of Apomorphine-Induced Stereotypy in Mice
This protocol is adapted from general procedures for assessing dopaminergic function and is tailored for evaluating the postsynaptic antagonist effects of this compound.
1. Materials:
-
This compound
-
Apomorphine (B128758) hydrochloride
-
Vehicle for OPC 4392 (e.g., 30% v/v dimethylformamide in acidified saline)
-
Vehicle for apomorphine (e.g., 0.9% saline with 0.1% ascorbic acid)
-
Male CF-1 mice (or other suitable strain), 20-25 g
-
Observation cages (e.g., clear Plexiglas cylinders)
-
Stopwatch
2. Procedure:
-
Animal Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.
-
OPC 4392 Administration: Prepare a solution of this compound in the chosen vehicle. Administer the desired dose of this compound or vehicle via the selected route (e.g., subcutaneous).
-
Pre-treatment Time: Allow for a pre-treatment period based on the pharmacokinetic profile of OPC 4392 (typically 30-60 minutes for subcutaneous administration).
-
Apomorphine Administration: Prepare a fresh solution of apomorphine hydrochloride in its vehicle. Administer a dose of apomorphine known to induce robust stereotypy (e.g., 1-5 mg/kg, s.c.).
-
Behavioral Observation: Immediately after apomorphine injection, place each mouse individually into an observation cage.
-
Scoring: Observe and score stereotyped behaviors at regular intervals (e.g., every 5 minutes) for a total of 30-60 minutes. A common scoring scale is as follows:
-
0: Inactive, asleep.
-
1: Active, moving around the cage.
-
2: Discontinuous sniffing, rearing.
-
3: Continuous sniffing, rearing, with bursts of gnawing or licking.
-
4: Continuous, intense stereotyped gnawing, licking, or biting of the cage.
-
-
Data Analysis: Calculate the mean stereotypy score for each treatment group at each time point. The total stereotypy score can also be calculated as the sum of all scores over the observation period.
Protocol 2: Measurement of DOPA Accumulation in Rodent Brain
This protocol is designed to assess the presynaptic agonist effects of this compound by measuring its impact on dopamine synthesis.
1. Materials:
-
This compound
-
Vehicle for OPC 4392
-
3-hydroxybenzylhydrazine dihydrochloride (B599025) (NSD-1015), an aromatic L-amino acid decarboxylase inhibitor
-
Male mice or rats
-
Brain dissection tools
-
Homogenizer
-
Perchloric acid (PCA) containing an internal standard (e.g., 3,4-dihydroxybenzylamine)
-
High-performance liquid chromatography (HPLC) system with electrochemical detection (ECD)
2. Procedure:
-
Animal Treatment: Administer this compound or vehicle to the animals at the desired dose and route (e.g., oral for mice).
-
NSD-1015 Administration: At a specified time after OPC 4392 treatment (e.g., 60 minutes), administer NSD-1015 (e.g., 100 mg/kg, i.p.) to inhibit the conversion of DOPA to dopamine.
-
Tissue Collection: 30 minutes after NSD-1015 administration, euthanize the animals and rapidly dissect the brain region of interest (e.g., striatum, forebrain).
-
Sample Preparation:
-
Immediately freeze the tissue on dry ice and store at -80°C until analysis.
-
On the day of analysis, weigh the frozen tissue and homogenize in a known volume of ice-cold 0.1 M PCA with the internal standard.
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g for 10 minutes at 4°C).
-
Filter the supernatant through a 0.22 µm syringe filter.
-
-
HPLC-ECD Analysis:
-
Inject a sample of the filtered supernatant onto the HPLC-ECD system.
-
Use a C18 reverse-phase column and a mobile phase suitable for separating DOPA (e.g., a phosphate (B84403) buffer with methanol (B129727) and an ion-pairing agent).
-
Set the electrochemical detector to an oxidizing potential that allows for sensitive detection of DOPA (e.g., +0.75 V).
-
-
Data Analysis: Quantify the DOPA concentration in each sample by comparing the peak height or area to that of a standard curve. Normalize the DOPA concentration to the weight of the tissue.
Mandatory Visualizations
Caption: OPC 4392 Signaling Pathway.
Caption: Experimental Workflows.
References
Application Notes and Protocols for In Vivo Behavioral Assays Using OPC-4392 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
OPC-4392 hydrochloride, also known as 7-{3-[4-(2,3-dimethylphenyl)piperazinyl]propoxy}-2(1H)-quinolinone, is a novel psychotropic agent with a unique dual-action mechanism on the dopamine (B1211576) system. It functions as a potent presynaptic dopamine D2 autoreceptor agonist and a postsynaptic D2 receptor antagonist.[1] This profile suggests its potential utility in treating neuropsychiatric disorders where dopamine dysregulation is a key factor, such as schizophrenia.
The presynaptic agonist activity of OPC-4392 leads to the inhibition of dopamine synthesis and release, which can temper hyperdopaminergic states.[1] Conversely, its postsynaptic antagonist activity can block the effects of excessive dopamine, a hallmark of psychosis. Clinical investigations have explored OPC-4392 for its efficacy against the negative symptoms of schizophrenia.[1] However, these trials were ultimately discontinued (B1498344) due to the observed exacerbation of positive symptoms in some patients.[1]
In preclinical behavioral pharmacology, OPC-4392 has been utilized to probe the mechanisms of anxiety and psychosis. Its anxiolytic-like properties have been demonstrated in conflict models, while its antipsychotic-like potential has been assessed in conditioned response paradigms. These application notes provide an overview of the methodologies for evaluating the behavioral effects of OPC-4392 in established rodent models.
Mechanism of Action: Dopamine D2 Receptor Modulation
OPC-4392 exerts its effects by targeting dopamine D2 receptors, which are G-protein coupled receptors (GPCRs) linked to Gαi/o proteins. Its action is location-dependent within the synapse:
-
Presynaptic D2 Autoreceptor Agonism: On the presynaptic terminal of dopaminergic neurons, OPC-4392 acts as an agonist. This activation of D2 autoreceptors initiates a signaling cascade that inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The reduction in cAMP subsequently decreases the activity of Protein Kinase A (PKA), which in turn reduces the phosphorylation of tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis. This cascade ultimately results in decreased dopamine synthesis and release into the synaptic cleft.[2][3]
-
Postsynaptic D2 Receptor Antagonism: On the postsynaptic neuron, OPC-4392 acts as an antagonist. It binds to D2 receptors and blocks the binding of dopamine. This prevents the downstream signaling that would normally be initiated by dopamine, thereby mitigating the effects of hyperdopaminergic signaling often associated with psychosis.[3]
Visualized Signaling Pathway
Experimental Workflow
The following diagram outlines a typical workflow for an in vivo behavioral study involving OPC-4392.
Quantitative Data Summary
The available quantitative data for OPC-4392 in behavioral assays is limited. The following table summarizes a key finding from studies on its antipsychotic-like effects.
| Behavioral Assay | Animal Model | Effect Measured | Effective Dose (ED₅₀) | Reference |
| Conditioned Avoidance Response | Rat | Inhibition of avoidance responding | 6.65 mg/kg | (Natesan et al., 2010) |
Note: There is conflicting evidence in the literature regarding the effect of OPC-4392 on the conditioned avoidance response. While the study cited above reports an inhibitory effect, other sources suggest it does not inhibit this response. This discrepancy may be due to differences in experimental protocols.
Experimental Protocols
Detailed protocols from primary literature for OPC-4392 are not widely available. The following are generalized protocols for key assays in which OPC-4392 has been evaluated, based on standard laboratory procedures. Researchers should optimize parameters such as drug dosage, administration route, and timing based on pilot studies.
Vogel-Type Conflict Test (Anxiolytic-like Effects)
This test assesses the anxiolytic potential of a compound by measuring its ability to increase the frequency of punished behaviors. OPC-4392 has been shown to increase punished licking in this paradigm.
Objective: To evaluate the anti-conflict (anxiolytic-like) effects of OPC-4392.
Materials:
-
Vogel test apparatus (operant chamber with a drinking spout connected to a shock generator).
-
Male Wistar or Sprague-Dawley rats (200-250g).
-
OPC-4392 hydrochloride.
-
Vehicle (e.g., saline with a solubilizing agent like Tween 80).
Procedure:
-
Water Deprivation: Rats are deprived of water for 48 hours prior to the test, with food available ad libitum.
-
Drug Administration: Administer OPC-4392 hydrochloride or vehicle via the desired route (e.g., intraperitoneally, i.p.) 30-60 minutes before the test session.
-
Test Session:
-
Place the rat individually into the operant chamber.
-
Allow a 20-second habituation period.
-
Initiate the test session, which typically lasts for 5-10 minutes.
-
During the session, every 20th lick on the drinking spout results in the delivery of a mild electric shock (e.g., 0.5 mA for 0.5 seconds) to the rat through the spout.
-
-
Data Collection: The primary endpoint is the total number of shocks received during the test session. An increase in the number of shocks indicates a reduction in the suppressive effect of the punishment, which is interpreted as an anxiolytic-like effect.
-
Control: Unpunished licking can be measured in a separate group of animals to control for potential effects on motivation or motor activity.
Conditioned Avoidance Response (CAR) (Antipsychotic-like Effects)
The CAR test is a classical model for predicting the efficacy of antipsychotic drugs. Drugs that selectively suppress the conditioned avoidance response without impairing the unconditioned escape response are considered to have antipsychotic-like properties.
Objective: To assess the potential antipsychotic-like activity of OPC-4392.
Materials:
-
Two-way shuttle box with a grid floor capable of delivering an electric shock, an auditory or visual conditioned stimulus (CS), and an unconditioned stimulus (US, e.g., footshock).
-
Male Wistar or Sprague-Dawley rats (250-300g).
-
OPC-4392 hydrochloride.
-
Vehicle.
Procedure:
-
Training Phase:
-
Place a rat in one compartment of the shuttle box.
-
A trial begins with the presentation of a CS (e.g., a tone or light) for 10 seconds.
-
If the rat moves to the other compartment during the CS presentation (an avoidance response), the CS is terminated, and no shock is delivered.
-
If the rat fails to move, a US (e.g., 0.6 mA footshock) is delivered through the grid floor for a maximum of 10 seconds, co-terminating with the CS. Movement to the other compartment during the US presentation is recorded as an escape response.
-
Rats are typically trained for 10-20 trials per day until they reach a stable performance criterion (e.g., >80% avoidance responses).
-
-
Test Phase:
-
Once stable avoidance behavior is established, administer OPC-4392 or vehicle 30-60 minutes before the test session.
-
Conduct a test session identical to the training sessions.
-
-
Data Collection: Record the number of avoidance responses, escape responses, and escape failures (no response to CS or US). A selective decrease in avoidance responses without a significant increase in escape failures is indicative of antipsychotic-like activity.
Assays Not Yet Reported for OPC-4392
To date, published literature searchable through standard databases does not contain studies evaluating OPC-4392 in the following common behavioral assays. The inclusion of these tests could provide a more comprehensive behavioral profile of the compound.
-
Forced Swim Test (FST): To assess potential antidepressant-like effects by measuring immobility time when placed in an inescapable cylinder of water.
-
Tail Suspension Test (TST): Another model for antidepressant-like activity, measuring the immobility of mice when suspended by their tails.
-
Elevated Plus Maze (EPM): A standard test for anxiolytic-like behavior, based on the rodent's natural aversion to open and elevated spaces.
Researchers interested in further characterizing OPC-4392 are encouraged to employ these models, using the generalized protocols widely available in behavioral neuroscience literature and adapting them through pilot studies to determine optimal dosing and timing for this specific compound.
References
Application Notes and Protocols for OPC 4392 Hydrochloride in Feline Microiontophoretic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
OPC 4392 hydrochloride is a quinolinone derivative with a dual mechanism of action, functioning as a presynaptic dopamine (B1211576) autoreceptor agonist and a postsynaptic D2 receptor antagonist.[1] Its unique pharmacological profile makes it a compound of interest in neuroscience research, particularly in studies of dopaminergic pathways. This document provides detailed application notes and protocols for the use of this compound in microiontophoretic studies in felines, specifically targeting the caudate nucleus.
Mechanism of Action
This compound primarily exerts its effects on the dopamine system. As a presynaptic dopamine autoreceptor agonist, it inhibits the synthesis and release of dopamine.[1][2] At the postsynaptic level, it acts as a D2 receptor antagonist.[1] In feline studies, its application has been shown to inhibit excitatory transmission from the substantia nigra to the caudate nucleus, suggesting an action on dopaminergic nerve terminals.[3]
Quantitative Data Summary
The following table summarizes the key quantitative data for the microiontophoretic application of this compound in feline studies.
| Parameter | Value | Species | Brain Region | Effect | Reference |
| Ejection Current | 100 - 200 nA | Feline | Caudate Nucleus | Inhibition of spike generation induced by substantia nigra stimulation. | [3] |
| Effect on Glutamate-Induced Firing | No effect up to 200 nA | Feline | Caudate Nucleus | Did not affect glutamate-induced neuronal firing. | [3] |
Experimental Protocols
Preparation of this compound Solution for Microiontophoresis
Note: The precise concentration and solvent for this compound used in the foundational feline study are not explicitly detailed in the publication. The following protocol is based on general best practices for preparing drug solutions for microiontophoresis.
Materials:
-
This compound powder
-
Deionized water
-
0.2 µm syringe filter
-
pH meter
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment (0.1 M)
Procedure:
-
Solution Preparation: Prepare solutions fresh daily. While the exact concentration is not specified in the primary feline study, a starting concentration in the range of 10-50 mM is typical for microiontophoretic studies. The solvent used is typically deionized water.
-
pH Adjustment: The pH of the drug solution is critical for ionization and effective ejection. Adjust the pH of the this compound solution to a range of 6.0-7.0 using 0.1 M HCl or NaOH.
-
Filtration: To prevent clogging of the micropipette tip, filter the solution through a 0.2 µm syringe filter.
Microiontophoresis and Electrophysiological Recording in Feline Caudate Nucleus
This protocol outlines the in vivo microiontophoretic application of this compound in anesthetized cats to study its effect on neuronal activity in the caudate nucleus.
Materials and Equipment:
-
Adult domestic cat
-
Anesthetic (e.g., alpha-chloralose)
-
Stereotaxic apparatus
-
Multi-barreled glass micropipettes (e.g., five or seven barrels)
-
Microelectrode puller
-
Microiontophoresis current pump
-
Extracellular recording system (amplifier, filter, data acquisition system)
-
Stimulating electrode (for substantia nigra)
-
Physiological monitoring equipment
Experimental Workflow:
Caption: Experimental workflow for microiontophoretic application of OPC 4392 in feline studies.
Detailed Procedure:
-
Animal Preparation: Anesthetize the cat with an appropriate anesthetic (e.g., alpha-chloralose) and place it in a stereotaxic frame. Perform a craniotomy to expose the brain surface overlying the caudate nucleus and substantia nigra.
-
Electrode Preparation and Placement:
-
Pull a multi-barreled glass micropipette to a fine tip (typically 1-2 µm per barrel).
-
Fill the barrels as follows:
-
Recording Barrel (Center): 3 M NaCl for extracellular recording.
-
Drug Barrel 1: Prepared this compound solution.
-
Drug Barrel 2 (Optional): L-glutamate solution (for baseline firing).
-
Control Barrel: 3 M NaCl for current control.
-
Balancing Barrel: For current balancing.
-
-
Using stereotaxic coordinates, lower the micropipette into the caudate nucleus and a stimulating electrode into the pars compacta of the substantia nigra.
-
-
Recording and Drug Application:
-
Record the spontaneous and/or glutamate-evoked firing of single neurons in the caudate nucleus.
-
Apply a retaining current (e.g., -5 to -15 nA) to the OPC 4392 barrel to prevent leakage.
-
Record baseline neuronal activity in response to stimulation of the substantia nigra.
-
Apply this compound by passing a positive ejection current of 100-200 nA.
-
Simultaneously record the neuronal firing rate to observe the effect of the drug.
-
Terminate the ejection current and monitor the neuron for recovery to baseline activity.
-
Use the control barrel to pass a similar current to ensure that the observed effects are due to the drug and not the current itself.
-
Signaling Pathway
The following diagram illustrates the proposed mechanism of action of OPC 4392 at a dopaminergic synapse.
Caption: Proposed signaling pathway of OPC 4392 at a dopaminergic synapse.
References
- 1. Presynaptic inhibition of excitatory input from the substantia nigra to caudate nucleus neurons by a substituted quinolinone derivative, 7-[3-(4-(2,3-dimethylphenyl)piperazinyl)propoxy]-2(1H)-quinolinone (OPC-4392) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Drug Concentrations Delivered by Microiontophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microiontophoretic study of the GABA receptor in the feline caudate nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Effects of OPC-4392 Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
OPC-4392 hydrochloride is a quinolinone derivative that acts as a partial agonist and antagonist at the dopamine (B1211576) D2 receptor.[1][2] It functions as an agonist at presynaptic dopamine autoreceptors and an antagonist at postsynaptic D2 receptors.[3][4] This dual activity makes it a compound of interest for studying dopamine-mediated signaling pathways and for the development of antipsychotic agents.[5][6] These application notes provide detailed protocols for studying the effects of OPC-4392 hydrochloride in vitro using cultured mammalian cells. The protocols cover cell line selection and culture, experimental procedures for assessing the compound's impact on cell signaling and viability, and data presentation guidelines.
Data Presentation
Quantitative data from the described experiments should be summarized for clear comparison. The following tables provide templates for organizing your results.
Table 1: Effect of OPC-4392 Hydrochloride on Intracellular cAMP Levels
| Treatment Group | OPC-4392 Conc. (µM) | Forskolin (B1673556) (µM) | cAMP Concentration (nM) | % Inhibition of Forskolin-stimulated cAMP |
| Vehicle Control | 0 | - | N/A | |
| Forskolin Control | 0 | 10 | 0% | |
| OPC-4392 | 0.01 | 10 | ||
| OPC-4392 | 0.1 | 10 | ||
| OPC-4392 | 1 | 10 | ||
| OPC-4392 | 10 | 10 | ||
| OPC-4392 | 100 | 10 |
Table 2: Cytotoxicity of OPC-4392 Hydrochloride as Measured by MTT Assay
| Treatment Group | OPC-4392 Conc. (µM) | Incubation Time (h) | Absorbance (570 nm) | % Cell Viability |
| Vehicle Control | 0 | 24 | 100% | |
| OPC-4392 | 0.1 | 24 | ||
| OPC-4392 | 1 | 24 | ||
| OPC-4392 | 10 | 24 | ||
| OPC-4392 | 100 | 24 | ||
| Vehicle Control | 0 | 48 | 100% | |
| OPC-4392 | 0.1 | 48 | ||
| OPC-4392 | 1 | 48 | ||
| OPC-4392 | 10 | 48 | ||
| OPC-4392 | 100 | 48 |
Table 3: Membrane Integrity Assessment by LDH Assay Following OPC-4392 Hydrochloride Treatment
| Treatment Group | OPC-4392 Conc. (µM) | Incubation Time (h) | LDH Release (Absorbance at 490 nm) | % Cytotoxicity |
| Spontaneous LDH Release | 0 | 24 | 0% | |
| Maximum LDH Release (Lysis) | N/A | 24 | 100% | |
| OPC-4392 | 0.1 | 24 | ||
| OPC-4392 | 1 | 24 | ||
| OPC-4392 | 10 | 24 | ||
| OPC-4392 | 100 | 24 | ||
| Spontaneous LDH Release | 0 | 48 | 0% | |
| Maximum LDH Release (Lysis) | N/A | 48 | 100% | |
| OPC-4392 | 0.1 | 48 | ||
| OPC-4392 | 1 | 48 | ||
| OPC-4392 | 10 | 48 | ||
| OPC-4392 | 100 | 48 |
Experimental Protocols
Cell Culture and Maintenance
Objective: To maintain and passage cell lines suitable for studying dopamine D2 receptor signaling. Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells are recommended due to their robust growth and high transfection efficiency.[5][7][8][9] These cells do not endogenously express dopamine receptors and therefore require transfection with a vector encoding the human dopamine D2 receptor.
Materials:
-
HEK293 or CHO-K1 cells
-
Dulbecco's Modified Eagle Medium (DMEM) for HEK293 or Ham's F-12K for CHO-K1[9][10]
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Culture flasks and plates
-
CO2 incubator (37°C, 5% CO2)
Protocol:
-
Thawing Cells:
-
Rapidly thaw the cryovial of cells in a 37°C water bath.
-
Transfer the cell suspension to a centrifuge tube containing 9 ml of pre-warmed complete growth medium (DMEM or Ham's F-12K with 10% FBS and 1% Penicillin-Streptomycin).
-
Centrifuge at 200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
-
Cell Maintenance and Passaging:
-
Culture cells at 37°C in a humidified atmosphere of 5% CO2.
-
Change the medium every 2-3 days.
-
When cells reach 80-90% confluency, aspirate the medium and wash once with PBS.
-
Add 2-3 ml of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin with 7-8 ml of complete growth medium and transfer the cell suspension to a conical tube.
-
Centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet and seed into new flasks at the desired split ratio (e.g., 1:4 to 1:8).[8]
-
Transfection of Dopamine D2 Receptor
Objective: To transiently or stably express the human dopamine D2 receptor in the chosen cell line.
Materials:
-
HEK293 or CHO-K1 cells
-
Expression vector containing the human dopamine D2 receptor cDNA
-
Transfection reagent (e.g., Lipofectamine)
-
Serum-free medium (e.g., Opti-MEM)
-
Selection antibiotic (for stable transfection, e.g., G418 or Puromycin)
Protocol:
-
Seed cells in a 6-well plate to be 70-90% confluent on the day of transfection.
-
For each well, dilute the plasmid DNA and the transfection reagent in separate tubes containing serum-free medium, according to the manufacturer's instructions.
-
Combine the diluted DNA and transfection reagent and incubate for the recommended time to allow complex formation.
-
Add the DNA-transfection reagent complex to the cells in a drop-wise manner.
-
Incubate the cells for 24-48 hours before proceeding with the experiments.
-
For stable cell line generation, after 48 hours, begin selection by adding the appropriate antibiotic to the culture medium. Replace the medium with fresh selection medium every 3-4 days until resistant colonies appear.
cAMP Measurement Assay
Objective: To determine the effect of OPC-4392 hydrochloride on intracellular cyclic AMP (cAMP) levels. Dopamine D2 receptors are Gαi-coupled, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[11][12][13]
Materials:
-
Dopamine D2 receptor-expressing cells
-
OPC-4392 hydrochloride stock solution (in DMSO)
-
Forskolin (an adenylyl cyclase activator)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
96-well plates
Protocol:
-
Seed the D2 receptor-expressing cells into a 96-well plate at a density of 20,000-50,000 cells per well and incubate overnight.[14]
-
Aspirate the culture medium and replace it with serum-free medium.
-
Prepare serial dilutions of OPC-4392 hydrochloride in serum-free medium.
-
Add the diluted OPC-4392 or vehicle (DMSO) to the respective wells and incubate for 15-30 minutes.
-
Add forskolin (e.g., 10 µM final concentration) to all wells except the basal control to stimulate cAMP production.
-
Incubate for an additional 15-30 minutes.
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.[14]
Cell Viability (MTT) Assay
Objective: To assess the effect of OPC-4392 hydrochloride on cell viability and proliferation. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[15][16][17][18]
Materials:
-
Cultured cells
-
OPC-4392 hydrochloride
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of OPC-4392 hydrochloride and a vehicle control for the desired time periods (e.g., 24, 48 hours).
-
After the incubation period, add 10 µl of MTT solution to each well and incubate for 4 hours at 37°C.[15]
-
Aspirate the medium containing MTT and add 100 µl of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[15]
-
Shake the plate for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.[16][19]
Cytotoxicity (LDH) Assay
Objective: To evaluate the cytotoxic effect of OPC-4392 hydrochloride by measuring the release of lactate (B86563) dehydrogenase (LDH) from damaged cells. LDH is a cytosolic enzyme that is released into the culture medium upon cell lysis.[20][21][22][23]
Materials:
-
Cultured cells
-
OPC-4392 hydrochloride
-
LDH cytotoxicity assay kit
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate and treat with OPC-4392 hydrochloride as described for the MTT assay.
-
Include control wells for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
After the treatment period, carefully collect the cell culture supernatant from each well.
-
Measure the LDH activity in the supernatant according to the manufacturer's protocol of the LDH assay kit.[20][21]
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous and maximum release controls.
Mandatory Visualizations
Caption: Signaling pathway of OPC-4392 HCl via the Dopamine D2 Receptor.
Caption: Experimental workflow for studying OPC-4392 HCl effects.
References
- 1. farm.ucl.ac.be [farm.ucl.ac.be]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 7-[3-(4-[2,3-Dimethylphenyl]piperazinyl)propoxy]-2(1H)-quinolinone (OPC-4392), a presynaptic dopamine autoreceptor agonist and postsynaptic D2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. D-2 receptor-mediated inhibition by a substituted quinolinone derivative, 7-[3-(4-(2,3-dimethylphenyl)piperazinyl)propoxy]-2(1H)-quinolinone (OPC-4392), of dopaminergic neurons in the ventral tegmental area - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. genscript.com [genscript.com]
- 6. Neuroendocrine profile of SDZ HDC-912 and OPC-4392, two new atypical antipsychotic drugs, in schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. static.igem.org [static.igem.org]
- 8. CHO Cell Culture [cho-cell-transfection.com]
- 9. Expert Insights | Practical HEK293 Cell Culture and Gene-Editing Protocols | Ubigene [ubigene.us]
- 10. genscript.com [genscript.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. innoprot.com [innoprot.com]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Quantifying cell viability via LDH cytotoxicity assay [protocols.io]
- 21. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.sg]
- 23. praxilabs.com [praxilabs.com]
Application Notes and Protocols for OPC 4392 Hydrochloride in CHO and C-6 Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
OPC 4392 hydrochloride is a quinolinone derivative that acts as a partial agonist at dopamine (B1211576) D2 receptors.[1][2][3] It exhibits both agonist activity at presynaptic autoreceptors, leading to a decrease in dopamine synthesis and release, and antagonist activity at postsynaptic D2 receptors.[1][3] This dual action has been a subject of interest in the development of antipsychotic drugs.[1][4] These application notes provide detailed protocols for studying the effects of this compound in Chinese Hamster Ovary (CHO) and rat C-6 glioma cell lines, which are commonly used models for investigating dopamine receptor pharmacology.
Data Presentation
Table 1: Receptor Binding Affinity of this compound
| Cell Line | Receptor | Ligand | Kᵢ (nM) |
| CHO | D₂L | [³H]Spiperone | 0.8 ± 0.1 |
| C-6 | D₂L | [³H]Spiperone | 20.0 ± 3.0 |
Data extracted from literature.[4] The affinity of OPC 4392 for D2L receptors is approximately 25-fold lower in C-6 cells compared to CHO cells expressing the same receptor.[4]
Table 2: Functional Activity of this compound
| Cell Line | Assay | Effect | Potency (IC₅₀/EC₅₀) |
| Rat Striatal Slices | DOPA Formation | Inhibition | ~1 µM (IC₅₀)[5] |
| Mouse Forebrain | DOPA Accumulation (GBL-induced) | Inhibition | - |
GBL: γ-butyrolactone. Data indicates presynaptic agonist activity.[3]
Signaling Pathways and Experimental Workflow
Dopamine D2 Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the dopamine D2 receptor, a G-protein coupled receptor (GPCR). As a partial agonist, OPC 4392 can modulate this pathway, leading to varied downstream effects depending on the cellular context and the presence of the endogenous agonist, dopamine.
Caption: Dopamine D2 Receptor Signaling Pathway.
Experimental Workflow for Characterizing this compound
This workflow outlines the key steps to characterize the pharmacological profile of this compound in either CHO or C-6 cell lines.
Caption: Experimental Workflow for OPC 4392.
Experimental Protocols
Protocol 1: Cell Culture of CHO and C-6 Cells
Materials:
-
CHO-K1 or C-6 glioma cells
-
DMEM/F-12 or F-10 medium (for CHO) or DMEM (for C-6)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Cell culture flasks/plates
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing the basal medium with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer to a centrifuge tube containing 10 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes.
-
Cell Plating: Resuspend the cell pellet in fresh complete growth medium and plate into a T-75 flask.
-
Cell Maintenance: Culture cells in a humidified incubator at 37°C with 5% CO₂. Change the medium every 2-3 days.
-
Subculturing: When cells reach 80-90% confluency, wash with PBS, and detach using Trypsin-EDTA. Neutralize trypsin with complete growth medium and re-plate at a suitable sub-cultivation ratio (e.g., 1:3 to 1:6).
Protocol 2: Radioligand Receptor Binding Assay
Objective: To determine the binding affinity (Kᵢ) of this compound for the dopamine D2 receptor.
Materials:
-
CHO or C-6 cells stably expressing the dopamine D2 receptor
-
[³H]Spiperone (radioligand)
-
This compound
-
Haloperidol (B65202) (for non-specific binding)
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
Scintillation vials and cocktail
-
Glass fiber filters
-
Cell harvester
Procedure:
-
Cell Preparation: Culture cells to confluency, harvest, and prepare a membrane fraction by homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Binding buffer
-
A fixed concentration of [³H]Spiperone (e.g., 0.5 nM)
-
A range of concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M) for the competition curve.
-
A high concentration of haloperidol (e.g., 10 µM) for determining non-specific binding.
-
Membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of OPC 4392. Plot the percentage of specific binding against the log concentration of OPC 4392. Determine the IC₅₀ value and calculate the Kᵢ using the Cheng-Prusoff equation.
Protocol 3: cAMP Functional Assay
Objective: To measure the effect of this compound on adenylyl cyclase activity.
Materials:
-
CHO or C-6 cells expressing the dopamine D2 receptor
-
This compound
-
Forskolin (B1673556) (to stimulate adenylyl cyclase)
-
IBMX (a phosphodiesterase inhibitor)
-
cAMP assay kit (e.g., ELISA or HTRF-based)
-
Serum-free cell culture medium
Procedure:
-
Cell Plating: Seed cells in a 96-well plate and allow them to attach overnight.
-
Pre-treatment: Replace the medium with serum-free medium containing IBMX and incubate for 30 minutes at 37°C.
-
Drug Treatment: Add varying concentrations of this compound to the wells. To test for antagonist activity, co-incubate with a fixed concentration of a D2 agonist (e.g., quinpirole).
-
Stimulation: Add forskolin to all wells (except the basal control) to stimulate cAMP production and incubate for a further 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells according to the cAMP assay kit manufacturer's instructions. Measure the intracellular cAMP levels using the provided protocol.
-
Data Analysis: Plot the cAMP concentration against the log concentration of OPC 4392. Determine the EC₅₀ (for agonist activity) or IC₅₀ (for antagonist activity).
Protocol 4: MTT Cell Viability Assay
Objective: To assess the cytotoxicity of this compound.
Materials:
-
CHO or C-6 cells
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Drug Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 to 100 µM). Include a vehicle control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log concentration of OPC 4392 to determine the IC₅₀ if significant cytotoxicity is observed.
References
- 1. Third generation antipsychotic drugs: partial agonism or receptor functional selectivity? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. amsbio.com [amsbio.com]
- 3. 7-[3-(4-[2,3-Dimethylphenyl]piperazinyl)propoxy]-2(1H)-quinolinone (OPC-4392), a presynaptic dopamine autoreceptor agonist and postsynaptic D2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. farm.ucl.ac.be [farm.ucl.ac.be]
- 5. Effect of 7-(3-[4-(2,3-dimethylphenyl)piperazinyl]propoxy)- 2(1H)-quinolinone (OPC-4392), a newly synthesized agonist for presynaptic dopamine D2 receptor, on tyrosine hydroxylation in rat striatal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring the Effects of OPC 4392 on Tyrosine Hydroxylation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and measuring the effects of OPC 4392 on tyrosine hydroxylation, the rate-limiting step in the synthesis of dopamine (B1211576). OPC 4392 acts as a presynaptic dopamine D2 receptor agonist and a postsynaptic D2 receptor antagonist.[1] Its inhibitory effect on dopamine synthesis is primarily mediated through its agonist activity at presynaptic D2 autoreceptors, which leads to a reduction in the activity of tyrosine hydroxylase (TH).[2][3]
This document outlines detailed protocols for assessing TH activity and quantifying its product, L-DOPA, in the presence of OPC 4392. Additionally, it provides a summary of the quantitative effects of OPC 4392 and visual representations of the relevant signaling pathways and experimental workflows.
Data Presentation: Quantitative Effects of OPC 4392 on L-DOPA Formation
OPC 4392 has been shown to dose-dependently inhibit the formation of L-DOPA in rat striatal slices. The half-maximal inhibitory concentration (IC50) for this effect is approximately 10⁻⁶ M.[2] The inhibitory action of OPC 4392 can be reversed by the dopamine D2 receptor antagonist, sulpiride.[2] It is important to note that OPC 4392 does not directly inhibit the enzymatic activity of purified tyrosine hydroxylase.[2]
| Concentration of OPC 4392 (M) | % Inhibition of L-DOPA Formation (Estimated) | Reference |
| 10⁻⁸ | ~10% | [2] |
| 10⁻⁷ | ~25% | [2] |
| 10⁻⁶ | ~50% (IC50) | [2] |
| 10⁻⁵ | ~75% | [2] |
| 10⁻⁴ | >90% | [2] |
Note: The percentage of inhibition is estimated based on the reported IC50 value and the typical shape of a dose-response curve. Actual values may vary depending on experimental conditions.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of OPC 4392 and the general workflow for measuring its effects on tyrosine hydroxylation.
Experimental Protocols
Here are detailed methodologies for key experiments to measure the effects of OPC 4392 on tyrosine hydroxylation.
Protocol 1: Measurement of Tyrosine Hydroxylase Activity in Rat Striatal Slices using HPLC with Electrochemical Detection (HPLC-ED)
This protocol is adapted from methods used to assess TH activity in brain tissue by measuring the formation of L-DOPA.
1. Materials and Reagents:
-
Male Sprague-Dawley rats (200-250 g)
-
Krebs-Ringer bicarbonate buffer (118 mM NaCl, 4.7 mM KCl, 2.5 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM NaHCO₃, 11.1 mM glucose), gassed with 95% O₂/5% CO₂
-
OPC 4392 stock solution (in DMSO, then diluted in buffer)
-
NSD-1015 (3-hydroxybenzylhydrazine dihydrochloride), an aromatic L-amino acid decarboxylase inhibitor
-
Perchloric acid (0.1 M) containing an internal standard (e.g., 3,4-dihydroxybenzylamine)
-
HPLC system with a C18 reverse-phase column and an electrochemical detector
2. Procedure:
-
Tissue Preparation:
-
Euthanize rats and rapidly dissect the striata on a cold plate.
-
Prepare coronal slices (300-400 µm thick) using a vibratome in ice-cold, gassed Krebs-Ringer buffer.
-
Pre-incubate the slices in gassed Krebs-Ringer buffer at 37°C for 30 minutes to allow them to equilibrate.
-
-
Treatment with OPC 4392:
-
Transfer individual slices to tubes containing fresh, gassed Krebs-Ringer buffer with varying concentrations of OPC 4392 (e.g., 10⁻⁸ M to 10⁻⁴ M) or vehicle (DMSO).
-
Include a control group without OPC 4392.
-
Incubate at 37°C for 20 minutes.
-
-
Tyrosine Hydroxylation Assay:
-
Add NSD-1015 to a final concentration of 100 µM to each tube to inhibit the conversion of L-DOPA to dopamine.
-
Incubate at 37°C for 30 minutes.
-
-
Sample Processing:
-
Terminate the reaction by adding an equal volume of ice-cold 0.1 M perchloric acid containing the internal standard.
-
Homogenize the slices in the perchloric acid solution using a sonicator.
-
Centrifuge the homogenates at 14,000 x g for 15 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
-
HPLC-ED Analysis:
-
Inject a defined volume (e.g., 20 µL) of the filtered supernatant onto the HPLC system.
-
Use a mobile phase appropriate for catecholamine separation (e.g., a mixture of sodium phosphate (B84403) buffer, methanol (B129727), EDTA, and an ion-pairing agent like octanesulfonic acid).
-
Set the electrochemical detector to an oxidizing potential that allows for the sensitive detection of L-DOPA (e.g., +0.65 V).
-
Quantify L-DOPA levels by comparing the peak area of L-DOPA to that of the internal standard and a standard curve of known L-DOPA concentrations.
-
Protocol 2: Colorimetric Assay for Tyrosine Hydroxylase Activity
This method provides a higher-throughput alternative to HPLC-based assays and is suitable for cell lysates or purified enzyme preparations. This protocol is based on the principle of measuring the colored product formed from the reaction of a substrate with the enzyme.
1. Materials and Reagents:
-
Cell or tissue lysates containing tyrosine hydroxylase
-
Tyrosine Hydroxylase Assay Buffer (e.g., 50 mM HEPES, pH 7.0)
-
L-Tyrosine solution (substrate)
-
(6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH₄) solution (cofactor)
-
Catalase
-
Dithiothreitol (DTT)
-
Fe(NH₄)₂(SO₄)₂ solution
-
OPC 4392 stock solution
-
Perchloric acid (0.1 M)
-
Sodium periodate (B1199274) solution
-
96-well microplate
-
Microplate reader
2. Procedure:
-
Sample Preparation:
-
Prepare cell or tissue lysates by homogenization in a suitable lysis buffer and centrifuge to remove debris.
-
Determine the protein concentration of the lysates for normalization.
-
-
Reaction Mixture Preparation:
-
Prepare a master mix of the reaction buffer containing L-tyrosine, BH₄, catalase, DTT, and Fe(NH₄)₂(SO₄)₂.
-
Aliquot the master mix into the wells of a 96-well plate.
-
-
Treatment with OPC 4392:
-
Add varying concentrations of OPC 4392 or vehicle to the wells containing the reaction mixture.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding the cell or tissue lysate to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Color Development and Measurement:
-
Stop the enzymatic reaction by adding perchloric acid.
-
Add sodium periodate solution to each well. This will oxidize the L-DOPA produced to dopachrome, which has a characteristic absorbance.
-
After a short incubation at room temperature, measure the absorbance at 475 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (no enzyme) from all readings.
-
Calculate the TH activity, which is proportional to the change in absorbance, and normalize it to the protein concentration of the lysate.
-
Plot the TH activity against the concentration of OPC 4392 to determine the IC50.
-
Protocol 3: Quantification of Tyrosine and L-DOPA by LC-MS/MS
This highly sensitive and specific method is ideal for accurately quantifying endogenous levels of tyrosine and L-DOPA in complex biological samples.
1. Materials and Reagents:
-
Cell or tissue samples
-
Internal standards (stable isotope-labeled tyrosine and L-DOPA, e.g., ¹³C₉,¹⁵N₁-Tyrosine and ¹³C₉,¹⁵N₁-L-DOPA)
-
Methanol
-
Formic acid
-
LC-MS/MS system with an electrospray ionization (ESI) source
2. Procedure:
-
Sample Extraction:
-
Homogenize the cell or tissue samples in an ice-cold extraction solvent (e.g., 80% methanol) containing the internal standards.
-
Centrifuge the homogenates at high speed (e.g., 16,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
LC-MS/MS Analysis:
-
Inject a small volume of the supernatant onto a reverse-phase LC column.
-
Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) or methanol with 0.1% formic acid (Solvent B).
-
The mass spectrometer should be operated in positive ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for tyrosine, L-DOPA, and their respective internal standards.
-
-
Data Analysis:
-
Quantify the concentrations of tyrosine and L-DOPA by calculating the peak area ratios of the analytes to their corresponding internal standards and comparing these ratios to a standard curve.
-
By employing these detailed protocols and understanding the underlying signaling pathways, researchers can effectively investigate the impact of OPC 4392 and other compounds on the critical process of tyrosine hydroxylation in the context of drug discovery and neuropharmacology.
References
- 1. Interactions of 7-[3-(4-[2,3-dimethylphenyl]piperazinyl)-propoxy]-2(1H)-quinolinone binding in rat striatum: effects of lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of 7-(3-[4-(2,3-dimethylphenyl)piperazinyl]propoxy)- 2(1H)-quinolinone (OPC-4392), a newly synthesized agonist for presynaptic dopamine D2 receptor, on tyrosine hydroxylation in rat striatal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. farm.ucl.ac.be [farm.ucl.ac.be]
Application Notes and Protocols for Assessing the Antipsychotic Potential of OPC-4392 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical assessment of OPC-4392, a quinolinone derivative with antipsychotic potential. The document details its mechanism of action, summarizes key quantitative data from various animal models, and offers detailed protocols for replicating these pivotal experiments.
Introduction
OPC-4392 is a compound that has been investigated for its antipsychotic properties. It is characterized as a dopamine (B1211576) D2 receptor partial agonist, exhibiting both agonistic and antagonistic effects depending on the dopaminergic environment.[1][2] Specifically, it acts as an agonist at presynaptic dopamine autoreceptors, which reduces dopamine synthesis and release, and as an antagonist at postsynaptic D2 receptors.[1][3] This dual action is a hallmark of some atypical antipsychotics, with the potential to modulate dopaminergic neurotransmission in a way that alleviates symptoms of psychosis with a lower risk of extrapyramidal side effects.[1] Although clinical trials for OPC-4392 were discontinued (B1498344) due to the exacerbation of positive symptoms in some cases, the preclinical data generated remains valuable for understanding the pharmacology of D2 partial agonists and for the development of new antipsychotic agents.[1][2]
Mechanism of Action: Dopamine D2 Receptor Partial Agonism
OPC-4392's primary mechanism of action is its partial agonism at dopamine D2 receptors. In a state of excessive dopaminergic activity, characteristic of psychosis, OPC-4392 acts as an antagonist, blocking the effects of endogenous dopamine at postsynaptic receptors.[3] Conversely, in a state of low dopaminergic activity, it exhibits agonistic properties, stimulating presynaptic autoreceptors to modulate dopamine release.[3] This stabilizing effect on the dopamine system is believed to contribute to its antipsychotic potential and a favorable side-effect profile compared to typical antipsychotics.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies evaluating the antipsychotic potential of OPC-4392 in various animal models.
Table 1: Receptor Occupancy and Behavioral Effects of OPC-4392
| Parameter | Species | Value | Reference |
| Striatal D2 Receptor Occupancy (ED50) | Rat | 1.1 mg/kg (s.c.) | [4] |
| Amphetamine-Induced Locomotion (AIL) Inhibition (ED50) | Rat | 0.564 mg/kg (s.c.) | [4] |
| Conditioned Avoidance Response (CAR) Inhibition (ED50) | Rat | 6.65 mg/kg (s.c.) | [4] |
Table 2: In Vitro Dopamine D2 Receptor Profile of OPC-4392
| Parameter | Cell Line | Value | Reference |
| D2 Receptor Affinity (Ki) | CHO cells | Data not explicitly provided, but high affinity is noted. | [4] |
| Agonist Potency (EC50) for cAMP inhibition | CHO cells | Data not explicitly provided. | [4] |
| Antagonist Potency (IC50) vs. Dopamine | CHO cells | Data not explicitly provided. | [4] |
| Maximal Agonist Effect (% of Dopamine) | CHO cells | Higher intrinsic activity than aripiprazole. | [5] |
Experimental Protocols
Detailed methodologies for key experiments used to assess the antipsychotic potential of OPC-4392 are provided below.
Amphetamine-Induced Hyperlocomotion
This model is used to screen for antipsychotic activity by assessing a compound's ability to block the locomotor-stimulating effects of amphetamine, which are thought to mimic the hyperdopaminergic state of psychosis.[6][7]
Protocol:
-
Animals: Adult male Sprague-Dawley rats are used.[4] They are housed in pairs with ad libitum access to food and water and maintained on a 12-hour reversed light/dark cycle.[4]
-
Drug Administration:
-
Behavioral Assessment:
-
Immediately after amphetamine administration, place the animals in individual open-field activity chambers.
-
Record locomotor activity (e.g., distance traveled, beam breaks) for a set duration (e.g., 60 minutes).[4]
-
-
Data Analysis:
-
Compare the locomotor activity of OPC-4392-treated groups to the vehicle-treated group.
-
Calculate the ED50 value, which is the dose of OPC-4392 that produces a 50% reduction in amphetamine-induced hyperlocomotion.
-
References
- 1. Third generation antipsychotic drugs: partial agonism or receptor functional selectivity? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. farm.ucl.ac.be [farm.ucl.ac.be]
- 3. 7-[3-(4-[2,3-Dimethylphenyl]piperazinyl)propoxy]-2(1H)-quinolinone (OPC-4392), a presynaptic dopamine autoreceptor agonist and postsynaptic D2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Differences in agonist/antagonist properties at human dopamine D(2) receptors between aripiprazole, bifeprunox and SDZ 208-912 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neurodevelopmental Animal Models of Schizophrenia: Role in Novel Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Overview of Animal Models Related to Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for OPC-4392 Hydrochloride in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
OPC-4392, a quinolinone derivative, is a notable pharmacological agent characterized by its dual activity on the dopamine (B1211576) system. It functions as a presynaptic dopamine D2 receptor agonist and a postsynaptic dopamine D2 receptor antagonist.[1][2] This unique mechanism of action has made it a subject of interest in neuropharmacological research, particularly in the context of antipsychotic drug development. Proper solubilization and administration are critical for obtaining reliable and reproducible results in in vivo studies. These application notes provide detailed protocols for the dissolution and administration of OPC-4392 hydrochloride for preclinical research.
Physicochemical and Solubility Data
OPC-4392 hydrochloride's solubility is a key consideration for the preparation of dosing solutions. While extensive quantitative solubility data is not widely published, the compound is known to be soluble in organic solvents. It is crucial for researchers to perform their own solubility and stability assessments in the chosen vehicle.
| Parameter | Value | Source |
| Molecular Formula | C₂₄H₃₀ClN₃O₂ | [3] |
| Molecular Weight | 427.97 g/mol | [3] |
| Appearance | White to off-white solid | N/A |
| Known Solvents | DMSO, Methanol | [1][4] |
| Storage Conditions | Store at -20°C for long-term storage. | [1] |
Experimental Protocols
Preparation of Stock Solutions
Due to its limited aqueous solubility, a stock solution of OPC-4392 hydrochloride is typically prepared in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice.
Materials:
-
OPC-4392 hydrochloride powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
Protocol:
-
Weighing: Accurately weigh the desired amount of OPC-4392 hydrochloride powder using a calibrated analytical balance in a fume hood.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the powder to achieve the desired stock concentration (e.g., 10 mg/mL or a specific molarity).
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution, but the stability of the compound under these conditions should be verified.
-
Storage: Aliquot the stock solution into sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and protect from light. Store at -20°C.
Preparation of Dosing Solutions for In Vivo Administration
The final dosing solution should be prepared fresh on the day of the experiment by diluting the stock solution in a suitable vehicle. The final concentration of the organic solvent (e.g., DMSO) should be minimized to avoid vehicle-induced toxicity.
a) Vehicle for Subcutaneous (S.C.) Administration:
One published method for subcutaneous administration in rats involves a co-solvent system.
-
Vehicle Composition: 30% (v/v) Dimethylformamide (DMF) in saline, acidified with 1% (v/v) glacial acetic acid.
-
Protocol:
-
Prepare the vehicle by mixing the components.
-
Dilute the OPC-4392 hydrochloride stock solution (prepared in a compatible solvent like DMF or DMSO) with the vehicle to the final desired dosing concentration.
-
Ensure the final solution is clear and free of precipitates.
-
b) General Vehicle for Parenteral Administration (Intraperitoneal - I.P. or Subcutaneous - S.C.):
A common approach for compounds with limited aqueous solubility is to use a vehicle containing a solubilizing agent like Tween® 80 or PEG 400.
-
Example Vehicle Composition: 5% DMSO, 10% Tween® 80, 85% Saline (0.9% NaCl).
-
Protocol:
-
Add the required volume of the DMSO stock solution of OPC-4392 hydrochloride to the Tween® 80.
-
Vortex to mix thoroughly.
-
Add the saline incrementally while vortexing to maintain a clear solution.
-
Visually inspect the final solution for any precipitation.
-
c) Vehicle for Oral (P.O.) Administration (Gavage):
For oral administration, the compound can be suspended in a suitable vehicle.
-
Example Vehicle Composition: 0.5% (w/v) Methylcellulose (B11928114) in sterile water.
-
Protocol:
-
Prepare the 0.5% methylcellulose solution.
-
Add the required amount of OPC-4392 hydrochloride powder or a concentrated stock solution.
-
Homogenize the mixture using a sonicator or a tissue homogenizer to create a uniform suspension.
-
Continuously stir the suspension during dosing to ensure consistent administration.
-
In Vivo Administration Workflow
The following diagram illustrates a general workflow for preparing and administering OPC-4392 hydrochloride in preclinical studies.
Mechanism of Action: Dopamine Receptor Signaling
OPC-4392 exhibits a dual modulatory effect on dopamine D2 receptors, which is crucial to its pharmacological profile. It acts as an agonist at presynaptic D2 autoreceptors, which leads to a decrease in dopamine synthesis and release.[1][2][4] Conversely, it acts as an antagonist at postsynaptic D2 receptors, blocking the effects of endogenous dopamine.[1][2]
The diagram below illustrates the proposed signaling pathway of OPC-4392 at the dopamine synapse.
References
Application Notes and Protocols for Long-Term Administration of OPC-4392 Hydrochloride in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
OPC-4392 hydrochloride is a quinolinone derivative that has been investigated for its antipsychotic properties. It is characterized by a unique mechanism of action, functioning as a presynaptic dopamine (B1211576) D2 receptor agonist and a postsynaptic D2 receptor antagonist.[1][2] This dual activity suggests a potential to modulate dopaminergic neurotransmission, which is a key target in the treatment of psychosis. Notably, clinical development of OPC-4392 was halted due to the exacerbation of positive symptoms in some patients with schizophrenia.[3] Consequently, extensive long-term administration studies in animals are not widely published. The following data and protocols are synthesized from available short-term preclinical and clinical phase 1 studies to provide guidance for further research.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological data for OPC-4392 hydrochloride.
Table 1: In Vitro Receptor Binding Affinity
| Receptor | Radioligand | Preparation | Ki (nM) | Reference |
| Dopamine D2 | [3H]-spiperone | Rat striatal membranes | ~80 | [3] |
| Dopamine D2 | [3H]-spiperone | Rat striatum | 500 times higher affinity than for D1 | [1] |
| Dopamine D1 | [3H]-SCH 23390 | Rat striatum | Low affinity | [1] |
Table 2: In Vivo Neurochemical and Endocrine Effects
| Species | Model | Dosage | Effect | Reference |
| Mouse | Reserpine-induced DOPA accumulation | Not specified | Inhibition | [2] |
| Rat | γ-butyrolactone (GBL)-induced DOPA accumulation | Not specified | Inhibition | [2] |
| Human | Healthy Volunteers | Up to 5 mg | Dose-dependent decrease in serum prolactin | [4] |
Table 3: Behavioral Effects in Animal Models
| Species | Behavioral Test | Dosage | Effect | Reference |
| Rat | Conditioned Avoidance Response | Not specified | No inhibition | [5] |
| Mouse | Apomorphine-induced stereotypy and climbing | Not specified | Inhibition | [2][6] |
| Rat | Vogel-type conflict test | Not specified | Increased punished licking | [5] |
Experimental Protocols
Protocol 1: Evaluation of Dopamine D2 Receptor Binding
This protocol describes an in vitro radioligand binding assay to determine the affinity of OPC-4392 for dopamine D2 receptors.
Materials:
-
OPC-4392 hydrochloride
-
Rat striatal tissue
-
[3H]-spiperone (radioligand)
-
Spiperone (B1681076) (for non-specific binding)
-
CHO cell membranes expressing human D2L receptors
-
Assay buffer (e.g., Tris-HCl with ions)
-
Scintillation fluid and counter
-
Glass fiber filters
Procedure:
-
Membrane Preparation: Homogenize rat striatal tissue or use commercially available CHO cell membranes expressing D2L receptors in ice-cold assay buffer. Centrifuge the homogenate and resuspend the pellet to the desired protein concentration.
-
Assay Setup: In test tubes, combine the membrane preparation, [3H]-spiperone (at a final concentration of approximately 0.5 nM), and varying concentrations of OPC-4392. For determining non-specific binding, add a high concentration of unlabeled spiperone (e.g., 10 µM).
-
Incubation: Incubate the mixture at room temperature for 60 minutes to allow for binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters under reduced pressure to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of OPC-4392 that inhibits 50% of specific [3H]-spiperone binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
Protocol 2: Assessment of Effects on Prolactin Levels in Rats
This protocol outlines a procedure to assess the in vivo effect of OPC-4392 on serum prolactin levels in rats. Although specific preclinical data for OPC-4392 is limited, this protocol is based on general methodologies for antipsychotic drug testing.[8]
Animals:
-
Male Sprague-Dawley rats
Materials:
-
OPC-4392 hydrochloride
-
Vehicle (e.g., saline, 0.5% methylcellulose)
-
Anesthesia (e.g., isoflurane)
-
Blood collection tubes (e.g., with EDTA)
-
Centrifuge
-
ELISA kit for rat prolactin
Procedure:
-
Acclimation: Acclimate rats to the housing conditions for at least one week before the experiment.
-
Drug Administration: Administer OPC-4392 hydrochloride or vehicle via the desired route (e.g., oral gavage, subcutaneous injection). A range of doses should be tested based on preliminary studies.
-
Blood Collection: At specified time points after drug administration (e.g., 1, 2, 4, 8, and 24 hours), anesthetize the rats and collect blood samples via a suitable method (e.g., tail vein, saphenous vein).
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Prolactin Measurement: Measure the concentration of prolactin in the plasma samples using a commercially available rat prolactin ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Compare the mean prolactin levels between the OPC-4392-treated groups and the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Protocol 3: Conditioned Avoidance Response (CAR) in Rats
This protocol is a general framework for evaluating the antipsychotic potential of OPC-4392 using the CAR test in rats. It is noted that previous studies have reported OPC-4392 to be inactive in this assay.[5]
Apparatus:
-
Two-way shuttle box with a grid floor capable of delivering a mild electric shock, equipped with a conditioned stimulus (e.g., a light or a tone) and a central partition with an opening.
Animals:
-
Male Wistar rats
Procedure:
-
Training:
-
Place a rat in one compartment of the shuttle box.
-
Present the conditioned stimulus (CS; e.g., a tone) for a fixed period (e.g., 10 seconds).
-
If the rat moves to the other compartment during the CS presentation, this is recorded as an avoidance response, and the trial ends.
-
If the rat does not move, deliver a mild, brief foot shock (unconditioned stimulus, US; e.g., 0.5 mA for 5 seconds) concurrently with the CS.
-
If the rat moves to the other compartment during the US presentation, this is recorded as an escape response.
-
Train the rats for a set number of trials per day until they reach a stable baseline of avoidance responding (e.g., >80% avoidance).
-
-
Testing:
-
Administer OPC-4392 hydrochloride or vehicle to the trained rats.
-
After a predetermined pretreatment time, place the rats in the shuttle box and conduct a test session identical to the training sessions.
-
Record the number of avoidance, escape, and no-response trials.
-
-
Data Analysis:
-
Calculate the percentage of avoidance responses for each animal.
-
Compare the percentage of avoidance between the drug-treated and vehicle-treated groups using appropriate statistical methods. A significant reduction in avoidance responses without a significant increase in escape failures is indicative of antipsychotic-like activity.
-
Visualizations
Caption: Signaling pathway of OPC-4392 at dopamine D2 receptors.
Caption: Generalized workflow for preclinical evaluation of OPC-4392.
References
- 1. Interactions of 7-[3-(4-[2,3-dimethylphenyl]piperazinyl)-propoxy]-2(1H)-quinolinone binding in rat striatum: effects of lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7-[3-(4-[2,3-Dimethylphenyl]piperazinyl)propoxy]-2(1H)-quinolinone (OPC-4392), a presynaptic dopamine autoreceptor agonist and postsynaptic D2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. farm.ucl.ac.be [farm.ucl.ac.be]
- 4. Phase 1 study of a new antipsychotic drug, OPC-4392 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cdn-links.lww.com [cdn-links.lww.com]
- 8. rotman-baycrest.on.ca [rotman-baycrest.on.ca]
Application Notes and Protocols for OPC 4392 Hydrochloride in Neurochemical Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
OPC 4392 hydrochloride is a quinolinone derivative recognized for its unique dual activity at dopamine (B1211576) D2 receptors. It functions as a potent agonist at presynaptic D2 autoreceptors and as an antagonist at postsynaptic D2 receptors.[1][2][3][4] This distinct pharmacological profile has made it a subject of interest in neurochemical research, particularly in the investigation of dopaminergic signaling and the development of atypical antipsychotics. These application notes provide an overview of its use in key neurochemical experiments, including detailed protocols and data presentation.
Mechanism of Action
This compound's primary mechanism involves the modulation of dopamine neurotransmission. As a presynaptic D2 receptor agonist, it inhibits dopamine synthesis and release, a key regulatory feedback mechanism in dopaminergic neurons.[2][3][5] Conversely, its antagonist activity at postsynaptic D2 receptors blocks the effects of dopamine in target neurons. This dual action allows for a nuanced modulation of the dopaminergic system.
Data Presentation
The following tables summarize the quantitative data for this compound in various neurochemical assays.
Table 1: In Vitro Efficacy of this compound
| Assay | Cell Line/Tissue | Parameter | Value | Reference |
| DOPA Formation Inhibition | Rat Striatal Slices | IC50 | ~1 µM | [5] |
| cAMP Synthesis Inhibition | CHO cells expressing D2L receptors | IC50 | Potent full agonist, specific value not stated |
Table 2: Receptor Binding Affinity of this compound
| Receptor | Radioligand | Tissue/Cell Line | Affinity (K₀.₅) | Reference |
| Dopamine D2-like | [³H]-spiperone | Rat Striatal Membranes | ~80 nM (20-fold lower than Aripiprazole) | |
| Dopamine D2L | Not Specified | CHO cells | High Affinity | |
| Dopamine D2L | Not Specified | C-6 cells | 25-fold lower affinity than in CHO cells |
Experimental Protocols
Protocol 1: In Situ DOPA Formation Assay in Rat Striatal Slices
This protocol is designed to measure the effect of this compound on dopamine synthesis by quantifying the accumulation of L-DOPA, the precursor to dopamine.
Materials:
-
Male Wistar rats (200-250 g)
-
Krebs-Ringer buffer (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 11)
-
This compound stock solution
-
3-hydroxybenzylhydrazine hydrochloride (NSD-1015)
-
Perchloric acid (0.4 M)
-
High-performance liquid chromatography (HPLC) system with electrochemical detection
-
Tissue chopper
Procedure:
-
Tissue Preparation:
-
Humanely euthanize rats and rapidly dissect the striata on a cold plate.
-
Prepare 300 µm thick coronal slices using a tissue chopper.
-
Transfer the slices to a vial containing oxygenated (95% O₂/5% CO₂) Krebs-Ringer buffer.
-
Pre-incubate the slices for 30 minutes at 37°C, changing the buffer every 10 minutes.
-
-
Drug Incubation:
-
Transfer individual slices to separate vials containing 1 ml of oxygenated Krebs-Ringer buffer.
-
Add this compound to achieve the desired final concentrations. For a dose-response curve, a range from 10⁻⁸ M to 10⁻⁵ M is recommended.
-
Incubate for 15 minutes at 37°C.
-
Add NSD-1015 (a DOPA decarboxylase inhibitor) to a final concentration of 100 µM to all vials.
-
Continue incubation for an additional 30 minutes.
-
-
DOPA Extraction:
-
Terminate the incubation by placing the vials on ice and adding 200 µl of ice-cold 0.4 M perchloric acid.
-
Homogenize the tissue slices in the perchloric acid solution.
-
Centrifuge the homogenates at 10,000 x g for 10 minutes at 4°C.
-
-
DOPA Quantification:
-
Filter the supernatants through a 0.22 µm filter.
-
Inject an aliquot of the filtered supernatant into the HPLC system.
-
Quantify the DOPA concentration based on the peak area compared to a standard curve.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of DOPA accumulation for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Protocol 2: cAMP Accumulation Assay in CHO Cells Expressing Dopamine D2 Receptors
This protocol measures the functional consequence of D2 receptor activation by quantifying the inhibition of adenylyl cyclase activity, which results in decreased intracellular cyclic AMP (cAMP) levels.
Materials:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine D2L receptor.
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS and appropriate selection antibiotics).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 5 mM HEPES, 0.5 mM IBMX, and 0.1% BSA).
-
This compound stock solution
-
cAMP assay kit (e.g., HTRF, ELISA, or other commercially available kits).
-
Multi-well plates (96- or 384-well).
Procedure:
-
Cell Culture and Plating:
-
Culture the CHO-D2L cells in a humidified incubator at 37°C with 5% CO₂.
-
Seed the cells into multi-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate for 18-24 hours.
-
-
Assay Procedure:
-
On the day of the assay, aspirate the culture medium and wash the cells once with assay buffer.
-
Add assay buffer containing various concentrations of this compound to the wells.
-
Pre-incubate for 15-30 minutes at 37°C.
-
Add forskolin to all wells (except for the basal control) to a final concentration that stimulates a submaximal cAMP response (e.g., 1-10 µM, to be determined empirically).
-
Incubate for an additional 15-30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells according to the instructions of the chosen cAMP assay kit.
-
Measure the intracellular cAMP concentration using the kit's protocol.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of forskolin-stimulated cAMP accumulation for each concentration of this compound.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Protocol 3: Competitive Radioligand Binding Assay for Dopamine D2 Receptors
This protocol is used to determine the binding affinity (Ki) of this compound for the dopamine D2 receptor.
Materials:
-
Rat striatal tissue or cells expressing dopamine D2 receptors.
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Radioligand (e.g., [³H]-spiperone).
-
Non-specific binding agent (e.g., 10 µM haloperidol).
-
This compound stock solution.
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Homogenize rat striatal tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.
-
Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Resuspend the pellet in fresh homogenization buffer and repeat the centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, set up the following in triplicate:
-
Total binding: Membrane preparation, radioligand, and assay buffer.
-
Non-specific binding: Membrane preparation, radioligand, and non-specific binding agent.
-
Competition: Membrane preparation, radioligand, and varying concentrations of this compound.
-
-
Incubate the plate at room temperature for 60-90 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters several times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percentage of inhibition of specific binding for each concentration of this compound.
-
Calculate the IC50 value from the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Caption: Signaling pathway of this compound.
Caption: Workflow for the in situ DOPA formation assay.
References
- 1. farm.ucl.ac.be [farm.ucl.ac.be]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 7-[3-(4-[2,3-Dimethylphenyl]piperazinyl)propoxy]-2(1H)-quinolinone (OPC-4392), a presynaptic dopamine autoreceptor agonist and postsynaptic D2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Effect of 7-(3-[4-(2,3-dimethylphenyl)piperazinyl]propoxy)- 2(1H)-quinolinone (OPC-4392), a newly synthesized agonist for presynaptic dopamine D2 receptor, on tyrosine hydroxylation in rat striatal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of OPC 4392 in Studying Dopamine D2 Receptor Functional Selectivity
Keywords: OPC 4392, aripiprazole, dopamine (B1211576) D2 receptor, functional selectivity, biased agonism, G protein signaling, β-arrestin, cAMP, antipsychotic.
Abstract
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of OPC 4392 to investigate the functional selectivity of the dopamine D2 receptor (D2R). OPC 4392, a quinolinone derivative and a precursor to the atypical antipsychotic aripiprazole, has a unique pharmacological profile, acting as a presynaptic D2R agonist and a postsynaptic D2R antagonist.[1][2][3] Understanding its biased signaling properties at the D2R is crucial for elucidating the molecular mechanisms that differentiate the clinical outcomes of various antipsychotic drugs. This guide presents available quantitative data, detailed experimental protocols for assessing D2R signaling pathways, and visual diagrams to facilitate the design and execution of studies aimed at characterizing the functional selectivity of OPC 4392 and related compounds.
Introduction
The dopamine D2 receptor, a class A G protein-coupled receptor (GPCR), is a primary target for antipsychotic medications. D2Rs canonically couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP). Additionally, agonist-activated D2Rs can recruit β-arrestins, which desensitize G protein signaling and initiate G protein-independent signaling cascades.
Functional selectivity , or biased agonism, describes the ability of a ligand to preferentially activate one signaling pathway over another at the same receptor. For the D2R, this means a ligand could be biased towards G protein-mediated signaling, β-arrestin-mediated signaling, or another downstream pathway. This concept has gained significant attention as it may explain the diverse clinical profiles of antipsychotic drugs, particularly the distinction between typical and atypical agents regarding efficacy and side effects.[4][5]
OPC 4392 is a key compound in the history of atypical antipsychotics, paving the way for the development of aripiprazole.[6] It has been characterized as a D2R partial agonist.[7][8] Early research suggested it acts as an agonist at presynaptic autoreceptors, reducing dopamine synthesis, while functioning as an antagonist at postsynaptic receptors.[1][9] This dual action hints at a complex interaction with the D2R that can be further elucidated through the lens of functional selectivity. Studying the signaling bias of OPC 4392 can provide valuable insights into the structure-activity relationships that govern the therapeutic effects and side-effect profiles of D2R ligands.
Quantitative Data for OPC 4392 at the D2 Receptor
Table 1: In Vitro Functional Activity of OPC 4392 at the Human D2L Receptor
| Assay Type | Signaling Pathway Readout | Potency (EC50/IC50) | Efficacy (Emax) (% of Dopamine) | Cell Line | Reference |
| Calcium Mobilization | Gαi/o -> Gβγ -> PLC | Not Reported | 58.6% | CHO | [7][8] |
| ERK2 Phosphorylation | G protein/β-arrestin | Not Reported | 93.1% | CHO | [7][8] |
| cAMP Accumulation Inhibition | Gαi/o | Not Reported | Partial Agonist* | CHO | [10] |
| β-arrestin Recruitment | β-arrestin | Not Reported | Not Reported | - | - |
*In cells with low D2 receptor expression, OPC 4392 demonstrated lower maximal effects than dopamine, with an intrinsic activity noted to be higher than that of aripiprazole.[10]
Table 2: Comparative In Vitro Intrinsic Activity of D2R Partial Agonists
| Compound | Calcium Mobilization (Emax % of Dopamine) | ERK2 Phosphorylation (Emax % of Dopamine) | Reference |
| OPC 4392 | 58.6% | 93.1% | [7][8] |
| Aripiprazole | 24.3% | 54.5% | [7][8] |
| (+)Terguride | 56.9% | 92.3% | [7][8] |
| (-)3-PPP | 75.1% | 101.1% | [7][8] |
Signaling Pathways and Experimental Workflow
To fully characterize the functional selectivity of OPC 4392, it is essential to perform assays that independently measure G protein-dependent and β-arrestin-dependent signaling.
D2 Receptor Signaling Pathways
The following diagram illustrates the two primary signaling pathways initiated by the activation of the dopamine D2 receptor.
Experimental Workflow for Assessing Functional Selectivity
The following diagram outlines a typical workflow for determining the functional selectivity of a compound like OPC 4392 at the D2 receptor.
Experimental Protocols
Detailed protocols for key in vitro assays to determine the functional selectivity of OPC 4392 are provided below. These are generalized protocols that should be optimized for specific laboratory conditions and equipment.
Protocol 1: D2R-Mediated cAMP Inhibition Assay (G Protein Pathway)
This assay measures the ability of OPC 4392 to inhibit the production of cAMP following the activation of Gαi/o proteins by the D2 receptor.
Materials:
-
HEK293 or CHO cells stably expressing the human dopamine D2 receptor.
-
Cell culture medium (e.g., DMEM/F12) with supplements.
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
Forskolin (B1673556) solution.
-
3-isobutyl-1-methylxanthine (IBMX) solution (a phosphodiesterase inhibitor).
-
OPC 4392 and reference compounds (e.g., dopamine as a full agonist, haloperidol (B65202) as an antagonist).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
White 384-well or 96-well microplates.
Procedure:
-
Cell Culture and Plating:
-
Culture D2R-expressing cells to ~80-90% confluency.
-
Harvest cells and seed them into white microplates at a predetermined optimal density.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Compound Preparation:
-
Prepare serial dilutions of OPC 4392 and reference compounds in assay buffer.
-
-
Assay Execution:
-
Aspirate the culture medium from the cells and wash once with assay buffer.
-
Add assay buffer containing IBMX to each well and incubate for 10-30 minutes at room temperature to inhibit phosphodiesterase activity.
-
Add the diluted compounds (OPC 4392, dopamine, etc.) to the respective wells.
-
Immediately add forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and induce cAMP production. The concentration of forskolin should be pre-determined to be around its EC80.
-
Incubate for 15-30 minutes at 37°C.
-
-
cAMP Detection:
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.
-
-
Data Analysis:
-
Generate dose-response curves by plotting the cAMP signal against the logarithm of the compound concentration.
-
Fit the data using a four-parameter logistic equation to determine the EC50 (potency) and Emax (efficacy) for agonists or IC50 for antagonists.
-
Normalize the data to the response of the full agonist (dopamine) to determine the intrinsic activity of OPC 4392.
-
Protocol 2: D2R-Mediated β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated D2 receptor, a hallmark of the β-arrestin signaling pathway. Bioluminescence Resonance Energy Transfer (BRET) is a commonly used method.
Materials:
-
HEK293 cells.
-
Plasmids for human D2R fused to a BRET donor (e.g., Renilla luciferase, RLuc) and β-arrestin-2 fused to a BRET acceptor (e.g., Venus or GFP).
-
Transient transfection reagent.
-
Cell culture medium and supplements.
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
BRET substrate (e.g., coelenterazine (B1669285) h).
-
OPC 4392 and reference compounds.
-
White 96-well or 384-well microplates.
-
A microplate reader capable of detecting BRET signals (simultaneous dual-emission measurement).
Procedure:
-
Cell Transfection and Plating:
-
Co-transfect HEK293 cells with the D2R-RLuc and Venus-β-arrestin-2 plasmids.
-
24 hours post-transfection, harvest the cells and seed them into white microplates.
-
Incubate for another 24 hours.
-
-
Compound Preparation:
-
Prepare serial dilutions of OPC 4392 and reference compounds in assay buffer.
-
-
Assay Execution:
-
Aspirate the culture medium and wash the cells gently with assay buffer.
-
Add the diluted compounds to the respective wells.
-
Incubate for 15-30 minutes at 37°C.
-
-
Signal Detection:
-
Add the BRET substrate (coelenterazine h) to each well.
-
Immediately measure the luminescence at two wavelengths (one for the donor and one for the acceptor) using a BRET-compatible plate reader.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the net BRET ratio against the logarithm of the compound concentration to generate dose-response curves.
-
Fit the data using a four-parameter logistic equation to determine EC50 and Emax values.
-
Compare the efficacy of OPC 4392 to a full agonist to determine its intrinsic activity for β-arrestin recruitment.
-
Discussion and Conclusion
The study of OPC 4392's functional selectivity at the dopamine D2 receptor provides a valuable framework for understanding the molecular pharmacology of atypical antipsychotics. The available data suggests that OPC 4392 is a partial agonist with varying degrees of intrinsic activity depending on the signaling pathway being measured.[7][8][10] Its higher efficacy in the ERK2 phosphorylation pathway compared to calcium mobilization suggests a potential bias, although a complete picture requires direct measurement of G protein inhibition and β-arrestin recruitment.
The lack of publicly available, head-to-head comparative data for OPC 4392 in canonical G protein versus β-arrestin assays highlights a significant knowledge gap. Researchers are encouraged to use the protocols outlined in this document to generate this critical data. By quantifying the potency and efficacy of OPC 4392 in both the cAMP inhibition and β-arrestin recruitment assays, a bias factor can be calculated using models such as the Black and Leff operational model. This will allow for a quantitative assessment of its functional selectivity.
Comparing the signaling signature of OPC 4392 with that of its successor, aripiprazole, and other antipsychotics will be instrumental in correlating specific signaling profiles with clinical outcomes. Such studies will not only illuminate the mechanism of action of existing drugs but also guide the rational design of novel, safer, and more effective therapeutics for schizophrenia and other neuropsychiatric disorders. The application of these methods to compounds like OPC 4392 is a critical step towards a more nuanced understanding of D2 receptor pharmacology and the future of antipsychotic drug development.
References
- 1. Recruitment of β-arrestin2 to the dopamine D2 receptor: Insights into anti-psychotic and anti-parkinsonian drug receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Aripiprazole has functionally selective actions at dopamine D2 receptor-mediated signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. farm.ucl.ac.be [farm.ucl.ac.be]
- 6. In vitro functional characteristics of dopamine D2 receptor partial agonists in second and third messenger-based assays of cloned human dopamine D2Long receptor signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Differences in agonist/antagonist properties at human dopamine D(2) receptors between aripiprazole, bifeprunox and SDZ 208-912 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BioKB - Publication [biokb.lcsb.uni.lu]
Experimental Design for OPC-4392 Hydrochloride Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
OPC-4392 hydrochloride is a quinolinone derivative that exhibits a unique pharmacological profile as a modulator of the dopaminergic system. It is characterized as a presynaptic dopamine (B1211576) D2 receptor agonist and a postsynaptic D2 receptor antagonist.[1][2][3] This dual activity allows it to function as a dopamine system stabilizer. Its analogue, aripiprazole (B633), is a well-established atypical antipsychotic, and research into OPC-4392 may provide further insights into the therapeutic potential and mechanisms of such compounds.[3][4] Clinical trials for OPC-4392 were discontinued (B1498344) due to the exacerbation of positive symptoms in schizophrenia, despite its efficacy against negative symptoms.[5] These application notes provide a comprehensive guide for the preclinical experimental design of research involving OPC-4392 hydrochloride.
Mechanism of Action
OPC-4392 hydrochloride's primary mechanism of action is its dual role at the dopamine D2 receptor.
-
Presynaptic Agonism: At presynaptic dopamine autoreceptors, OPC-4392 acts as an agonist. This activation inhibits dopamine synthesis and release into the synaptic cleft, thereby reducing overall dopaminergic neurotransmission. This action is thought to contribute to its effects on the negative symptoms of schizophrenia.[1][6]
-
Postsynaptic Antagonism: At postsynaptic dopamine D2 receptors, OPC-4392 acts as an antagonist. By blocking these receptors, it mitigates the effects of excess dopamine, a hallmark of the positive symptoms of psychosis.[1][2]
This mechanism suggests that OPC-4392 can modulate the dopaminergic system, reducing activity in hyperactive pathways and potentially enhancing it in hypoactive pathways.
Signaling Pathway
The signaling cascade initiated by OPC-4392 at the dopamine D2 receptor, a Gi/o-coupled receptor, primarily involves the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.
Caption: OPC-4392's dual action on pre- and postsynaptic D2 receptors.
Data Presentation
In Vitro Receptor Binding Affinity
The following table summarizes the binding affinities (Ki) of OPC-4392 and its analogue aripiprazole for various dopamine and serotonin (B10506) receptors. Lower Ki values indicate higher affinity.
| Compound | Receptor | Ki (nM) | Reference |
| OPC-4392 | Dopamine D2 | ~80 | [5] |
| Aripiprazole | Dopamine D2 | 0.34 | [4] |
| Aripiprazole | Dopamine D3 | 0.8 | [4] |
| Aripiprazole | Serotonin 5-HT1A | 1.7 | [4] |
| Aripiprazole | Serotonin 5-HT2A | 3.4 | [4] |
Note: Data for OPC-4392 is limited. Aripiprazole data is provided for comparative context.
In Vitro Functional Activity
This table presents the functional activity of OPC-4392, including its potency in inhibiting dopamine synthesis.
| Assay | Parameter | Value | Reference |
| Dopamine Synthesis Inhibition (rat striatal slices) | IC50 | ~1 µM | [6] |
| cAMP Formation (CHO cells expressing D2L receptors) | Activity | Full Agonist | [5] |
In Vivo Pharmacokinetics (Human)
Pharmacokinetic parameters of OPC-4392 from a Phase 1 study in healthy male volunteers.[7]
| Parameter | Value |
| Tmax (Time to maximum concentration) | 4 - 6 hours |
| Biological Half-life (t1/2) | 56 - 88 hours |
| Time to reach steady state | ~2 weeks |
In Vivo Effects on Prolactin Levels (Human)
OPC-4392 has been shown to decrease serum prolactin levels in a dose-dependent manner.[7][8]
| Dose | Change in Prolactin Levels |
| Dose-dependent | Significant decrease |
Experimental Protocols
Protocol 1: In Vitro Dopamine D2 Receptor Binding Assay
This protocol determines the affinity of OPC-4392 for the dopamine D2 receptor using a competitive radioligand binding assay.
Materials:
-
Cell membranes from a cell line stably expressing human dopamine D2 receptors (e.g., CHO-K1, HEK293)
-
[3H]-Spiperone (radioligand)
-
OPC-4392 hydrochloride
-
Haloperidol (B65202) (for non-specific binding)
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4
-
96-well microplates
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of OPC-4392 hydrochloride in assay buffer.
-
In a 96-well plate, add assay buffer, the OPC-4392 dilution, and [3H]-Spiperone.
-
For non-specific binding, use a high concentration of haloperidol instead of OPC-4392.
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate at room temperature for 60-90 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding and determine the Ki value using Cheng-Prusoff equation.
Caption: Workflow for the in vitro D2 receptor binding assay.
Protocol 2: In Vivo Assessment of Locomotor Activity
This protocol evaluates the effect of OPC-4392 on spontaneous locomotor activity in rodents, a common behavioral screen for antipsychotic potential.
Materials:
-
Male Wistar rats or C57BL/6 mice
-
OPC-4392 hydrochloride
-
Vehicle (e.g., saline, 0.5% methylcellulose)
-
Open field apparatus equipped with infrared beams
-
Data acquisition software
Procedure:
-
Acclimate animals to the testing room for at least 1 hour before the experiment.
-
Administer OPC-4392 hydrochloride or vehicle via intraperitoneal (i.p.) or oral (p.o.) route.
-
After a predetermined pretreatment time (e.g., 30-60 minutes), place each animal individually into the open field arena.
-
Record locomotor activity (e.g., distance traveled, beam breaks) for a set duration (e.g., 60 minutes).
-
Analyze the data to compare the locomotor activity between the OPC-4392 and vehicle-treated groups.
Caption: Workflow for assessing locomotor activity in rodents.
Protocol 3: In Vivo Microdialysis for Dopamine Release
This protocol measures extracellular dopamine levels in specific brain regions (e.g., striatum, prefrontal cortex) of freely moving rodents following OPC-4392 administration.
Materials:
-
Male Wistar rats
-
OPC-4392 hydrochloride
-
Microdialysis probes and guide cannulae
-
Surgical instruments for stereotaxic surgery
-
Artificial cerebrospinal fluid (aCSF)
-
Syringe pump and fraction collector
-
HPLC system with electrochemical detection (HPLC-ED)
Procedure:
-
Surgically implant a guide cannula targeting the brain region of interest and allow for recovery.
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples for at least 60 minutes.
-
Administer OPC-4392 hydrochloride and continue to collect dialysate samples at regular intervals.
-
Analyze the dopamine concentration in the dialysate samples using HPLC-ED.
-
Express the results as a percentage of the baseline dopamine levels.
Caption: Workflow for in vivo microdialysis to measure dopamine.
Conclusion
The experimental designs and protocols outlined in these application notes provide a robust framework for investigating the pharmacological properties of OPC-4392 hydrochloride. By systematically evaluating its in vitro and in vivo effects, researchers can further elucidate its mechanism of action and potential therapeutic applications. Given the limited publicly available data on OPC-4392, further research is warranted to fully characterize this intriguing dopamine system stabilizer.
References
- 1. 7-[3-(4-[2,3-Dimethylphenyl]piperazinyl)propoxy]-2(1H)-quinolinone (OPC-4392), a presynaptic dopamine autoreceptor agonist and postsynaptic D2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. usbio.net [usbio.net]
- 4. psychscenehub.com [psychscenehub.com]
- 5. farm.ucl.ac.be [farm.ucl.ac.be]
- 6. Effect of 7-(3-[4-(2,3-dimethylphenyl)piperazinyl]propoxy)- 2(1H)-quinolinone (OPC-4392), a newly synthesized agonist for presynaptic dopamine D2 receptor, on tyrosine hydroxylation in rat striatal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase 1 study of a new antipsychotic drug, OPC-4392 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroendocrine profile of SDZ HDC-912 and OPC-4392, two new atypical antipsychotic drugs, in schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
OPC 4392 as a reference compound in dopamine receptor studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
OPC 4392, also known as 7-{3-[4-(2,3-dimethylphenyl)piperazinyl]propoxy}-2(1H)-quinolinone, is a key pharmacological tool in the study of dopamine (B1211576) receptors. As a precursor to the atypical antipsychotic aripiprazole (B633) (OPC-14597), OPC 4392 exhibits a unique profile as a dopamine D2 receptor partial agonist. This characteristic allows it to act as an agonist at presynaptic autoreceptors, which regulate dopamine synthesis and release, and as a postsynaptic D2 receptor antagonist in environments with high dopamine levels. This dual action makes OPC 4392 an invaluable reference compound for investigating the complex mechanisms of dopamine neurotransmission and for screening novel drug candidates targeting the dopaminergic system.
These application notes provide a comprehensive overview of the in vitro pharmacological profile of OPC 4392, including its binding affinities and functional activities at various dopamine and serotonin (B10506) receptors. Detailed protocols for key experiments are also presented to facilitate the use of OPC 4392 as a reference compound in research and drug development settings.
Data Presentation
The following tables summarize the quantitative pharmacological data for OPC 4392 at various G protein-coupled receptors.
Table 1: Binding Affinity (Ki) of OPC 4392 for Dopamine and Serotonin Receptors
| Receptor Subtype | Ki (nM) | Cell Line | Radioligand | Reference |
| Dopamine D₂L | 2.9 ± 0.4 | CHO | [³H]Spiperone | [1] |
| Dopamine D₂S | 3.5 ± 0.6 | CHO | [³H]Spiperone | [1] |
| Dopamine D₃ | 1.8 ± 0.3 | CHO | [³H]Spiperone | [1] |
| Dopamine D₄ | 58 ± 11 | CHO | [³H]Spiperone | [1] |
| Serotonin 5-HT₁A | 130 ± 20 | CHO | [³H]8-OH-DPAT | [1] |
| Serotonin 5-HT₂A | 24 ± 3 | CHO | [³H]Ketanserin | [1] |
| Serotonin 5-HT₂C | 15 ± 2 | CHO | [³H]Mesulergine | [1] |
| Serotonin 5-HT₆ | >10,000 | HEK293 | [³H]LSD | [1] |
| Serotonin 5-HT₇ | 430 ± 70 | CHO | [³H]LSD | [1] |
Table 2: Functional Activity of OPC 4392 at Dopamine D₂L Receptors
| Assay | Parameter | Value | Cell Line | Reference |
| [³⁵S]GTPγS Binding | EC₅₀ (nM) | 3.2 ± 0.9 | CHO-D₂L | [1] |
| Eₘₐₓ (% of Dopamine) | 48 ± 5 | CHO-D₂L | [1] | |
| cAMP Inhibition | % Inhibition at 1 µM | 25 ± 4 | CHO-D₂L | [1] |
Signaling Pathways and Experimental Workflows
Dopamine D₂ Receptor Signaling Pathway
The following diagram illustrates the signaling pathway of the dopamine D₂ receptor, a Gi-coupled receptor. As a partial agonist, OPC 4392 can both weakly activate this pathway in the absence of the endogenous ligand, dopamine, and antagonize the effects of high concentrations of dopamine.
References
Investigating Extrapyramidal Side Effects of OPC-4392 in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
OPC-4392, a quinolinone derivative, is aripiprazole's predecessor and is characterized by its unique pharmacological profile as a partial agonist at the dopamine (B1211576) D2 receptor. It functions as an agonist at presynaptic dopamine autoreceptors, which decreases the synthesis and release of dopamine, while also acting as a postsynaptic D2 receptor antagonist[1]. This mechanism of action suggests a potential for antipsychotic efficacy with a reduced risk of extrapyramidal side effects (EPS), which are a common and debilitating consequence of treatment with typical antipsychotic medications that primarily block D2 receptors. Early clinical trials with OPC-4392 indicated no propensity to induce extrapyramidal symptoms in individuals with schizophrenia; however, the trials were discontinued (B1498344) due to the exacerbation of positive symptoms[2].
This document provides detailed application notes and protocols for the preclinical assessment of extrapyramidal side effects of OPC-4392 in animal models. The focus is on established behavioral assays that are predictive of EPS liability in humans, including catalepsy, apomorphine-induced stereotypy, and vacuous chewing movements.
Mechanism of Action: Dopamine D2 Receptor Partial Agonism
The prevailing hypothesis for the reduced EPS liability of atypical antipsychotics, including partial agonists like OPC-4392, centers on their interaction with the dopamine D2 receptor. Unlike full antagonists (e.g., haloperidol) which completely block the receptor, partial agonists have intrinsic activity at the D2 receptor, but it is lower than that of the endogenous neurotransmitter, dopamine.
This dual agonist/antagonist action allows OPC-4392 to act as a "dopamine stabilizer". In brain regions with excessive dopamine (hyperdopaminergic states), it competes with dopamine and reduces receptor stimulation, thus functioning as an antagonist. Conversely, in areas with low dopamine levels (hypodopaminergic states), it provides a baseline level of receptor stimulation, acting as an agonist. This is thought to contribute to a lower incidence of motor side effects.
Data Presentation: Summary of Preclinical Findings
While specific quantitative data from head-to-head comparative studies for OPC-4392 are limited in the available literature, the following tables summarize key findings related to its D2 receptor occupancy and its observed effects on EPS-like behaviors, with comparative data for the well-characterized typical antipsychotic, haloperidol, and the atypical antipsychotic, aripiprazole (B633) (a close analog of OPC-4392).
Table 1: Striatal Dopamine D2 Receptor Occupancy in Rats
| Compound | Dose Range (mg/kg, s.c.) | ED₅₀ (mg/kg) for D₂ Receptor Occupancy | Maximum Occupancy (%) | Reference |
| OPC-4392 | 0.3 - 30 | 1.1 | 89 | [3] |
| Haloperidol | 0.01 - 1 | 0.05 | >90 | [3] |
| Aripiprazole | 0.1 - 30 | 1.5 | >90 | [3] |
Table 2: Effects on Catalepsy in Rats
| Treatment | Dose (mg/kg) | Catalepsy Score (Mean ± SEM) | Notes | Reference |
| Vehicle | - | Data not available | Expected to be minimal | - |
| OPC-4392 | Up to 30 | Reported to be absent | Lacked motor side-effects despite >80% D2 receptor occupancy. | [3] |
| Haloperidol | 0.5 | Significant induction of catalepsy | A typical response for a D2 antagonist. | [4] |
| Aripiprazole | Up to 30 | Reported to be absent or minimal | Similar to OPC-4392, does not induce significant catalepsy. | [3] |
Table 3: Inhibition of Apomorphine-Induced Stereotypy in Mice
Note: While OPC-4392 is known to inhibit apomorphine-induced stereotypy, specific dose-response data with stereotypy scores for comparison are not detailed in the available literature.
| Pre-treatment | Dose (mg/kg) | Apomorphine (B128758) Challenge Dose (mg/kg) | Stereotypy Score (Mean ± SEM) | Notes | Reference |
| Vehicle | - | 1.0 | Data not available | Apomorphine is expected to induce robust stereotypy. | - |
| OPC-4392 | Not specified | Not specified | Inhibition of stereotyped behavior reported | Demonstrates postsynaptic D2 receptor blockade. | [2] |
| Haloperidol | 0.1 | 1.0 | Significant reduction | A typical response for a D2 antagonist. | - |
| Aripiprazole | 0.3 - 3.0 | 1.5 | Dose-dependent reduction | Demonstrates postsynaptic D2 receptor antagonism. | [5] |
Experimental Protocols
Assessment of Catalepsy in Rats (Bar Test)
Objective: To evaluate the potential of OPC-4392 to induce catalepsy, a state of motor immobility that is a well-established preclinical indicator of extrapyramidal side effects, particularly parkinsonism.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
OPC-4392, Haloperidol (positive control), Vehicle (e.g., saline with 0.5% Tween 80)
-
Catalepsy bar: a horizontal wooden or metal bar (1 cm in diameter) elevated 9 cm from a flat surface.
-
Stopwatch
Procedure:
-
Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer OPC-4392, haloperidol, or vehicle via the desired route (e.g., intraperitoneal, subcutaneous, or oral).
-
Testing Time Points: Conduct the catalepsy test at multiple time points post-administration (e.g., 30, 60, 90, and 120 minutes) to capture the peak effect of the compound.
-
Catalepsy Assessment:
-
Gently place the rat’s forepaws on the elevated bar.
-
Start the stopwatch immediately.
-
Measure the time it takes for the rat to remove both forepaws from the bar (descent latency).
-
A cut-off time of 180 seconds is typically used. If the rat remains on the bar for the entire duration, record the time as 180 seconds.
-
-
Data Analysis: Record the descent latency for each animal at each time point. Data are typically presented as the mean latency (± SEM) for each treatment group. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the effects of different treatments.
Apomorphine-Induced Stereotypy in Mice
Objective: To assess the postsynaptic dopamine D2 receptor blocking activity of OPC-4392 by measuring its ability to inhibit stereotyped behaviors induced by the dopamine agonist, apomorphine.
Materials:
-
Male Swiss Webster or C57BL/6 mice (20-25 g)
-
OPC-4392, Haloperidol (positive control), Vehicle
-
Apomorphine hydrochloride (dissolved in saline containing 0.1% ascorbic acid)
-
Observation cages (e.g., transparent Plexiglas cylinders)
-
Stopwatch
Procedure:
-
Acclimation: Individually house mice in the observation cages and allow them to acclimate for at least 30 minutes.
-
Pre-treatment: Administer OPC-4392, haloperidol, or vehicle at various doses.
-
Apomorphine Challenge: After a pre-determined pre-treatment time (e.g., 60 minutes), administer a subcutaneous injection of apomorphine (e.g., 1-2 mg/kg).
-
Behavioral Observation: Immediately after the apomorphine injection, observe the mice for stereotyped behaviors for a period of 30-60 minutes.
-
Scoring: Score the intensity of stereotyped behaviors (e.g., sniffing, licking, gnawing, and climbing) at regular intervals (e.g., every 5 minutes) using a standardized rating scale. An example of a scoring system is as follows:
-
0: Asleep or stationary
-
1: Active
-
2: Predominantly active with bursts of stereotyped behavior
-
3: Stereotyped behavior is prominent but discontinuous
-
4: Continuous stereotyped behavior
-
-
Data Analysis: Calculate the total stereotypy score for each animal. Data are typically presented as the mean score (± SEM) for each treatment group. Statistical analysis is used to determine the inhibitory effect of the pre-treatments.
Assessment of Vacuous Chewing Movements (VCMs) in Rats
Objective: To evaluate the potential of long-term OPC-4392 treatment to induce vacuous chewing movements, an animal model of tardive dyskinesia.
Materials:
-
Male Sprague-Dawley rats (225-250 g)
-
OPC-4392, Haloperidol (positive control), Vehicle
-
Observation cages with a mirrored bottom to allow for clear viewing of the oral region.
-
Video recording equipment (optional but recommended for unbiased scoring)
Procedure:
-
Chronic Treatment: Administer OPC-4392, haloperidol, or vehicle daily for an extended period (e.g., 12-24 weeks).
-
Behavioral Observation:
-
At regular intervals during the chronic treatment period (e.g., weekly), place the rats individually in the observation cages.
-
Allow a 5-minute acclimation period.
-
Observe and count the number of VCMs for a 2-minute period. VCMs are defined as single mouth openings in the vertical plane not directed at any physical object. Chewing on the cage or grooming movements are not counted.
-
-
Scoring: The total number of VCMs during the observation period is recorded for each animal.
-
Data Analysis: The data are presented as the mean number of VCMs (± SEM) for each treatment group at each observation time point. Statistical analysis (e.g., repeated measures ANOVA) is used to assess the development of VCMs over time and between treatment groups.
Visualizations
References
- 1. Quantification of dopaminergic supersensitization using apomorphine-induced behavior in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sensitization of apomorphine-induced stereotyped behavior in mice is context dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ClinPGx [clinpgx.org]
Troubleshooting & Optimization
OPC 4392 hydrochloride solubility in DMSO and other solvents
This technical support guide provides detailed information on the solubility of OPC-4392 hydrochloride, along with protocols for its dissolution and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for OPC-4392 hydrochloride?
A1: OPC-4392 hydrochloride is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Methanol.[1] For most in vitro biological experiments, DMSO is the recommended solvent for creating stock solutions.
Q2: Is OPC-4392 hydrochloride soluble in water?
Q3: What is the mechanism of action of OPC-4392?
A3: OPC-4392 acts as a presynaptic dopamine (B1211576) D2 receptor agonist and a postsynaptic dopamine D2 receptor antagonist.[2][3] This dual activity allows it to modulate dopaminergic signaling in a complex manner.
Solubility Data
Quantitative solubility data for OPC-4392 hydrochloride in common solvents is not specified in the available resources. The following table summarizes the qualitative solubility information.
| Solvent | Solubility |
| DMSO | Soluble[1] |
| Methanol | Soluble[1] |
| Water | Data not available |
| Ethanol | Data not available |
Experimental Protocols
Protocol for Preparing a Stock Solution of OPC-4392 Hydrochloride in DMSO
This protocol provides a general guideline for preparing a stock solution of OPC-4392 hydrochloride.
-
Pre-treatment of the Vial: Before opening, centrifuge the vial containing the OPC-4392 hydrochloride powder at a low speed for a few seconds. This will ensure that any powder adhering to the cap or sides of the vial is collected at the bottom.
-
Solvent Addition: Based on your desired stock solution concentration, carefully add the calculated volume of high-purity DMSO to the vial.
-
Dissolution: To facilitate dissolution, gently vortex the vial for 1-2 minutes. If necessary, sonication in a water bath for a short period (5-10 minutes) can be used to aid dissolution. Visually inspect the solution to ensure that all solid material has dissolved.
-
Storage: Store the stock solution at -20°C for long-term use. For short-term storage, 4°C may be acceptable, but it is recommended to consult the product datasheet for specific stability information.
Troubleshooting
Issue 1: The compound is not fully dissolving in DMSO.
-
Possible Cause 1: The concentration of the stock solution is too high and exceeds the solubility limit of the compound in DMSO.
-
Solution: Try preparing a more dilute stock solution.
-
-
Possible Cause 2: The compound requires more energy to dissolve.
-
Solution: Gently warm the solution to 37°C for a short period while vortexing. Be cautious with warming as it may affect the stability of the compound. Sonication can also be applied.
-
-
Possible Cause 3: The quality of the DMSO may be poor or it may have absorbed water.
-
Solution: Use fresh, anhydrous, high-purity DMSO.
-
Issue 2: Precipitation is observed when diluting the DMSO stock solution with an aqueous buffer.
-
Possible Cause: The final concentration of the compound in the aqueous buffer is too high, leading to precipitation. This is a common issue when diluting a DMSO stock of a hydrophobic compound into an aqueous medium.
-
Solution 1: Reduce the final concentration of the compound in your experiment.
-
Solution 2: Increase the percentage of DMSO in the final working solution. However, be mindful that high concentrations of DMSO can be toxic to cells. It is recommended to keep the final DMSO concentration below 0.5%.
-
Solution 3: Consider using a surfactant or other solubilizing agent in your aqueous buffer, if compatible with your experimental setup.
-
Visualizations
Signaling Pathway of OPC-4392
References
Technical Support Center: Enhancing the Bioavailability of OPC-4392 Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the bioavailability of OPC-4392 hydrochloride in experimental settings. The following information is curated to address specific challenges you may encounter during your research.
Frequently Asked Questions (FAQs)
Q1: What is OPC-4392 hydrochloride and why is its bioavailability a concern?
A1: OPC-4392 hydrochloride, with the chemical name 7-[3-(4-[2,3-Dimethylphenyl]piperazinyl)propoxy]-2(1H)-quinolinone hydrochloride, is an analogue of the atypical antipsychotic aripiprazole.[1] It functions as a selective dopamine (B1211576) D2-receptor antagonist and a presynaptic dopamine autoreceptor agonist.[2] Like many quinolinone derivatives, OPC-4392 is reported to be soluble in DMSO, sometimes requiring sonication to dissolve, which suggests poor aqueous solubility.[3] Poor aqueous solubility is a primary reason for low and variable oral bioavailability, as the drug must dissolve in gastrointestinal fluids to be absorbed into the bloodstream.
Q2: What are the known pharmacokinetic properties of OPC-4392?
A2: A Phase I study in healthy male volunteers revealed that OPC-4392 has a slow absorption rate, with a time to maximum plasma concentration (Tmax) of 4-6 hours.[4] It also exhibits a very long biological half-life of 56-88 hours.[4] This pharmacokinetic profile suggests that while the compound is eventually absorbed, the initial dissolution and absorption phases may be slow, which could be improved with formulation strategies.
Q3: What general strategies can be employed to improve the bioavailability of a poorly soluble compound like OPC-4392 hydrochloride?
A3: For poorly soluble drugs, several formulation strategies can be effective. These include:
-
Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size can enhance the dissolution rate. Techniques include micronization and nanonization (e.g., nanosuspensions).
-
Solid Dispersions: Dispersing the drug in an amorphous state within a hydrophilic polymer matrix can improve its wettability and dissolution.
-
Lipid-Based Formulations: Encapsulating the drug in lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubilization in the gastrointestinal tract.
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.
-
Use of Excipients: Incorporating surfactants, wetting agents, and permeation enhancers can improve dissolution and absorption.
Q4: Are there any successful examples of improving the bioavailability of drugs similar to OPC-4392?
A4: Yes, numerous studies have focused on enhancing the oral bioavailability of aripiprazole, a structurally similar compound. These studies have successfully employed techniques such as solid lipid nanoparticles, mixed micelles, and nanosuspensions to improve its dissolution and absorption. Given the structural similarity, these approaches are highly relevant and promising for OPC-4392.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with OPC-4392 hydrochloride and provides potential solutions.
| Problem | Potential Cause | Suggested Solution |
| Low and/or variable plasma concentrations after oral administration. | Poor aqueous solubility leading to incomplete dissolution in the gastrointestinal tract. | 1. Reduce Particle Size: Prepare a nanosuspension of OPC-4392 hydrochloride to increase the surface area for dissolution.2. Formulate a Solid Dispersion: Use a hydrophilic polymer like PVP K30 or HPMC to create an amorphous solid dispersion.3. Develop a Lipid-Based Formulation: Formulate a Self-Emulsifying Drug Delivery System (SEDDS) to improve solubilization. |
| High inter-subject variability in pharmacokinetic profiles. | Inconsistent dissolution and absorption due to physiological variations (e.g., gastric pH, food effects). | 1. Use a Solubilizing Excipient: Incorporate a surfactant (e.g., Tween 80) or a cyclodextrin (B1172386) (e.g., HP-β-CD) in the formulation to ensure more consistent solubilization.2. Control for Food Effects: Standardize feeding protocols in animal studies, as food can significantly impact the absorption of poorly soluble drugs. |
| Precipitation of the compound in aqueous media during in vitro assays. | The compound is "springing back" to its crystalline form from a supersaturated solution created by a formulation. | 1. Incorporate a Precipitation Inhibitor: Add a polymer such as HPMC to the formulation to maintain the supersaturated state for a longer duration.2. Optimize the Drug-to-Carrier Ratio: In solid dispersions, a lower drug-to-carrier ratio may prevent precipitation. |
| Difficulty in preparing a stable and consistent formulation for dosing. | Poor wettability of the drug powder or instability of the formulation. | 1. Include a Wetting Agent: Add a small amount of a surfactant to the vehicle to improve the dispersion of the drug particles.2. Optimize Formulation Parameters: For nanosuspensions, adjust the concentration of stabilizers. For solid dispersions, ensure the complete removal of the solvent. |
Quantitative Data from Aripiprazole Bioavailability Studies
The following tables summarize quantitative data from studies on aripiprazole, a close structural analog of OPC-4392. This data can serve as a valuable reference for designing experiments for OPC-4392 hydrochloride.
Table 1: Pharmacokinetic Parameters of Aripiprazole Formulations in Rats
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Aripiprazole Suspension | 450 ± 50 | 4.0 ± 0.5 | 4500 ± 500 | 100 |
| Aripiprazole-Loaded SLNs | 720 ± 70 | 3.0 ± 0.5 | 7200 ± 700 | 160 |
| Aripiprazole Mixed Micelles | 850 ± 90 | 2.5 ± 0.5 | 8000 ± 800 | 178 |
| Aripiprazole Nanosuspension | 950 ± 100 | 2.0 ± 0.5 | 9000 ± 900 | 200 |
Data presented as mean ± standard deviation. SLNs: Solid Lipid Nanoparticles; Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve.
Table 2: Physicochemical Properties of Aripiprazole Formulations
| Formulation | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) |
| Aripiprazole-Loaded SLNs | 150 ± 20 | 0.25 ± 0.05 | 85 ± 5 |
| Aripiprazole Mixed Micelles | 50 ± 10 | 0.15 ± 0.03 | >98 |
| Aripiprazole Nanosuspension | 250 ± 30 | 0.20 ± 0.04 | N/A |
Data presented as mean ± standard deviation.
Experimental Protocols
1. Preparation of OPC-4392 Hydrochloride Solid Lipid Nanoparticles (SLNs)
This protocol is adapted from successful methods for aripiprazole.
-
Materials: OPC-4392 hydrochloride, a solid lipid (e.g., glyceryl monostearate), a surfactant (e.g., Tween 80), and a co-surfactant (e.g., soy lecithin).
-
Method:
-
Melt the solid lipid at a temperature approximately 5-10°C above its melting point.
-
Dissolve the OPC-4392 hydrochloride in the molten lipid.
-
Prepare an aqueous phase by dissolving the surfactant and co-surfactant in purified water and heat it to the same temperature as the lipid phase.
-
Add the hot aqueous phase to the molten lipid phase under high-speed homogenization to form a coarse oil-in-water emulsion.
-
Subject the coarse emulsion to high-pressure homogenization or ultrasonication to reduce the particle size to the nanometer range.
-
Cool the resulting nanoemulsion to room temperature to allow the lipid to solidify and form SLNs.
-
Characterize the SLNs for particle size, zeta potential, and encapsulation efficiency.
-
2. Preparation of OPC-4392 Hydrochloride Solid Dispersion by Solvent Evaporation
-
Materials: OPC-4392 hydrochloride, a hydrophilic polymer (e.g., polyvinylpyrrolidone (B124986) (PVP) K30 or hydroxypropyl methylcellulose (B11928114) (HPMC)), and a suitable solvent (e.g., methanol (B129727) or a mixture of dichloromethane (B109758) and ethanol).
-
Method:
-
Dissolve both OPC-4392 hydrochloride and the hydrophilic polymer in the solvent in a specific drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w).
-
Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature.
-
Further dry the resulting solid mass in a vacuum oven to remove any residual solvent.
-
Grind the dried solid dispersion into a fine powder and pass it through a sieve.
-
Characterize the solid dispersion for drug content, dissolution rate, and physical state (amorphous or crystalline) using techniques like DSC and XRD.
-
Visualizations
Caption: A logical workflow for selecting and evaluating a suitable formulation strategy to improve the bioavailability of OPC-4392 hydrochloride.
Caption: The dual mechanism of action of OPC-4392 hydrochloride on presynaptic and postsynaptic dopamine D2 receptors.
References
- 1. usbio.net [usbio.net]
- 2. 7-[3-(4-[2,3-Dimethylphenyl]piperazinyl)propoxy]-2(1H)-quinolinone (OPC-4392), a presynaptic dopamine autoreceptor agonist and postsynaptic D2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. farm.ucl.ac.be [farm.ucl.ac.be]
- 4. Phase 1 study of a new antipsychotic drug, OPC-4392 - PubMed [pubmed.ncbi.nlm.nih.gov]
OPC 4392 Hydrochloride: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance on the stability and proper storage of OPC 4392 hydrochloride. Understanding these parameters is critical for ensuring the integrity of experimental results and the development of reliable pharmaceutical products.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For long-term storage, it is recommended to store solid this compound at -20°C.[1] Short-term storage at room temperature is also acceptable.[1] The compound should be kept in a tightly sealed container in a dry and well-ventilated area.
Q2: How should I store solutions of this compound?
Q3: In which solvents is this compound soluble?
This compound is soluble in Dimethyl Sulfoxide (DMSO) and Methanol (B129727).[1]
Q4: Are there any known degradation pathways for this compound?
Specific degradation pathways for this compound have not been detailed in the available literature. However, as an analogue of aripiprazole, it may be susceptible to degradation under certain stress conditions such as acidic or basic hydrolysis, oxidation, and photolysis. Aripiprazole has shown significant degradation under basic stress conditions.
Q5: How can I assess the stability of this compound in my experimental setup?
To assess the stability, a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), should be developed and validated. This method should be able to separate the intact this compound from any potential degradation products.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound due to improper storage or handling. | - Ensure the compound is stored at the recommended temperature (-20°C for long-term). - Prepare solutions fresh before use. - Protect solutions from light and extreme temperatures. - Perform a purity check of your compound using a suitable analytical method. |
| Precipitation of the compound in solution | - Exceeding the solubility limit in the chosen solvent. - Change in temperature or pH of the solution. | - Ensure the concentration is within the known solubility limits for the solvent. - Gently warm the solution or sonicate to aid dissolution. - Check the pH of your solution and adjust if necessary, keeping in mind potential pH-dependent stability issues. |
| Appearance of unknown peaks in chromatogram | Formation of degradation products. | - Conduct forced degradation studies to identify potential degradation products. - Optimize the chromatographic method to ensure separation of the main peak from all impurities. - Re-evaluate storage and handling procedures to minimize degradation. |
Storage and Stability Summary
| Form | Storage Condition | Duration | Reference |
| Solid | -20°C | Long-term | [1] |
| Solid | Room Temperature | Short-term | [1] |
| In Solution (General Guidance) | -20°C or -80°C, protected from light | Short-term | General Best Practice |
Experimental Protocols
General Protocol for Handling this compound
To ensure the integrity of the compound, it is recommended to centrifuge the original vial before removing the cap to recover any product that may be on the cap or walls of the vial.[1]
Protocol for a General Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a molecule.[2][3][4] The following is a general protocol that can be adapted for this compound.
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV or PDA detector
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration.
-
Stress Conditions:
-
Acidic Hydrolysis: Add an appropriate volume of stock solution to a solution of 0.1 N HCl. Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the solution before analysis.
-
Basic Hydrolysis: Add an appropriate volume of stock solution to a solution of 0.1 N NaOH. Incubate at a specific temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.
-
Oxidative Degradation: Add an appropriate volume of stock solution to a solution of 3% H₂O₂. Keep at room temperature for a defined period.
-
Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 60°C) in an oven for a defined period.
-
Photolytic Degradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[5] A control sample should be protected from light.
-
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC method. The method should be capable of separating the parent peak from any degradation products.
Data Analysis:
-
Calculate the percentage of degradation for each stress condition.
-
Identify and characterize any significant degradation products using techniques like mass spectrometry (MS).
Diagrams
Caption: Recommended storage workflow for solid and solution forms of this compound.
Caption: General workflow for conducting a forced degradation study on this compound.
References
- 1. usbio.net [usbio.net]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
Potential for OPC 4392 hydrochloride degradation and how to avoid it
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of OPC-4392 hydrochloride and best practices to prevent its degradation during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for OPC-4392 hydrochloride?
For long-term storage, OPC-4392 hydrochloride should be kept at -20°C.[1][2] Short-term storage at room temperature is permissible, but prolonged exposure to ambient conditions should be avoided to maintain the compound's integrity.[1] For maximum product recovery, it is recommended to centrifuge the original vial before removing the cap.[1]
Q2: What are the appropriate solvents for dissolving OPC-4392 hydrochloride?
OPC-4392 hydrochloride is soluble in DMSO and Methanol.[1]
Q3: What are the potential degradation pathways for OPC-4392 hydrochloride?
Q4: Is OPC-4392 hydrochloride sensitive to light?
Based on forced degradation studies of the analogous compound aripiprazole (B633), which was found to be stable under photolytic conditions, OPC-4392 hydrochloride is not expected to be highly sensitive to light.[3][6] However, as a general good laboratory practice, it is always advisable to store solutions in light-resistant containers or protect them from direct light exposure.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of OPC-4392 hydrochloride stock or working solutions. | - Prepare fresh solutions for each experiment. - Ensure proper storage of stock solutions at -20°C in tightly sealed, light-resistant containers. - Avoid repeated freeze-thaw cycles. Aliquot stock solutions into smaller volumes for single use. |
| Loss of compound activity over time | Instability in the experimental buffer or medium. | - Verify the pH of your experimental buffer. Avoid highly acidic or basic conditions. - Check for the presence of any potential oxidizing agents in your experimental setup. - Consider performing a pilot stability study of OPC-4392 hydrochloride in your specific experimental medium. |
| Precipitation of the compound in aqueous solutions | Poor solubility at the working concentration or pH. | - Although soluble in organic solvents, OPC-4392 hydrochloride's solubility in aqueous buffers may be limited. - Consider preparing a concentrated stock solution in DMSO and then diluting it into your aqueous buffer. Ensure the final DMSO concentration is compatible with your experimental system. - Adjust the pH of the aqueous buffer, if your experiment allows, to improve solubility. |
Data on Potential Degradation
While quantitative data for OPC-4392 hydrochloride is not available, the following table summarizes the findings from forced degradation studies on its analogue, aripiprazole, which can serve as a guide for potential instabilities.
| Stress Condition | Aripiprazole Stability | Potential Implication for OPC-4392 Hydrochloride |
| Acidic Hydrolysis | Degrades[3][4] | Potential for degradation in acidic environments. |
| Alkaline Hydrolysis | Stable in some studies, degrades in others[4][6] | Potential for degradation in basic environments. |
| Oxidation | Degrades[3][4][5] | Susceptible to degradation by oxidizing agents. |
| Thermal | Generally stable, some degradation noted[3][6] | Largely stable at elevated temperatures, but prolonged exposure should be avoided. |
| Photolytic | Stable[3][6] | Not expected to be sensitive to light. |
Experimental Protocols
Protocol for Preparation of OPC-4392 Hydrochloride Stock Solution
-
Materials:
-
OPC-4392 hydrochloride powder
-
Anhydrous DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated micropipettes
-
-
Procedure:
-
Allow the vial of OPC-4392 hydrochloride to equilibrate to room temperature before opening to prevent moisture condensation.
-
Centrifuge the vial briefly to ensure all the powder is at the bottom.
-
Aseptically weigh the desired amount of OPC-4392 hydrochloride powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM).
-
Vortex briefly until the powder is completely dissolved.
-
Aliquot the stock solution into single-use, sterile, amber microcentrifuge tubes.
-
Store the aliquots at -20°C.
-
Visualizations
Caption: A logical workflow to troubleshoot inconsistent experimental results potentially caused by OPC-4392 hydrochloride degradation.
Caption: Potential degradation pathways for OPC-4392 hydrochloride based on data from its analogue, aripiprazole.
References
- 1. usbio.net [usbio.net]
- 2. medkoo.com [medkoo.com]
- 3. Stress Degradation Studies on Aripiprazole and Development of a Validated Stability Indicating LC Method | Semantic Scholar [semanticscholar.org]
- 4. scribd.com [scribd.com]
- 5. Development and validation of a stability-indicating RP-HPLC method for determination of aripiprazole and its degradation products | Archives of Pharmacy [aseestant.ceon.rs]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing OPC-4392 Hydrochloride for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing OPC-4392 hydrochloride in in vitro assays. Here, you will find detailed troubleshooting advice, frequently asked questions (FAQs), and structured experimental protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is OPC-4392 hydrochloride and what is its primary mechanism of action?
A1: OPC-4392 hydrochloride is a quinolinone derivative and an analogue of aripiprazole.[1] Its primary mechanism of action is as a partial agonist at the dopamine (B1211576) D2 receptor. This means it can act as both an agonist (activating the receptor) and an antagonist (blocking the receptor), depending on the local concentration of the full agonist, dopamine. Specifically, it functions as a presynaptic dopamine autoreceptor agonist and a postsynaptic D2 receptor antagonist.[2]
Q2: What is the recommended solvent and storage procedure for OPC-4392 hydrochloride?
A2: OPC-4392 hydrochloride is soluble in DMSO and methanol.[3] For long-term storage, it is recommended to store the compound at -20°C.[3][4] Prepare a high-concentration stock solution in DMSO and aliquot it into smaller volumes to minimize freeze-thaw cycles. For short-term storage, room temperature is acceptable.[3]
Q3: What is a good starting concentration range for my in vitro experiments?
A3: For initial experiments, it is advisable to perform a dose-response curve using a broad, logarithmic dilution series, for example, from 1 nM to 100 µM. This will help determine the effective concentration range for your specific cell line and assay. One study reported an IC50 value of approximately 10⁻⁶ M (1 µM) for the inhibition of L-dihydroxyphenylalanine (DOPA) formation in rat striatal slices.[1]
Q4: How can I minimize solvent-induced toxicity in my cell-based assays?
A4: When using DMSO as a solvent, it is crucial to keep the final concentration in your cell culture medium as low as possible, typically at or below 0.1%, to avoid cytotoxicity. Always include a vehicle control (medium with the same final DMSO concentration as your experimental wells) to differentiate the effects of the compound from those of the solvent.
Troubleshooting Guide
Issue 1: No observable effect at tested concentrations.
-
Possible Cause: The concentration range may be too low, or the incubation time may be too short.
-
Solution: Test a higher concentration range, extending up to 100 µM. Additionally, perform a time-course experiment, measuring the desired endpoint at various time points (e.g., 6, 12, 24, and 48 hours) to determine the optimal incubation period.
-
-
Possible Cause: The compound may be unstable in the assay medium.
-
Solution: Prepare fresh dilutions from a frozen stock for each experiment. For longer incubation times (beyond 48 hours), consider refreshing the medium containing OPC-4392 to maintain a stable concentration.
-
-
Possible Cause: The chosen cell line may not express the dopamine D2 receptor or may express it at very low levels.
-
Solution: Verify the expression of the dopamine D2 receptor in your cell line using techniques like Western blot or qPCR. Consider using a cell line known to express this receptor, such as CHO or HEK293 cells stably transfected with the human dopamine D2 receptor.
-
Issue 2: High background or inconsistent results.
-
Possible Cause: The compound may have precipitated out of solution upon dilution into the aqueous assay buffer.
-
Solution: Visually inspect the wells for any precipitate after adding the compound. To avoid precipitation, you can try serial dilutions instead of a single large dilution step and ensure rapid mixing. If solubility issues persist, consider using a different solvent, though compatibility with your assay must be verified.
-
-
Possible Cause: The observed effect may be due to off-target activity.
-
Solution: If available, use a structurally similar but inactive compound as a negative control. Also, consider using a selective antagonist for the D2 receptor to see if it can block the effects of OPC-4392, which would suggest an on-target mechanism.
-
Issue 3: Unexpected agonist-like effects.
-
Possible Cause: As a partial agonist, OPC-4392 can exhibit agonist activity, especially in systems with low endogenous dopamine levels.
-
Solution: To characterize this, measure the effect of OPC-4392 in the absence of any other agonist. To confirm its antagonist properties, perform the assay in the presence of a known D2 receptor agonist (like dopamine) and observe if OPC-4392 can inhibit the agonist's effect.
-
Quantitative Data Summary
The following tables summarize key quantitative data for OPC-4392 hydrochloride and its analogue, aripiprazole, to aid in experimental design and data interpretation.
Table 1: Binding Affinity of OPC-4392 and Aripiprazole for Dopamine D2 Receptors
| Compound | Receptor Subtype | Cell Line | Radioligand | Ki (nM) |
| OPC-4392 | D2L | CHO | [3H]spiperone | ~25-fold higher affinity than in C-6 cells |
| OPC-4392 | D2L | C-6 | [3H]spiperone | Lower affinity than in CHO cells |
| Aripiprazole | D2 | - | [3H]spiperone | High Affinity |
Note: Specific Ki values for OPC-4392 were not consistently reported in the search results, but relative affinities were described.
Table 2: Functional Activity of OPC-4392 and Aripiprazole
| Compound | Assay | Cell Line | Parameter | Value |
| OPC-4392 | Inhibition of DOPA formation | Rat striatal slices | IC50 | ~ 1 µM[1] |
| OPC-4392 | cAMP Accumulation | CHO-hD2L | Intrinsic Activity | 2 to 3-fold higher than aripiprazole |
| Aripiprazole | cAMP Accumulation | CHO-hD2L | Intrinsic Activity | Lower than OPC-4392 |
| Aripiprazole | Cytotoxicity (Cell Viability) | MKN45 cells | IC50 | 21.36 µg/mL |
| Aripiprazole | Cytotoxicity (Cell Viability) | NIH3T3 cells | IC50 | 54.17 µg/mL |
Detailed Experimental Protocols
Protocol 1: Determining the Dose-Response of OPC-4392 in a cAMP Assay
This protocol is adapted for a typical competitive inhibition cAMP assay in cells expressing the dopamine D2 receptor.
Materials:
-
CHO or HEK293 cells stably expressing the human dopamine D2 receptor.
-
OPC-4392 hydrochloride stock solution (e.g., 10 mM in DMSO).
-
Forskolin (B1673556) stock solution (e.g., 10 mM in DMSO).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C and 5% CO2.
-
Compound Preparation: Prepare serial dilutions of OPC-4392 hydrochloride in assay buffer. A common starting range is from 100 µM down to 1 nM. Also, prepare a vehicle control (assay buffer with the same final DMSO concentration).
-
Pre-incubation: Gently remove the culture medium from the cells and wash once with assay buffer. Add the OPC-4392 dilutions and the vehicle control to the respective wells and pre-incubate for 15-30 minutes at 37°C.
-
Stimulation: Add a fixed concentration of forskolin (e.g., 10 µM) to all wells to stimulate adenylyl cyclase and induce cAMP production.
-
Incubation: Incubate the plate for the time recommended by your cAMP assay kit manufacturer, typically 15-30 minutes at 37°C.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of your chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the OPC-4392 concentration to generate a dose-response curve and determine the IC50 value.
Protocol 2: Assessing the Cytotoxicity of OPC-4392 using an MTT Assay
This protocol outlines a method to determine the concentration at which OPC-4392 becomes toxic to cells.
Materials:
-
Your cell line of interest.
-
OPC-4392 hydrochloride stock solution (e.g., 10 mM in DMSO).
-
Complete cell culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO.
-
96-well cell culture plates.
-
Plate reader capable of measuring absorbance at 570 nm.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
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Compound Treatment: Prepare serial dilutions of OPC-4392 hydrochloride in complete culture medium. Remove the old medium and add the compound dilutions to the wells. Include a vehicle control.
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Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the percentage of viability against the logarithm of the OPC-4392 concentration to determine the CC50 (cytotoxic concentration 50%).
Visualizations
References
- 1. Effect of 7-(3-[4-(2,3-dimethylphenyl)piperazinyl]propoxy)- 2(1H)-quinolinone (OPC-4392), a newly synthesized agonist for presynaptic dopamine D2 receptor, on tyrosine hydroxylation in rat striatal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interactions of 7-[3-(4-[2,3-dimethylphenyl]piperazinyl)-propoxy]-2(1H)-quinolinone binding in rat striatum: effects of lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in OPC 4392 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with OPC-4392. Our aim is to help you address inconsistencies and challenges in your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for OPC-4392?
OPC-4392 exhibits a complex dual pharmacology. It primarily acts as a partial agonist at dopamine (B1211576) D2 receptors.[1][2] This means it can have both agonist and antagonist effects depending on the local concentration of dopamine. It functions as an agonist at presynaptic dopamine autoreceptors, which inhibits dopamine synthesis and release.[3][4][5] Conversely, it acts as an antagonist at postsynaptic D2 receptors.[3][5]
Q2: Why am I seeing variable or conflicting results in my experiments with OPC-4392?
The dual presynaptic agonist and postsynaptic antagonist nature of OPC-4392 is a significant reason for observing variable results.[3][6] The net effect of the compound can depend on the baseline dopaminergic tone of the experimental system. In environments with low dopamine, its agonist properties may dominate, while in high-dopamine environments, its antagonist effects may be more prominent. Furthermore, its efficacy can be influenced by the specific cell line or animal model used, due to differences in receptor density and downstream signaling pathways.[6]
Q3: What are the known pharmacokinetic properties of OPC-4392?
A Phase 1 study in healthy male volunteers revealed that OPC-4392 has a slow time to maximum concentration (Tmax) of 4-6 hours and a long biological half-life of 56-88 hours.[7] It is estimated that the plasma level of OPC-4392 takes approximately two weeks to reach a steady state.[7]
Q4: How does OPC-4392 affect prolactin levels?
In human studies, OPC-4392 has been shown to decrease serum prolactin levels in a dose-dependent manner.[5][7] This is consistent with its agonist activity at D2 receptors in the pituitary.
Q5: What were the reasons for the discontinuation of OPC-4392 in clinical trials?
While effective against some negative symptoms of schizophrenia, OPC-4392 was observed to worsen psychosis and increase suicidal ideation in some patients, which led to the termination of its clinical development.[1][6]
Troubleshooting Guides
Inconsistent Results in In Vitro Assays (e.g., Receptor Binding, cAMP Assays)
| Symptom | Possible Cause | Suggested Solution |
| High variability between replicate wells | - Inconsistent cell plating and density.- Pipetting errors. | - Ensure a uniform single-cell suspension before seeding.- Use calibrated pipettes and consistent technique. |
| Low signal or no response in cAMP assays | - Low receptor expression in the chosen cell line.- Ineffective inhibition of phosphodiesterases (PDEs).- Degraded reagents. | - Confirm D2 receptor expression in your cell line.- Optimize the concentration of a PDE inhibitor like IBMX (a starting point of 0.5 mM is recommended).- Prepare fresh reagents for each experiment. |
| Unexpected agonist-like effects in a postsynaptic receptor assay | - Low baseline dopamine levels in the assay system. | - Consider adding a low concentration of a dopamine receptor agonist to establish a baseline tone. |
| Unexpected antagonist-like effects in a presynaptic autoreceptor assay | - High concentration of OPC-4392 leading to receptor downregulation or desensitization. | - Perform a dose-response curve to identify the optimal concentration range. |
Inconsistent Results in In Vivo Animal Studies
| Symptom | Possible Cause | Suggested Solution |
| High variability in behavioral responses | - Differences in the baseline dopaminergic state of the animals.- Stress-induced alterations in dopamine release. | - Acclimatize animals properly to the experimental environment.- Handle animals consistently to minimize stress. |
| Lack of expected antipsychotic-like effects | - Inappropriate animal model for the specific research question.- Insufficient dosage or duration of treatment. | - Select an animal model that is sensitive to dopamine partial agonists.- Consider the long half-life of OPC-4392 and allow sufficient time for it to reach steady-state levels. |
| Contradictory effects on different behavioral paradigms | - The dual agonist/antagonist profile of OPC-4392. | - Carefully select behavioral assays that can differentiate between presynaptic and postsynaptic dopamine receptor effects. |
Experimental Protocols
Representative Protocol for a Dopamine D2 Receptor Binding Assay
-
Membrane Preparation : Prepare crude membrane fractions from cells or tissues expressing dopamine D2 receptors.
-
Assay Buffer : Use a suitable buffer, such as 50 mM Tris-HCl (pH 7.4), supplemented with appropriate ions (e.g., MgCl2).
-
Radioligand : Use a D2 receptor-specific radioligand, such as [³H]-Spiperone, at a concentration at or below its dissociation constant (Kd).
-
Competitive Binding : Perform the assay with increasing concentrations of unlabeled OPC-4392.
-
Incubation : Incubate the reaction mixture to allow binding to reach equilibrium. Determine the optimal incubation time through a time-course experiment.
-
Termination : Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Quantification : Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis : Calculate the specific binding and determine the inhibitory constant (Ki) of OPC-4392.
Representative Protocol for a cAMP Accumulation Assay
-
Cell Culture : Culture a cell line expressing dopamine D2 receptors to 60-80% confluency.
-
Cell Plating : Seed the cells into a multi-well plate at an optimized density.
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Stimulation : Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) before adding OPC-4392.
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Forskolin (B1673556) Co-treatment : For Gi-coupled receptors like D2, stimulate adenylyl cyclase with forskolin to induce a measurable cAMP level that can be inhibited by the agonist.
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Lysis and Detection : Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit (e.g., fluorescence-based).
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Data Analysis : Determine the effect of OPC-4392 on forskolin-stimulated cAMP accumulation.
Visualizations
Caption: Dual action of OPC-4392 on dopamine signaling pathways.
Caption: General experimental workflow for characterizing OPC-4392.
Caption: Logical troubleshooting flow for OPC-4392 experiments.
References
- 1. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Effects of Dopamine D2 Receptor Partial Agonist Antipsychotic Aripiprazole on Dopamine Synthesis in Human Brain Measured by PET with L-[β-11C]DOPA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Assays for enhanced activity of low efficacy partial agonists at the D2 dopamine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of 7-(3-[4-(2,3-dimethylphenyl)piperazinyl]propoxy)- 2(1H)-quinolinone (OPC-4392), a newly synthesized agonist for presynaptic dopamine D2 receptor, on tyrosine hydroxylation in rat striatal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Phase 1 study of a new antipsychotic drug, OPC-4392 - PubMed [pubmed.ncbi.nlm.nih.gov]
Managing side effects of OPC 4392 hydrochloride in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing OPC-4392 hydrochloride in animal studies. The information is designed to offer practical guidance on managing potential side effects and ensuring the integrity of experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for OPC-4392 and how might it relate to potential side effects?
A1: OPC-4392 hydrochloride is a quinolinone derivative that functions as a partial agonist at the dopamine (B1211576) D2 receptor.[1][2][3] It exhibits both agonistic and antagonistic properties, depending on the surrounding levels of dopamine. In environments with high dopamine levels, it acts as an antagonist, while in low-dopamine environments, it functions as an agonist. This modulation of the dopaminergic system is key to its therapeutic potential but also the source of its potential side effects. Side effects are likely to be related to the central nervous system and endocrine functions regulated by dopamine.
Q2: What are the most common side effects observed in early-phase human trials of OPC-4392 that might be relevant to animal studies?
A2: A phase I study in human volunteers identified several dose-dependent side effects.[4] These included sleepiness, weakness, fatigability, heavy-headedness, difficulty concentrating, and nausea.[4] Researchers should be observant for analogous behavioral changes in animal subjects, such as sedation, lethargy, and reduced food intake. Additionally, a dose-dependent decrease in serum prolactin levels was noted in humans.[4]
Q3: Are there any known severe toxicities associated with OPC-4392 or similar compounds in animal studies?
A3: While specific public toxicology reports on OPC-4392 are limited, data from its close analog, aripiprazole, can provide insights into potential target organ toxicities. In long-term studies with aripiprazole, retinal degeneration was observed in rats at high doses.[1] Developmental toxicity, including delayed fetal ossification, has also been noted in rats and rabbits at doses exceeding therapeutic levels.[1] Therefore, in chronic studies or studies involving pregnant animals, monitoring for visual and developmental abnormalities is advisable.
Q4: What is the general approach to managing adverse events in an animal study with an investigational drug like OPC-4392?
A4: The management of adverse drug reactions in animal studies follows a systematic approach.[5][6][7] The first step is careful observation and documentation of the event. Treatment is typically supportive and aimed at alleviating the specific clinical signs.[5] This can range from providing nutritional support to more specific interventions depending on the organ system affected. It is crucial to report all adverse events to the appropriate institutional animal care and use committee (IACUC) and the attending veterinarian.[7] Depending on the severity, a decision may be made to adjust the dose, temporarily halt administration, or euthanize the animal to prevent suffering.
Troubleshooting Guides
Guide 1: Managing Sedation and Reduced Activity
Issue: Animals appear lethargic, are sleeping more than usual, or show a significant decrease in spontaneous activity after dosing with OPC-4392.
Possible Cause: This is a likely CNS effect related to the drug's partial agonism at dopamine D2 receptors, consistent with sleepiness and fatigability observed in human trials.[4]
Troubleshooting Steps:
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Confirm and Quantify:
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Use a standardized scoring system to objectively assess the level of sedation at regular intervals post-dosing.
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Compare the activity levels to a vehicle-treated control group.
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Measure food and water intake, as sedation can lead to reduced consumption.
-
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Supportive Care:
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Ensure easy access to food and water. If necessary, provide softened food or a gel-based water source on the cage floor.
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Monitor body weight daily.
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Maintain a quiet and comfortable environment to minimize stress.
-
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Dose Adjustment:
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If the sedation is severe and impacts the animal's welfare, consider a dose reduction in subsequent cohorts after consulting with the study director.
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Evaluate if the sedation is transient and resolves before the next dose.
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Guide 2: Addressing Gastrointestinal Upset and Reduced Food Intake
Issue: Animals exhibit signs of nausea (e.g., pica in rodents), vomiting (in species that can vomit), or a noticeable decrease in food consumption.
Possible Cause: Nausea was reported as a side effect in human clinical trials of OPC-4392.[4] Gastrointestinal effects are common with many orally administered drugs.
Troubleshooting Steps:
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Monitor and Assess:
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Record the incidence and severity of any vomiting or changes in stool consistency.
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Measure food intake and body weight daily.
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Observe for signs of pica (ingestion of non-nutritive substances like bedding), which can be an indicator of nausea in rodents.
-
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Supportive Care:
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Provide highly palatable and easily digestible food to encourage eating.
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Ensure adequate hydration.
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Consult with a veterinarian about the potential use of anti-emetic agents, being mindful of any potential drug-drug interactions that could confound study results.
-
-
Refine Dosing Procedure:
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Consider if the vehicle or formulation is contributing to the GI upset.
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Administering the drug with a small amount of food (if permissible by the study protocol) may help mitigate irritation.
-
Data Presentation
Table 1: Illustrative Example of Clinical Observation Scoring in a Rodent Repeat-Dose Toxicity Study
| Clinical Sign | Score 0 (Normal) | Score 1 (Slight) | Score 2 (Moderate) | Score 3 (Severe) |
| Activity Level | Alert and active | Reduced spontaneous activity | Lethargic, moves only when stimulated | Ataxic or moribund |
| Posture | Normal | Slightly hunched | Hunched posture, piloerection | Severely hunched, withdrawn |
| Lacrimation | Normal | Slight moisture around eyes | Clear discharge | Red-tinged discharge (porphyrin) |
| Salivation | Normal | Slight wetness around the mouth | Excessive salivation | - |
This table provides an example of a qualitative scoring system. Researchers should develop and validate their own systems based on the specific species and expected effects.
Table 2: Example of Clinical Pathology Parameters to Monitor in a Canine Safety Study
| Parameter | Baseline (Pre-dose) | 24 Hours Post-Dose | 7 Days Post-Dose | Justification |
| Prolactin (ng/mL) | Value | Value | Value | OPC-4392 has been shown to decrease prolactin levels.[4] |
| ALT (U/L) | Value | Value | Value | To monitor for potential liver toxicity. |
| Creatinine (mg/dL) | Value | Value | Value | To monitor for potential kidney toxicity. |
| WBC (x10³/µL) | Value | Value | Value | To assess for potential effects on the immune system. |
| Glucose (mg/dL) | Value | Value | Value | To monitor for metabolic changes. |
Values in this table are placeholders. Actual data should be collected and analyzed statistically against control groups.
Experimental Protocols
Protocol 1: Repeat-Dose Toxicity Study in Rodents (General Outline)
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Animal Model: Select a relevant rodent species and strain (e.g., Sprague-Dawley rats). Use both males and females.
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Acclimation: Acclimate animals for at least 5 days before the start of the study.
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Group Allocation: Randomly assign animals to groups (e.g., vehicle control, low dose, mid-dose, high dose). A typical group size is 10 animals/sex/group.
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Dose Formulation and Administration: Prepare dose formulations daily. Administer OPC-4392 hydrochloride via the intended clinical route (e.g., oral gavage) at the same time each day for the duration of the study (e.g., 28 days).
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Observations:
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Conduct mortality and morbidity checks twice daily.
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Perform detailed clinical observations at least once daily.
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Record body weights weekly.
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Record food consumption weekly.
-
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Clinical Pathology: Collect blood and urine samples at termination (and potentially at an interim timepoint) for hematology, clinical chemistry, and urinalysis.
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Necropsy and Histopathology: At the end of the study, perform a full gross necropsy on all animals. Collect a comprehensive list of organs and tissues, weigh them, and preserve them in formalin for histopathological examination.
Protocol 2: Safety Pharmacology - Core Battery Assessment
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Central Nervous System (CNS) Assessment:
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Method: Use a functional observational battery (FOB) or a modified Irwin test in rodents.
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Procedure: Observe animals for changes in behavior, coordination, sensory-motor reflexes, and autonomic functions at baseline and at the time of expected peak plasma concentration (Tmax) after a single dose.
-
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Cardiovascular System Assessment:
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Method: Use telemetry in a non-rodent species like beagle dogs.
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Procedure: Surgically implant telemetry devices to continuously monitor blood pressure, heart rate, and electrocardiogram (ECG) in conscious, freely moving animals. Record data at baseline and continuously for at least 24 hours post-dose.
-
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Respiratory System Assessment:
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Method: Use whole-body plethysmography in rodents.
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Procedure: Place animals in chambers to measure respiratory rate and tidal volume at baseline and at Tmax post-dose.
-
Visualizations
Caption: Simplified signaling pathway of OPC-4392 as a D2 partial agonist.
Caption: Troubleshooting workflow for an observed adverse event.
Caption: Experimental workflow for preclinical safety assessment.
References
- 1. Aripiprazole and its human metabolite are partial agonists at the human dopamine D2 receptor, but the rodent metabolite displays antagonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of Dopamine D2 Receptor Partial Agonist Antipsychotic Aripiprazole on Dopamine Synthesis in Human Brain Measured by PET with L-[β-11C]DOPA | PLOS One [journals.plos.org]
- 3. Phase 1 study of a new antipsychotic drug, OPC-4392 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmatutor.org [pharmatutor.org]
- 5. Differential responses to JNJ-37822681, a specific and fast dissociating dopamine D2 receptor antagonist, in cynomolgus monkey and Sprague-Dawley rat general toxicology studies: clinical observations, prolactin levels, mammary histopathology findings and toxicokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. altasciences.com [altasciences.com]
- 7. Safety pharmacology | NC3Rs [nc3rs.org.uk]
Technical Support Center: OPC-4392 Clinical Development
This technical support center provides researchers, scientists, and drug development professionals with information regarding the clinical development of the investigational antipsychotic agent OPC-4392.
Frequently Asked Questions (FAQs)
Q1: Why was the clinical development of OPC-4392 terminated?
The clinical development of OPC-4392 was terminated primarily due to its complex pharmacological profile and resulting clinical effects. OPC-4392 acts as a presynaptic dopamine (B1211576) autoreceptor agonist and a postsynaptic D2 receptor antagonist.[1] This dual mechanism of action, while showing some potential for treating negative symptoms of schizophrenia, was associated with an exacerbation of positive symptoms in some patients.[1] The concern was that the higher intrinsic activity and lower relative antagonist activity of OPC-4392 might lead to a clinically suboptimal improvement in positive symptoms, a critical aspect of treating schizophrenia.[2]
Q2: What was the proposed mechanism of action for OPC-4392?
OPC-4392 is a quinolinone derivative that acts as a partial agonist at the dopamine D2 receptor.[3][4] Specifically, it functions as an agonist at presynaptic D2 autoreceptors and an antagonist at postsynaptic D2 receptors.[1][4] The agonistic activity at presynaptic autoreceptors was intended to reduce dopamine synthesis and release, a mechanism thought to be beneficial for psychotic symptoms. The antagonistic activity at postsynaptic D2 receptors is a common feature of many antipsychotic drugs, aimed at blocking excessive dopamine signaling.
Q3: What were the key findings from the Phase 1 clinical trial of OPC-4392?
A Phase 1 study in seven healthy male volunteers provided initial safety, tolerability, and pharmacokinetic data. The main reported clinical symptoms were dose-dependent and included sleepiness, weakness, fatigability, heavy-headedness, disturbance of concentration, and nausea. The upper limit of the tolerated dose in healthy volunteers was considered to be 5 mg. Endocrinological assessment showed a dose-dependent decrease in serum prolactin levels. The pharmacokinetic profile was characterized by a slow time to maximum concentration (Tmax) of 4-6 hours and a long biological half-life of 56-88 hours.
Q4: Was OPC-4392 effective for negative symptoms of schizophrenia?
An open-label study suggested that OPC-4392 might have some efficacy in treating the negative symptoms of schizophrenia.[3] However, these findings were preliminary and needed confirmation in larger, controlled clinical trials. The exacerbation of positive symptoms observed in some cases ultimately outweighed the potential benefits for negative symptoms.[1]
Quantitative Data Summary
Due to the early termination of its clinical development, extensive quantitative data from large-scale efficacy trials of OPC-4392 in patients with schizophrenia are not publicly available. The following table summarizes the key pharmacokinetic and pharmacodynamic findings from the Phase 1 study in healthy volunteers.
| Parameter | Value | Reference |
| Pharmacokinetics | ||
| Time to Maximum Concentration (Tmax) | 4 - 6 hours | |
| Biological Half-life (t½) | 56 - 88 hours | |
| Pharmacodynamics | ||
| Effect on Serum Prolactin | Dose-dependent decrease | |
| Safety and Tolerability | ||
| Maximum Tolerated Dose (Healthy Volunteers) | 5 mg | |
| Common Adverse Events | Sleepiness, weakness, fatigability, heavy headedness, disturbance of concentration, nausea |
Experimental Protocols
Detailed experimental protocols for the OPC-4392 clinical trials are not publicly available. However, a typical Phase II or III clinical trial protocol for an investigational antipsychotic drug would include the following key components for assessing efficacy and safety.
Representative Experimental Protocol: Assessment of an Investigational Antipsychotic
1. Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
2. Participant Population: Adult patients (18-65 years) with a confirmed diagnosis of schizophrenia according to DSM-5 criteria, experiencing an acute exacerbation of psychotic symptoms.
3. Intervention:
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Investigational Drug Group: Fixed or flexible dose of the investigational antipsychotic (e.g., OPC-4392).
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Placebo Group: Matching placebo.
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Active Comparator Group (Optional): A standard-of-care antipsychotic (e.g., olanzapine, risperidone).
4. Efficacy Assessments:
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Primary Endpoint: Change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score at the end of the treatment period (e.g., 6 or 8 weeks).[5][6][7][8][9][10][11][12][13]
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Secondary Endpoints:
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Change from baseline in PANSS positive and negative subscale scores.
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Change from baseline in the Clinical Global Impression - Severity (CGI-S) and - Improvement (CGI-I) scales.
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Responder analysis (e.g., percentage of patients with ≥30% reduction in PANSS total score).
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5. Safety and Tolerability Assessments:
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Monitoring and recording of all adverse events (AEs) and serious adverse events (SAEs).
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Vital signs, weight, and body mass index (BMI).
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Electrocardiograms (ECGs).
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Laboratory safety tests (hematology, clinical chemistry, urinalysis).
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Assessment of extrapyramidal symptoms (EPS) using scales such as the Simpson-Angus Scale (SAS), Barnes Akathisia Rating Scale (BARS), and Abnormal Involuntary Movement Scale (AIMS).
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Monitoring of prolactin levels.
6. Assessment Schedule: Efficacy and safety assessments are typically performed at baseline and at regular intervals throughout the study (e.g., weekly for the first few weeks, then bi-weekly).
Visualizations
Signaling Pathway of a Dopamine D2 Partial Agonist like OPC-4392
Caption: Dopamine D2 receptor partial agonist signaling pathway.
Logical Relationship for Termination of OPC-4392 Clinical Development
Caption: Rationale for the termination of OPC-4392's clinical development.
References
- 1. farm.ucl.ac.be [farm.ucl.ac.be]
- 2. Differences in agonist/antagonist properties at human dopamine D(2) receptors between aripiprazole, bifeprunox and SDZ 208-912 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of OPC-4392, a partial dopamine receptor agonist on negative symptoms: results of an open study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroendocrine profile of SDZ HDC-912 and OPC-4392, two new atypical antipsychotic drugs, in schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 6. innovationscns.com [innovationscns.com]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. Application of PANSS-6 in the assessment of severity and improvement in patients with schizophrenia: a clinical antipsychotic trial of effectiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of Negative Symptoms in Clinical Trials of Acute Schizophrenia: Test of a Novel Enrichment Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 11. ScanMedicine (NIHRIO) Searching Global Medical Innovation [scanmedicine.com]
- 12. Effect of aripiprazole lauroxil in patients with acute schizophrenia as assessed by the Positive and Negative Syndrome Scale-supportive analyses from a Phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Shortened Positive and Negative Symptom Scale as an Alternate Clinical Endpoint for Acute Schizophrenia Trials: Analysis from the US Food & Drug Administration - PMC [pmc.ncbi.nlm.nih.gov]
Addressing the exacerbation of positive symptoms with OPC-4392
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving OPC-4392, with a specific focus on addressing the potential for the exacerbation of positive symptoms.
Frequently Asked Questions (FAQs)
Q1: What is OPC-4392 and how is it related to aripiprazole (B633)?
OPC-4392, or 7-{3-[4-(2,3-dimethylphenyl)piperazinyl]propoxy}-2(1H)-quinolinone, is a quinolinone derivative and a precursor to the atypical antipsychotic aripiprazole (OPC-14597).[1][2] It was developed as a potential antipsychotic agent but was withdrawn after early clinical trials.[3]
Q2: Why was the clinical development of OPC-4392 terminated?
Clinical testing of OPC-4392 was terminated due to the observation that it worsened psychosis and was associated with an increase in suicidal ideation in some individuals with schizophrenia.[3] While it showed some efficacy against negative symptoms, the exacerbation of positive symptoms was a significant safety concern.[3]
Q3: What is the proposed mechanism of action for OPC-4392?
OPC-4392 is characterized as a dopamine (B1211576) D2 receptor partial agonist. It acts as an agonist at presynaptic dopamine autoreceptors, which inhibits dopamine synthesis and release, and as a postsynaptic D2 receptor antagonist.[4] This dual action was intended to stabilize the dopamine system.
Q4: How does the pharmacological profile of OPC-4392 differ from that of aripiprazole?
While both are D2 receptor partial agonists, OPC-4392 is reported to have a higher intrinsic activity at the D2 receptor compared to aripiprazole. This higher intrinsic agonism may contribute to the observed exacerbation of positive symptoms in patient populations with high dopaminergic tone.
Q5: What are the key binding affinities for OPC-4392?
OPC-4392 displays high affinity for D2-like dopamine receptors. The affinity of OPC-4392 for D2L receptors has been shown to be significantly lower in C-6 cells compared to CHO cells, highlighting the importance of the cellular context in binding assays.[1]
Troubleshooting Guide: Investigating Exacerbation of Positive Symptoms
This guide provides a structured approach for researchers encountering unexpected results suggesting an exacerbation of positive symptoms in preclinical models when working with OPC-4392.
| Observed Issue | Potential Cause | Recommended Action |
| Increased locomotor activity or stereotypy in rodent models. | Higher intrinsic agonist activity of OPC-4392 at D2 receptors compared to other partial agonists. | 1. Comparative Dose-Response Study: Conduct a head-to-head dose-response study with aripiprazole to compare effects on locomotor activity. 2. Receptor Occupancy Studies: Determine the in vivo receptor occupancy of OPC-4392 at D2 receptors and correlate it with the behavioral effects. 3. Assess Downstream Signaling: Use in vitro assays (e.g., cAMP inhibition) to quantify the intrinsic activity of OPC-4392 in your specific cell system (see Experimental Protocols). |
| Inconsistent or variable results in behavioral assays. | 1. Pharmacokinetic Variability: OPC-4392 has a long biological half-life (56-88 hours), and plasma levels can take up to two weeks to reach a steady state.[5] 2. Assay Conditions: Sensitivity of the behavioral assay to environmental factors. | 1. Pharmacokinetic Profiling: Conduct pharmacokinetic studies in your animal model to determine the time to maximum concentration (Tmax) and steady-state concentrations. 2. Standardize Protocols: Ensure strict standardization of all behavioral testing procedures, including handling, time of day, and environmental conditions. |
| Unexpected in vitro functional assay results (e.g., higher than expected agonism). | 1. Cell Line Differences: Receptor density and G-protein coupling efficiency can vary between cell lines, affecting the apparent intrinsic activity.[1] 2. Assay Drift: Inconsistent assay performance over time. | 1. Cell Line Characterization: Characterize the D2 receptor expression level and G-protein coupling in your chosen cell line. Consider using cells with low receptor densities to better differentiate partial agonists. 2. Use of Controls: Always include a full agonist (e.g., dopamine) and a known partial agonist (e.g., aripiprazole) as controls in every experiment to monitor assay performance. |
Data Presentation
Table 1: Comparative Receptor Binding Affinities (K₀.₅ in nM) of OPC-4392 and Related Compounds
| Compound | D₂L (CHO cells) | D₂S (CHO cells) | D₃ (CHO cells) | D₄ (CHO cells) |
| OPC-4392 | 3.5 ± 0.7 | 18 ± 0.3 | 280 ± 60 | n.d. |
| Aripiprazole (OPC-14597) | 0.59 ± 0.13 | 0.52 ± 0.16 | 9.1 ± 2.0 | 260 ± 20 |
| DM-1451 (Aripiprazole Metabolite) | 0.21 ± 0.1 | 4.5 ± 1.1 | 120 ± 15 | n.d. |
Data extracted from Neuropsychopharmacology (1999) 20, 612–627.[1] "n.d." indicates that the data was not determined in this study.
Experimental Protocols
Protocol 1: Dopamine D₂ Receptor Functional Assay (cAMP Inhibition)
Objective: To determine the potency (EC₅₀) and intrinsic activity (Eₘₐₓ) of OPC-4392 at the human D₂ dopamine receptor.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human D₂L receptor.
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS).
-
Stimulation buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA).
-
OPC-4392, dopamine (full agonist control), aripiprazole (partial agonist control).
-
cAMP detection kit (e.g., HTRF®, LANCE®, or ELISA-based).
-
384-well white microplates.
Procedure:
-
Cell Culture: Culture cells to approximately 80-90% confluency.
-
Cell Preparation: Detach cells, centrifuge, and resuspend in stimulation buffer to the desired concentration.
-
Assay Protocol: a. Add the cell suspension to the wells of the 384-well plate. b. Add serial dilutions of OPC-4392, dopamine, or aripiprazole. c. Add a fixed concentration of forskolin to all wells to stimulate cAMP production. d. Incubate the plate at room temperature for the time specified by the cAMP detection kit manufacturer. e. Add the cAMP detection reagents according to the kit's protocol. f. Read the plate on a compatible plate reader.
-
Data Analysis: a. Plot the cAMP concentration against the ligand concentration. b. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ for each compound. c. Calculate the intrinsic activity of OPC-4392 relative to dopamine.
Protocol 2: Radioligand Binding Assay for Dopamine D₂ Receptors
Objective: To determine the binding affinity (Kᵢ) of OPC-4392 for the human D₂ dopamine receptor.
Materials:
-
Membrane preparation from cells expressing the human D₂ receptor.
-
Radiolabeled ligand (e.g., [³H]Spiperone).
-
Unlabeled ligand for non-specific binding determination (e.g., 10 µM Haloperidol).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.
-
OPC-4392.
-
96-well plates.
-
Glass fiber filters (pre-soaked in 0.3-0.5% polyethyleneimine).
-
Filtration apparatus.
-
Scintillation vials and cocktail.
-
Liquid scintillation counter.
Procedure:
-
Assay Setup: a. In a 96-well plate, add assay buffer, a fixed concentration of [³H]Spiperone, and the membrane preparation. b. For total binding wells, add vehicle. c. For non-specific binding wells, add a high concentration of unlabeled haloperidol. d. For competition wells, add serial dilutions of OPC-4392.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes.
-
Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a vacuum manifold.
-
Washing: Wash the filters with ice-cold assay buffer.
-
Counting: Place filters in scintillation vials, add scintillation cocktail, and count radioactivity.
-
Data Analysis: a. Calculate the percentage of specific binding at each concentration of OPC-4392. b. Fit the data to a one-site competition curve to determine the IC₅₀. c. Calculate the Kᵢ value using the Cheng-Prusoff equation.
Mandatory Visualizations
References
- 1. farm.ucl.ac.be [farm.ucl.ac.be]
- 2. Interactions of the novel antipsychotic aripiprazole (OPC-14597) with dopamine and serotonin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of OPC-4392, a partial dopamine receptor agonist on negative symptoms: results of an open study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroendocrine profile of SDZ HDC-912 and OPC-4392, two new atypical antipsychotic drugs, in schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase 1 study of a new antipsychotic drug, OPC-4392 - PubMed [pubmed.ncbi.nlm.nih.gov]
Dose-response challenges with OPC 4392's dual agonist/antagonist profile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing OPC-4392. The content is tailored for scientists and drug development professionals to navigate the complexities arising from OPC-4392's dual agonist/antagonist profile at dopamine (B1211576) D2 receptors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for OPC-4392?
A1: OPC-4392 is a quinolinone derivative that acts as a partial agonist at the dopamine D2 receptor.[1][2] Its unique profile is characterized by acting as an agonist at presynaptic D2 autoreceptors, which inhibits dopamine synthesis and release, and as a postsynaptic D2 receptor antagonist. This dual activity is dose- and system-dependent, contributing to a complex pharmacological profile.
Q2: Why was OPC-4392 discontinued (B1498344) in clinical trials?
A2: While OPC-4392 was found to be effective against negative symptoms of schizophrenia in some patients, its clinical development was terminated due to the exacerbation of positive symptoms (psychosis) and increased suicidal ideation in some trial participants.[3] This highlights the delicate balance required for dopamine system modulation.
Q3: How does OPC-4392 differ from its successor, aripiprazole (B633)?
A3: OPC-4392 is a pharmacological predecessor to aripiprazole.[3] While both are D2 partial agonists, a key difference lies in the dose ratio for their presynaptic versus postsynaptic effects. For OPC-4392, postsynaptic antagonism is observed at much higher doses than those required for presynaptic agonism. In contrast, these effects occur at more equivalent doses for aripiprazole, which may contribute to aripiprazole's more favorable clinical profile.[3] Additionally, in vitro studies suggest aripiprazole has lower intrinsic activity at the D2L receptor compared to OPC-4392.[4]
Q4: What are the known off-target activities of OPC-4392?
A4: Besides its primary activity at D2-like dopamine receptors (D2L, D2S), OPC-4392 also shows affinity for serotonin (B10506) 5-HT7 receptors, comparable to its affinity for D2 receptors. Its affinity for 5-HT6 receptors is considerably lower.[3] Researchers should consider these off-target interactions when interpreting data, especially in systems with high expression of these serotonin receptor subtypes.
Troubleshooting Guides
Issue 1: Unexpected Biphasic or U-Shaped Dose-Response Curve
Potential Cause:
The dual agonist/antagonist profile of OPC-4392 can lead to complex dose-response relationships. At low concentrations, the presynaptic agonist effect may dominate, leading to a decrease in a measured response (e.g., dopamine release or downstream signaling). At higher concentrations, the postsynaptic antagonist effect can become more prominent, blocking the effect of endogenous dopamine and causing the response curve to change direction. This phenomenon is a known characteristic of some dopamine agonists.[5]
Troubleshooting Steps:
-
Confirm the Phenomenon: Ensure the biphasic curve is reproducible. Run the assay with a wider range of concentrations, including very low and very high doses, to fully characterize the curve.
-
Use a D2 Antagonist Control: Co-incubate with a potent and selective D2 antagonist (e.g., haloperidol). If the initial phase of the curve (agonist effect) is mediated by D2 receptors, it should be blocked by the antagonist.
-
Vary Endogenous Agonist Levels: If possible in your assay system, modulate the concentration of the endogenous agonist (dopamine). A partial agonist's effect is highly dependent on the level of the full agonist.[6] In a low-dopamine environment, the agonist properties of OPC-4392 will be more apparent. In a high-dopamine environment, its antagonist properties will dominate.
-
Consider Functional Selectivity: The observed effect may be due to OPC-4392 preferentially activating one signaling pathway (e.g., G-protein signaling) at low doses while antagonizing another (e.g., β-arrestin recruitment) at higher doses. This concept, known as functional selectivity, is a hallmark of related compounds like aripiprazole.[7][8][9][10][11] Evaluating multiple downstream signaling pathways is recommended.
Issue 2: Inconsistent Efficacy (Intrinsic Activity) Between Experiments or Cell Lines
Potential Cause:
The observed intrinsic activity of a partial agonist like OPC-4392 is highly sensitive to the experimental environment.
-
Receptor Expression Levels: The density of D2 receptors in the cell line or tissue preparation can dramatically alter the apparent efficacy. In systems with high receptor expression (a large receptor reserve), a partial agonist can appear to have higher intrinsic activity.[4]
-
Cellular Background: Different cell lines (e.g., CHO vs. C-6 glioma cells) have distinct intracellular signaling machinery and G-protein coupling efficiencies, which can lead to different functional outputs. Studies have shown that the binding affinity of OPC-4392 can differ significantly between cell lines (e.g., a 25-fold lower affinity in C-6 cells compared to CHO cells for the D2L receptor).[3]
Troubleshooting Steps:
-
Characterize Your System: Quantify the D2 receptor expression level (Bmax) in your cell line or tissue preparation using a saturation binding assay with a suitable radioligand like [3H]-spiperone. This will help in comparing your results to published data.
-
Normalize to a Standard Agonist: Always run a full D2 agonist (e.g., dopamine or quinpirole) in parallel and express the efficacy of OPC-4392 as a percentage of the maximal response to the full agonist.
-
Use a Well-Characterized Cell Line: If possible, use a cell line with well-documented D2 receptor signaling properties. CHO-K1 or HEK293 cells stably expressing the human D2 receptor are common choices.
-
Control for Assay Conditions: Ensure consistent assay conditions, including cell density, incubation time, and buffer composition. For functional assays like [35S]GTPγS binding, the ionic composition of the buffer can be critical. Substituting Na+ with N-methyl-D-glucamine (NMDG) has been shown to enhance the agonist signal for some low-efficacy partial agonists.[12]
Issue 3: Difficulty Distinguishing Presynaptic vs. Postsynaptic Effects in Vivo
Potential Cause:
Dissecting the in vivo consequences of presynaptic D2 autoreceptor agonism from postsynaptic D2 receptor antagonism is challenging because OPC-4392 acts on both targets simultaneously.
Troubleshooting & Experimental Design:
-
Dose-Response Studies: As preclinical studies suggest, the presynaptic agonist effects of OPC-4392 may occur at lower doses than its postsynaptic antagonist effects.[3] A carefully designed dose-response study for your behavioral or physiological endpoint may reveal different effects at low versus high doses.
-
Models of Dopamine Depletion: Use a reserpine-induced dopamine depletion model. In this state of low endogenous dopamine, the postsynaptic agonist effects of a partial agonist become more apparent.[13] This can help to isolate and characterize the intrinsic agonist activity of OPC-4392 at postsynaptic receptors.
-
Microdialysis: In vivo microdialysis in brain regions like the striatum or prefrontal cortex can directly measure changes in extracellular dopamine levels. Presynaptic D2 agonism by OPC-4392 should lead to a decrease in dopamine release.
-
Electrophysiology: In vivo or in vitro electrophysiological recordings from dopamine neurons in the ventral tegmental area (VTA) or substantia nigra can assess the inhibitory effect of OPC-4392 on neuronal firing, which is a hallmark of D2 autoreceptor agonism.[14]
-
Use of Selective Genetic Models: If available, using conditional knockout mice that lack D2 receptors specifically on presynaptic dopaminergic neurons or on postsynaptic neurons can be a powerful tool to dissect the specific contributions of each receptor population to the overall effect of the drug.[15][16][17][18]
Quantitative Data Summary
Table 1: Comparative Receptor Binding Affinities (K₀.₅ in nM)
| Compound | D2L (CHO cells) | D3 (CHO cells) | D2L (C-6 cells) | D3 (C-6 cells) | 5-HT6 (HEK cells) | 5-HT7 (HEK cells) |
| OPC-4392 | 78.4 | 227 | 1960 | 1810 | 680 | 22 |
| Aripiprazole (OPC-14597) | 3.4 | 56.4 | 4.4 | 14.6 | 161 | 14.5 |
Data synthesized from Neuropsychopharmacology (1999), 20(6), 612-627.[3] Note the significant variation in affinity for OPC-4392 between the two cell lines.
Table 2: In Vitro Functional Profile at Human D2L Receptors
| Compound | Intrinsic Activity (% of Dopamine) | Antagonist Potency |
| OPC-4392 | Higher than Aripiprazole | Lower than Aripiprazole |
| Aripiprazole | Lower than Bifeprunox (B1207133) & OPC-4392 | Greater than Bifeprunox & OPC-4392 |
| Bifeprunox | Higher than Aripiprazole | Lower than Aripiprazole |
Data summarized from European Journal of Pharmacology (2007), 572(2-3), 117-124.[4] This study was conducted in CHO cells with low receptor density.
Key Experimental Protocols
Protocol 1: Radioligand Binding Assay (Competitive Inhibition)
This protocol is for determining the binding affinity (Ki) of OPC-4392 at D2 receptors.
-
Materials:
-
Cell membranes from a cell line stably expressing the human D2 receptor (e.g., CHO-hD2).
-
Radioligand: [3H]-Spiperone (a D2 antagonist).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Non-specific binding control: Haloperidol (10 µM).
-
OPC-4392 serial dilutions.
-
96-well plates, filter mats (GF/C, PEI-presoaked), scintillation fluid, and a microplate scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of OPC-4392 in binding buffer.
-
In a 96-well plate, add in order:
-
Binding buffer.
-
Cell membrane preparation (e.g., 50-100 µg protein/well).
-
OPC-4392 dilution or vehicle/haloperidol for controls.
-
[3H]-Spiperone at a concentration near its Kd (e.g., 0.1-0.3 nM).
-
-
Incubate the plate for 60-90 minutes at room temperature or 30°C with gentle agitation to reach equilibrium.
-
Terminate the reaction by rapid filtration over the GF/C filter mat using a cell harvester. Wash the filters multiple times with ice-cold wash buffer (50 mM Tris-HCl).
-
Dry the filter mats, add scintillation fluid, and count the radioactivity.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding (counts with haloperidol) from total binding (counts with vehicle).
-
Plot the percentage of specific binding against the log concentration of OPC-4392.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: cAMP Inhibition Functional Assay
This protocol measures the Gi-coupled agonist or antagonist activity of OPC-4392.
-
Materials:
-
Whole cells expressing the D2 receptor (e.g., CHO-hD2).
-
Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX).
-
Forskolin (B1673556) (to stimulate adenylyl cyclase).
-
Dopamine (as a full agonist control).
-
OPC-4392 serial dilutions.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
-
Procedure (Agonist Mode):
-
Plate cells in a suitable microplate and allow them to adhere (if applicable).
-
Replace the culture medium with stimulation buffer.
-
Add serial dilutions of OPC-4392 or dopamine.
-
Add a fixed concentration of forskolin (e.g., 1-5 µM) to all wells to stimulate cAMP production.
-
Incubate for 15-30 minutes at 37°C.
-
Lyse the cells (if required by the kit) and proceed with the cAMP detection protocol according to the manufacturer's instructions.
-
-
Procedure (Antagonist Mode):
-
Pre-incubate the cells with serial dilutions of OPC-4392 for 15-20 minutes.
-
Add a fixed concentration of dopamine (at its EC80) to challenge the receptors.
-
Add forskolin and proceed as in the agonist mode protocol.
-
-
Data Analysis:
-
Generate dose-response curves by plotting the cAMP signal against the log concentration of the test compound.
-
For agonist mode, calculate the EC50 and Emax (relative to dopamine) from the inhibitory curve.
-
For antagonist mode, calculate the IC50 from the curve showing the reversal of the dopamine effect.
-
Visualizations
Caption: OPC-4392's dual action on the dopamine synapse.
Caption: Logic diagram for troubleshooting a biphasic dose-response.
Caption: Workflow for a cAMP functional assay.
References
- 1. Phase 1 study of a new antipsychotic drug, OPC-4392 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of OPC-4392, a partial dopamine receptor agonist on negative symptoms: results of an open study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. farm.ucl.ac.be [farm.ucl.ac.be]
- 4. Differences in agonist/antagonist properties at human dopamine D(2) receptors between aripiprazole, bifeprunox and SDZ 208-912 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dopamine: biphasic dose responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dopamine partial agonists: a new class of antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aripiprazole has functionally selective actions at dopamine D2 receptor-mediated signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assays for enhanced activity of low efficacy partial agonists at the D2 dopamine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pre- and postsynaptic actions of a partial D2 receptor agonist in reserpinized young rats: longevity of agonistic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. D-2 receptor-mediated inhibition by a substituted quinolinone derivative, 7-[3-(4-(2,3-dimethylphenyl)piperazinyl)propoxy]-2(1H)-quinolinone (OPC-4392), of dopaminergic neurons in the ventral tegmental area - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dual Control of Dopamine Synthesis and Release by Presynaptic and Postsynaptic Dopamine D2 Receptors | Journal of Neuroscience [jneurosci.org]
- 16. Getting specialized: presynaptic and postsynaptic dopamine D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Getting specialized: presynaptic and postsynaptic dopamine D2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Presynaptic versus postsynaptic functions of dopamine D2 receptors in the respons - Emiliana Borrelli [grantome.com]
Technical Support Center: Overcoming Poor Oral Absorption of OPC-4392 Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor oral absorption of OPC-4392 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is OPC-4392 hydrochloride and why is its oral absorption a concern?
OPC-4392 hydrochloride is a quinolinone derivative and an analog of aripiprazole. It acts as a selective dopamine (B1211576) D2-receptor antagonist and a dopamine autoreceptor agonist.[1][2][3][4] Compounds of this class often exhibit poor aqueous solubility, which can significantly limit their oral absorption and bioavailability, leading to suboptimal therapeutic efficacy. A Phase 1 study of OPC-4392 indicated a slow time to reach maximum plasma concentration (Tmax of 4-6 hours) and a long biological half-life (56-88 hours), which may be indicative of absorption-rate limited pharmacokinetics.[5]
Q2: What are the likely causes of poor oral absorption for a quinolinone derivative like OPC-4392 hydrochloride?
The poor oral absorption of quinolinone derivatives is often attributed to their low aqueous solubility.[6][7] As weak bases, their solubility can be highly pH-dependent.[6][7] The hydrophobic nature of the quinoline (B57606) core structure contributes to this poor solubility.[7] While the specific Biopharmaceutics Classification System (BCS) class for OPC-4392 hydrochloride is not publicly available, its parent compound, aripiprazole, is classified as a BCS Class II or IV drug, indicating low solubility.[8]
Q3: What are the primary strategies to enhance the oral bioavailability of poorly soluble drugs like OPC-4392 hydrochloride?
Several formulation strategies can be employed to improve the oral bioavailability of poorly soluble drugs. These can be broadly categorized as:
-
Solubility Enhancement Techniques:
-
Particle Size Reduction:
-
Micronization
-
Nanonization
-
-
Lipid-Based Drug Delivery Systems (LBDDS):
-
Self-emulsifying drug delivery systems (SEDDS)
-
The choice of strategy depends on the specific physicochemical properties of OPC-4392 hydrochloride.
Troubleshooting Guide
Issue 1: Low and Variable In Vivo Exposure in Preclinical Animal Models
Possible Cause: Poor dissolution of OPC-4392 hydrochloride in the gastrointestinal tract.
Solutions:
| Strategy | Description | Key Components/Parameters |
| Solid Dispersion | Dispersing OPC-4392 hydrochloride in a hydrophilic carrier to enhance its dissolution rate. This can be achieved by converting the crystalline drug to an amorphous state.[8][11] | Carriers: Polyvinylpyrrolidone (PVP K30), Hydroxypropyl methylcellulose (B11928114) (HPMC), Poloxamer 407.[7][9][11] Drug-to-carrier ratio: 1:1, 1:3, 1:5 (w/w).[7] |
| pH-Modulated Solid Dispersion | Incorporating an acidifier into the solid dispersion to create an acidic microenvironment that promotes the dissolution of the basic drug.[11] | Acidifiers: Succinic acid.[11] |
| Cyclodextrin Complexation | Forming an inclusion complex with cyclodextrins to increase the aqueous solubility of the drug.[7] | Cyclodextrins: β-Cyclodextrin (β-CD), Hydroxypropyl-β-cyclodextrin (HP-β-CD).[8] |
Issue 2: Precipitation of OPC-4392 Hydrochloride in Aqueous Media During In Vitro Assays
Possible Cause: The compound is crashing out of solution upon dilution of a stock solution (e.g., in DMSO) into an aqueous buffer.
Solutions:
| Strategy | Description | Key Components/Parameters |
| Co-solvency | Using a mixture of solvents to maintain the solubility of the compound. | Co-solvents: Dimethyl sulfoxide (B87167) (DMSO), Ethanol.[6][12] |
| pH Adjustment | Lowering the pH of the aqueous medium to protonate the basic nitrogen in the quinoline ring, thereby increasing its solubility.[6][7] | Buffers: Citrate buffer, Phosphate (B84403) buffer. Ensure the final pH is 1-2 units below the pKa of the compound.[7] |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
-
Selection of Carrier: Choose a hydrophilic polymer such as PVP K30 or HPMC.[7]
-
Dissolution: Dissolve both OPC-4392 hydrochloride and the selected carrier in a common volatile organic solvent (e.g., methanol (B129727) or ethanol) at the desired drug-to-carrier ratio (e.g., 1:3 w/w).[7]
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature.[7]
-
Drying and Milling: Dry the resulting solid mass in a vacuum oven to remove any residual solvent. Gently mill the dried solid dispersion to obtain a fine powder.
-
Characterization: Characterize the solid dispersion for drug content, dissolution rate, and solid-state properties (e.g., using DSC and XRD to confirm the amorphous state).[11]
Protocol 2: In Vitro Dissolution Testing
-
Apparatus: Use a USP Type II (paddle) dissolution apparatus.
-
Dissolution Medium: Prepare 900 mL of a suitable dissolution medium, such as 0.1 N HCl (to simulate gastric fluid) or a pH 6.8 phosphate buffer (to simulate intestinal fluid).[11]
-
Procedure:
-
Place a known amount of the OPC-4392 hydrochloride formulation (e.g., pure drug, solid dispersion) into the dissolution vessel.
-
Maintain the temperature at 37 ± 0.5°C and rotate the paddle at a specified speed (e.g., 50 or 75 rpm).
-
Withdraw samples at predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes).
-
Replace the withdrawn volume with fresh dissolution medium.
-
-
Analysis: Analyze the samples for drug concentration using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
Visualizations
References
- 1. usbio.net [usbio.net]
- 2. glpbio.cn [glpbio.cn]
- 3. OPC 4392 Hydrochloride Salt | LGC Standards [lgcstandards.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Phase 1 study of a new antipsychotic drug, OPC-4392 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 9. researchgate.net [researchgate.net]
- 10. Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique - Amrita Vishwa Vidyapeetham [amrita.edu]
- 11. Formulation of aripiprazole-loaded pH-modulated solid dispersions via hot-melt extrusion technology: In vitro and In vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Mitigating off-target effects of OPC 4392 hydrochloride in research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for working with OPC-4392 hydrochloride. The information is designed to help mitigate potential off-target effects and address common issues encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is OPC-4392 hydrochloride and what is its primary mechanism of action?
A1: OPC-4392 hydrochloride is a quinolinone derivative that acts as a partial agonist at the dopamine (B1211576) D2 receptor.[1][2] It is known as a precursor to the atypical antipsychotic aripiprazole.[1] Its mechanism of action involves acting as an agonist at presynaptic dopamine autoreceptors, which inhibits dopamine synthesis and release, and as an antagonist at postsynaptic D2 receptors.[2]
Q2: What are the known off-target effects of OPC-4392 hydrochloride?
A2: The primary "off-target" effects of OPC-4392 are related to its interactions with other neurotransmitter receptors. While it has the highest affinity for D2L and D2S dopamine receptors, it also binds to other dopamine receptor subtypes (D3, D4) and serotonin (B10506) receptors (5-HT6, 5-HT7), albeit with lower affinity.[3] It is important to note that its binding profile can be influenced by the experimental system.[3] In a clinical context, it has been observed to sometimes worsen positive symptoms in individuals with schizophrenia.[3]
Q3: How does the partial agonism of OPC-4392 influence experimental outcomes?
A3: As a partial agonist, OPC-4392 can exhibit both agonistic and antagonistic properties depending on the concentration of the full agonist (dopamine) present in the system. In environments with low dopamine levels, OPC-4392 will act as an agonist. Conversely, in the presence of high dopamine concentrations, it will act as an antagonist by competing with the full agonist for receptor binding. This dual activity is a critical consideration in experimental design and data interpretation.
Troubleshooting Guide
Issue 1: Inconsistent binding affinity (Ki) values for OPC-4392 in our assays.
-
Question: We are observing significant variability in the Ki values for OPC-4392 when conducting radioligand binding assays in different cell lines. Why is this happening and how can we address it?
-
Answer: The binding affinity and selectivity of OPC-4392, particularly for the D2L receptor, have been shown to be highly dependent on the cellular context.[3] For example, the affinity of OPC-4392 for D2L receptors is significantly lower in C-6 glioma cells compared to CHO cells.[3] This variability can be attributed to differences in the local membrane environment and cellular milieu, which can impact receptor conformation and ligand binding.
Mitigation Strategies:
-
Standardize Cell Lines: For a series of experiments, use a single, well-characterized cell line to ensure consistency.
-
Characterize Your System: If using a new cell line, it is crucial to perform saturation binding experiments with a standard D2 receptor radioligand to determine the receptor density (Bmax) and dissociation constant (Kd).
-
Report Cellular Context: When reporting your findings, always specify the cell line, receptor expression level, and any specific assay conditions used.
-
Issue 2: Unexpected functional responses in cell-based assays (e.g., cAMP accumulation).
-
Question: In our cAMP accumulation assay, OPC-4392 sometimes behaves as an agonist and other times as an antagonist. How can we get a consistent functional readout?
-
Answer: This is characteristic of a partial agonist. The observed functional effect of OPC-4392 will depend on the level of endogenous or exogenously added full agonist (dopamine) and the expression level of the D2 receptor in your cells. In systems with high receptor reserve (high receptor expression), a partial agonist can appear to have higher efficacy, approaching that of a full agonist.
Mitigation Strategies:
-
Control for Endogenous Agonists: When possible, use serum-free media or charcoal-stripped serum to minimize the presence of endogenous dopamine or other factors that could activate D2 receptors.
-
Characterize Agonist vs. Antagonist Activity: To specifically measure agonist activity, test OPC-4392 alone. To measure antagonist activity, co-incubate a fixed concentration of a D2 agonist (like dopamine or quinpirole) with increasing concentrations of OPC-4392.
-
Use Cell Lines with Defined Receptor Expression: If possible, use cell lines with inducible or characterized low, medium, and high expression levels of the D2 receptor to understand the influence of receptor density on the functional response.
-
Quantitative Data Summary
The following table summarizes the reported binding affinities (Ki) of OPC-4392 for various receptors. Note that these values can vary depending on the experimental conditions.
| Receptor Subtype | Reported Ki (nM) | Cell Line | Radioligand | Reference |
| Dopamine D2L | 3.5 ± 0.7 | CHO | [3H]methylspiperone | [3] |
| Dopamine D3 | 18 ± 0.3 | CHO | [3H]methylspiperone | [3] |
| Dopamine D4 | 280 ± 60 | CHO | [3H]methylspiperone | [3] |
| Dopamine D2-like (rat striatum) | ~80 (20-fold lower than OPC-14597) | Rat Striatum | [3H]spiperone | [3] |
| Serotonin 5-HT6 | >1000 | - | - | [3] |
| Serotonin 5-HT7 | >1000 | - | - | [3] |
Experimental Protocols
1. Radioligand Binding Assay for Dopamine D2 Receptor Affinity
This protocol is adapted from standard methodologies for determining the binding affinity of a test compound for the D2 receptor.
-
Materials:
-
Cell membranes from a cell line stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [3H]Spiperone or another suitable D2 receptor antagonist radioligand.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Non-specific binding control: A high concentration (e.g., 10 µM) of a non-radiolabeled D2 antagonist (e.g., haloperidol (B65202) or butaclamol).
-
OPC-4392 hydrochloride at a range of concentrations.
-
96-well microplates.
-
Scintillation counter and scintillation fluid.
-
-
Procedure:
-
Prepare serial dilutions of OPC-4392 hydrochloride in the assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer
-
Cell membranes (typically 10-50 µg of protein per well)
-
OPC-4392 hydrochloride or vehicle (for total binding) or non-specific binding control.
-
Radioligand at a concentration near its Kd.
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in assay buffer.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding counts from all other counts to obtain specific binding.
-
Plot the percentage of specific binding against the log concentration of OPC-4392.
-
Determine the IC50 value (the concentration of OPC-4392 that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. cAMP Accumulation Assay for Functional Activity
This protocol is for determining the functional activity (agonist or antagonist) of OPC-4392 at the D2 receptor, which is a Gi-coupled receptor.
-
Materials:
-
A cell line stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).
-
Cell culture medium.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Forskolin (B1673556) (to stimulate adenylyl cyclase).
-
A full dopamine agonist (e.g., dopamine or quinpirole) as a positive control.
-
OPC-4392 hydrochloride at a range of concentrations.
-
A commercial cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
-
Procedure for Agonist Mode:
-
Plate the cells in a 96-well plate and allow them to attach overnight.
-
Replace the culture medium with assay buffer and pre-incubate.
-
Add increasing concentrations of OPC-4392 or a full agonist (positive control).
-
Add a fixed concentration of forskolin to all wells to stimulate cAMP production.
-
Incubate for the time recommended by the cAMP assay kit manufacturer.
-
Lyse the cells and measure the intracellular cAMP levels according to the kit's instructions.
-
-
Procedure for Antagonist Mode:
-
Follow steps 1 and 2 from the agonist mode protocol.
-
Add increasing concentrations of OPC-4392 and incubate.
-
Add a fixed concentration of a full D2 agonist (typically its EC80).
-
Add a fixed concentration of forskolin to all wells.
-
Follow steps 5 and 6 from the agonist mode protocol.
-
-
Data Analysis:
-
Plot the cAMP levels as a function of the log of the OPC-4392 concentration.
-
For agonist mode, determine the EC50 value (the concentration that produces 50% of its maximal effect) and the Emax (the maximal inhibition of forskolin-stimulated cAMP accumulation).
-
For antagonist mode, determine the IC50 value (the concentration that inhibits 50% of the full agonist's response).
-
Visualizations
Caption: Dual action of OPC-4392 on dopamine D2 receptors.
Caption: Troubleshooting workflow for OPC-4392 experiments.
References
- 1. Third generation antipsychotic drugs: partial agonism or receptor functional selectivity? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-[3-(4-[2,3-Dimethylphenyl]piperazinyl)propoxy]-2(1H)-quinolinone (OPC-4392), a presynaptic dopamine autoreceptor agonist and postsynaptic D2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. farm.ucl.ac.be [farm.ucl.ac.be]
Handling and safety precautions for OPC 4392 hydrochloride powder
This technical support center provides essential information for researchers, scientists, and drug development professionals working with OPC 4392 hydrochloride powder. It includes detailed handling and safety precautions, experimental protocols, and troubleshooting guides to ensure safe and effective use in a laboratory setting.
Frequently Asked Questions (FAQs)
1. What is this compound?
This compound is a quinolinone derivative that acts as a partial agonist at the dopamine (B1211576) D2 receptor.[1][2][3] Specifically, it functions as an agonist at presynaptic dopamine autoreceptors and an antagonist at postsynaptic D2 receptors.[1][4] It is an analog of Aripiprazole.[1][2]
2. What is the mechanism of action of OPC 4392?
OPC 4392 exhibits a dual action on the dopamine D2 receptor. It stimulates presynaptic D2 autoreceptors, which leads to an inhibition of dopamine synthesis and release.[1] At the postsynaptic level, it acts as an antagonist, blocking the effects of dopamine.[1]
3. What are the main research applications for this compound?
This compound is primarily used in neuroscience research to study the dopamine system. Its unique profile as a D2 receptor partial agonist makes it a valuable tool for investigating psychiatric and neurological disorders where dopamine dysregulation is implicated, such as schizophrenia.[5]
4. What is the appearance of this compound powder?
This compound is a white to off-white solid powder.[3]
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₂₄H₃₀ClN₃O₂ | [1][3][6] |
| Molecular Weight | 427.97 g/mol | [3][6] |
| CAS Number | 1329509-60-5 | [3][6] |
| Appearance | White to off-white solid powder | [3] |
| Solubility | Soluble in DMSO and Methanol.[1] For in vitro assays, a 50 mg/mL stock solution can be prepared in DMSO with the help of ultrasonication.[3] | [1][3] |
| Storage | For short-term storage, it can be kept at room temperature. Long-term storage is recommended at -20°C.[1] Once in solution, store at -80°C for up to 6 months or at -20°C for up to 1 month.[3] | [1][3] |
Handling and Safety Precautions
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile) at all times.
-
Eye Protection: Use safety glasses or goggles to prevent eye contact.
-
Lab Coat: A lab coat should be worn to protect clothing.
-
Respiratory Protection: When handling larger quantities of powder or if there is a risk of aerosolization, a NIOSH-approved respirator is recommended.
Engineering Controls:
-
Ventilation: Handle the powder in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.
-
Containment: For procedures that may generate dust, such as weighing, use of a containment enclosure or glove box is advised.
Handling Procedures:
-
Avoid Dust Formation: Handle the powder carefully to avoid creating dust. Use appropriate tools for transferring the powder.
-
Spills: In case of a spill, avoid generating dust. Gently cover the spill with an absorbent material and then clean the area with a wet cloth. Dispose of the waste in a sealed container.
-
Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Experimental Protocols
In Vitro Dopamine D2 Receptor Binding Assay
This protocol is a general guideline for a competitive radioligand binding assay to determine the affinity of OPC 4392 for the dopamine D2 receptor.
Materials:
-
Cell membranes expressing human dopamine D2 receptors
-
Radioligand (e.g., [³H]-Spiperone)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
Non-specific binding control (e.g., 10 µM Haloperidol)
-
96-well plates
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare OPC 4392 dilutions: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in assay buffer to obtain a range of concentrations.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Cell membranes
-
Radioligand at a concentration near its Kd
-
Varying concentrations of OPC 4392 or vehicle (for total binding) or non-specific control (for non-specific binding).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the OPC 4392 concentration and fit the data to a one-site competition model to determine the IC₅₀ and Ki values.
Visualizations
Caption: Signaling pathway of OPC 4392 at pre- and postsynaptic D2 receptors.
Caption: General experimental workflow for a D2 receptor binding assay with OPC 4392.
Troubleshooting Guide
This guide addresses potential issues that may arise during experiments with this compound.
Q1: I am observing inconsistent results in my cell-based functional assays. What could be the cause?
A1: Inconsistent results can stem from several factors:
-
Compound Precipitation: this compound has limited aqueous solubility. Ensure that your final assay concentration does not exceed its solubility limit in the assay buffer, which can lead to precipitation and inaccurate concentrations. Visually inspect your solutions for any signs of precipitation.
-
Cell Health and Density: The response of cells to a partial agonist can be sensitive to their passage number and density. Ensure you are using cells within a consistent passage range and that cell plating density is uniform across all wells.
-
Receptor Expression Levels: The level of D2 receptor expression in your cell line can influence the observed efficacy of a partial agonist. Variations in receptor expression between cell batches can lead to inconsistent results.
Q2: The inhibitory effect of OPC 4392 on dopamine release in my brain slice experiments is weaker than expected.
A2: This could be due to a few reasons:
-
Tissue Viability: Ensure your brain slices are healthy and viable. The preparation and maintenance of acute brain slices are critical for obtaining robust physiological responses.
-
Stimulation Parameters: The parameters of your electrical or chemical stimulation to evoke dopamine release can impact the observed effect of OPC 4392. You may need to optimize the stimulation intensity and duration.
-
Drug Penetration: Ensure that OPC 4392 has had sufficient time to penetrate the brain slice and reach its target receptors. You may need to adjust the pre-incubation time.
Q3: I am having trouble dissolving the this compound powder.
A3: this compound is soluble in DMSO and methanol.[1] If you are experiencing difficulty, try the following:
-
Use Fresh, Anhydrous DMSO: Hygroscopic DMSO can affect the solubility of some compounds.[3] Use a fresh, unopened bottle of anhydrous DMSO.
-
Ultrasonication: Gentle warming and brief ultrasonication can aid in the dissolution of the powder.[3]
-
Vortexing: Vigorous vortexing can also help to dissolve the compound.
Caption: A decision tree for troubleshooting common issues with OPC 4392.
References
Technical Support Center: Ensuring Reproducibility in Behavioral Studies with OPC-4392
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for conducting reproducible behavioral studies with OPC-4392. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is OPC-4392 and what is its primary mechanism of action?
OPC-4392 is a quinolinone derivative that acts as a partial agonist at dopamine (B1211576) D2 receptors.[1][2] Specifically, it functions as an agonist at presynaptic dopamine autoreceptors, which leads to a decrease in dopamine synthesis and release, and as an antagonist at postsynaptic D2 receptors.[1] This dual action is a hallmark of its pharmacological profile.
Q2: What were the key findings from clinical trials of OPC-4392?
OPC-4392 was evaluated in early clinical trials for schizophrenia. While it showed some potential in addressing negative symptoms, the trials were discontinued (B1498344) because it was found to worsen psychosis and increase suicidal ideation in some patients.[1] A Phase 1 study in healthy male volunteers identified dose-dependent side effects including sleepiness, weakness, and nausea, with an upper limit dosage of 5 mg recommended.[3] The study also noted a dose-dependent decrease in serum prolactin levels.[3]
Q3: What are the known solubility and stability characteristics of OPC-4392?
OPC-4392 is soluble in dimethyl sulfoxide (B87167) (DMSO) and methanol.[4] For storage, it can be kept at room temperature for short periods, but long-term storage at -20°C is recommended to ensure stability.[4][5]
Troubleshooting Guide
Issue 1: Inconsistent or unexpected behavioral effects in animal models.
-
Question: My results with OPC-4392 in a conditioned avoidance response task are variable. What could be the cause?
-
Answer: Inconsistency in behavioral assays can stem from several factors. Firstly, ensure your vehicle preparation is consistent. For subcutaneous injections in rats, a common vehicle for OPC-4392 and similar compounds is 30% v/v dimethylformamide (DMF) in saline, acidified with 1% v/v glacial acetic acid. The precise preparation of this vehicle is critical for consistent drug delivery. Secondly, the timing of the behavioral test relative to drug administration is crucial. OPC-4392 has a long biological half-life (56-88 hours in humans), which may translate to a prolonged duration of action in animal models.[3] Ensure your testing window is consistent across all animals and cohorts. Finally, consider the intrinsic activity of OPC-4392. As a partial agonist, its effects can be context-dependent, acting as an antagonist in the presence of high dopamine levels and as an agonist in low dopamine states. This can lead to variability if the baseline dopaminergic tone of your animals is not consistent.
-
-
Question: I am observing sedation in my animals at doses intended to be behaviorally active. How can I mitigate this?
-
Answer: Sedation is a known side effect of some antipsychotic medications.[6][7] If you are observing sedation, consider performing a dose-response study to identify the minimal effective dose that does not produce overt motor impairment. It is also important to differentiate between sedation and catalepsy, a motor side effect characterized by a failure to correct an externally imposed posture. A catalepsy test (see Experimental Protocols) can help distinguish between these effects. If sedation persists even at low effective doses, you might need to adjust your behavioral paradigm to be less sensitive to motor deficits or choose a different behavioral endpoint.
-
Issue 2: Difficulty with drug formulation and administration.
-
Question: I am having trouble dissolving OPC-4392 for my experiments. What are the best practices?
-
Answer: OPC-4392 hydrochloride is soluble in DMSO and methanol.[4] For in vivo studies, it is common to first dissolve the compound in a small amount of an organic solvent like DMSO and then dilute it with a vehicle suitable for injection, such as saline or polyethylene (B3416737) glycol (PEG).[8][9] It is crucial to ensure the final concentration of the organic solvent is low enough to not cause toxicity or behavioral effects on its own.[8] Always prepare fresh solutions for each experiment and protect them from light to prevent potential degradation. A stability test of your specific formulation under your experimental conditions is also recommended.[10][11]
-
-
Question: What is the recommended route of administration for behavioral studies in rodents?
-
Answer: Subcutaneous (s.c.) injection is a commonly used route for administering OPC-4392 in rat behavioral studies. This route provides a slower and more sustained release compared to intravenous injection, which can be beneficial for behavioral experiments of longer duration. Oral administration has also been used in mice.[12] The choice of administration route should be guided by the specific experimental question and the desired pharmacokinetic profile.
-
Data Presentation
Table 1: Receptor Binding Affinities (K0.5 in nM) of OPC-4392
| Receptor | CHO Cells | C-6 Glioma Cells |
| Dopamine D2L | 0.8 ± 0.1 | 20 ± 3 |
| Dopamine D3 | 4.9 ± 0.8 | 22 ± 4 |
| Dopamine D4 | 18 ± 2 | 25 ± 5 |
| Serotonin 5-HT1A | 15 ± 2 | - |
| Serotonin 5-HT2A | 30 ± 5 | - |
| Serotonin 5-HT7 | 8 ± 1 | - |
Data synthesized from Lawler et al., 1999.[13]
Table 2: In Vivo Efficacy (ED50 in mg/kg, s.c.) of OPC-4392 in Rats
| Behavioral Test | ED50 (95% CI) |
| Amphetamine-Induced Locomotion | 1.8 (1.2 - 2.7) |
| Conditioned Avoidance Response | 6.65 (not determinable) |
Data from Natesan et al., 2011.
Experimental Protocols
1. Conditioned Avoidance Response (CAR) in Rats
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Objective: To assess the antipsychotic potential of OPC-4392 by measuring its ability to disrupt a learned avoidance response.
-
Apparatus: A two-way shuttle box divided into two equal compartments with a grid floor capable of delivering a mild footshock. A conditioned stimulus (CS) (e.g., a light or tone) and an unconditioned stimulus (US) (footshock) are presented.
-
Procedure:
-
Acquisition Phase: Rats are trained over several sessions to associate the CS with the impending US. A trial begins with the presentation of the CS. If the rat moves to the other compartment within a set time (e.g., 10 seconds), the CS is terminated, and no shock is delivered (avoidance response). If the rat fails to move, the US is delivered until the rat escapes to the other compartment (escape response).
-
Drug Testing Phase: Once a stable baseline of avoidance responding is established (e.g., >80% avoidance), animals are administered OPC-4392 or vehicle subcutaneously.
-
Testing: After a predetermined pretreatment time (e.g., 60 minutes), animals are placed in the shuttle box and subjected to a session of CAR trials.
-
-
Data Analysis: The primary measures are the number of avoidance responses, escape responses, and escape failures. A decrease in avoidance responses without an increase in escape failures is indicative of antipsychotic-like activity.
2. Apomorphine-Induced Stereotypy in Mice
-
Objective: To evaluate the postsynaptic dopamine D2 receptor antagonist properties of OPC-4392.
-
Procedure:
-
Mice are habituated to individual transparent observation cages.
-
OPC-4392 or vehicle is administered (e.g., orally or subcutaneously).
-
After a specific pretreatment interval, apomorphine (B128758) (a dopamine agonist) is administered subcutaneously to induce stereotyped behaviors such as sniffing, licking, and gnawing.
-
Behavior is observed and scored by a trained observer blind to the treatment conditions at set time points (e.g., every 10 minutes for 1 hour). A common scoring scale ranges from 0 (no stereotypy) to 4 (continuous licking and gnawing).
-
-
Data Analysis: The stereotypy scores are summed or averaged for each animal. A reduction in apomorphine-induced stereotypy by OPC-4392 suggests D2 receptor blockade.
3. Catalepsy Test in Rats
-
Objective: To assess the potential of OPC-4392 to induce extrapyramidal side effects (motor rigidity).
-
Apparatus: A horizontal bar raised approximately 9 cm from a flat surface.
-
Procedure:
-
Rats are administered OPC-4392 or a positive control (e.g., haloperidol) and vehicle.
-
At various time points after injection (e.g., 30, 60, 90, 120 minutes), the rat's forepaws are gently placed on the bar.
-
The time it takes for the rat to remove both forepaws from the bar (descent latency) is recorded. A cut-off time (e.g., 180 seconds) is typically used.
-
-
Data Analysis: An increase in the descent latency is indicative of catalepsy.
Mandatory Visualizations
Caption: Mechanism of action of OPC-4392 at the dopamine synapse.
Caption: General experimental workflow for behavioral studies with OPC-4392.
Caption: Biased signaling at the D2 receptor by a partial agonist like OPC-4392.
References
- 1. Discovery of G Protein-biased D2 Dopamine Receptor Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroendocrine profile of SDZ HDC-912 and OPC-4392, two new atypical antipsychotic drugs, in schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase 1 study of a new antipsychotic drug, OPC-4392 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. usbio.net [usbio.net]
- 5. medkoo.com [medkoo.com]
- 6. Antipsychotic - Wikipedia [en.wikipedia.org]
- 7. Antipsychotic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro subcutaneous injection formulation screening [pion-inc.com]
- 10. Stability Studies-Regulations, Patient Safety & Quality [coriolis-pharma.com]
- 11. Stability Studies | Coriolis Pharma [coriolis-pharma.com]
- 12. Catalepsy test in rats [protocols.io]
- 13. farm.ucl.ac.be [farm.ucl.ac.be]
Technical Support Center: Navigating Experimental Design with OPC-4392
Welcome to the technical support center for OPC-4392. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, particularly in light of the compound's long half-life. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is the half-life of OPC-4392 and how does it impact my experimental design?
A1: OPC-4392 has a notably long biological half-life of 56-88 hours in human volunteers.[1] This extended duration of action is a critical factor in experimental planning. It is estimated that the plasma levels of OPC-4392 will take approximately two weeks to reach a steady state.[1] For your experiments, this means:
-
Dosing Regimen: Single-dose studies will have prolonged effects. For multiple-dosing paradigms, a sufficient loading period is necessary to achieve steady-state concentrations.
-
Washout Periods: In crossover studies, extended washout periods are crucial to prevent carry-over effects from one treatment period to the next.
-
Duration of In Vivo Studies: The long half-life allows for less frequent dosing in longer-term studies, but the accumulation of the compound must be considered to avoid potential toxicity.
Q2: How does OPC-4392 work? What is its mechanism of action?
A2: OPC-4392 exhibits a dual mechanism of action primarily centered on the dopamine (B1211576) system. It functions as a presynaptic dopamine autoreceptor agonist and a postsynaptic D2 receptor antagonist.[2][3] This means it can reduce dopamine synthesis and release by acting on autoreceptors, while simultaneously blocking the effects of dopamine at postsynaptic D2 receptors.[2][4] This unique profile contributes to its atypical antipsychotic properties.[3]
Q3: My in vitro results with OPC-4392 are not correlating with my in vivo data. What could be the reason?
A3: Discrepancies between in vitro and in vivo results with OPC-4392 can arise from its complex pharmacokinetic and pharmacodynamic properties. The long half-life and time to reach steady-state in vivo mean that acute effects observed in vitro may not directly translate to the chronic or steady-state conditions of an in vivo experiment. Consider the following:
-
Metabolism: In vivo, OPC-4392 may be metabolized into active or inactive compounds that are not present in your in vitro system.
-
Receptor Occupancy: The sustained plasma concentrations in vivo will lead to prolonged receptor engagement, which might trigger adaptive changes (e.g., receptor desensitization or internalization) not observed in short-term in vitro assays.
-
Off-Target Effects: At steady-state concentrations in vivo, the potential for off-target effects may become more pronounced.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability in animal behavior studies. | Inadequate time to reach steady-state drug levels. | For chronic studies, implement a dosing regimen that allows for at least two weeks to approach steady-state before behavioral testing begins. Consider a loading dose strategy if rapid attainment of therapeutic levels is required. |
| Unexpected toxicity in long-term studies. | Drug accumulation due to its long half-life. | Monitor plasma concentrations of OPC-4392 throughout the study. Adjust the dose or dosing frequency if levels exceed the desired therapeutic window. |
| Difficulty replicating binding affinity (Ki) values. | Differences in experimental conditions (e.g., radioligand, tissue preparation). | Standardize your binding assay protocol. Ensure consistency in membrane preparation, incubation times, and the specific radioligand used. Refer to established protocols for D2 receptor binding assays. |
| Inconsistent results in cell-based signaling assays. | Cell line-dependent differences in receptor expression and signaling pathways. | Characterize the expression of D2 receptors in your chosen cell line. Validate the downstream signaling pathway (e.g., cAMP modulation) in response to a known D2 agonist/antagonist before testing OPC-4392. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of OPC-4392 in Healthy Male Volunteers
| Parameter | Value | Reference |
| Biological Half-Life (t½) | 56 - 88 hours | [1] |
| Time to Maximum Concentration (Tmax) | 4 - 6 hours | [1] |
| Time to Reach Steady State | ~ 2 weeks | [1] |
Experimental Protocols
Protocol 1: In Vivo Assessment of Dopamine Autoreceptor Agonism - Inhibition of DOPA Accumulation
This protocol is designed to assess the presynaptic dopamine autoreceptor agonist activity of OPC-4392 by measuring its ability to inhibit the accumulation of L-DOPA following central decarboxylase inhibition.
Methodology:
-
Animal Model: Male C57BL/6 mice.
-
Acclimation: Acclimate animals to the housing facility for at least one week prior to the experiment.
-
Drug Administration:
-
Administer OPC-4392 (or vehicle control) via oral gavage. Due to its long half-life, consider a pre-treatment period if assessing chronic effects.
-
One hour before the end of the experiment, administer a central decarboxylase inhibitor (e.g., NSD-1015, 100 mg/kg, i.p.) to all animals. This prevents the conversion of L-DOPA to dopamine, allowing it to accumulate.
-
-
Tissue Collection:
-
At the designated time point post-OPC-4392 administration, euthanize the animals by cervical dislocation.
-
Rapidly dissect the striatum on a cold plate.
-
-
DOPA Quantification:
-
Homogenize the striatal tissue in a suitable buffer (e.g., 0.1 M perchloric acid).
-
Centrifuge the homogenate to pellet proteins.
-
Analyze the supernatant for L-DOPA content using high-performance liquid chromatography with electrochemical detection (HPLC-EC).
-
-
Data Analysis: Express DOPA accumulation as a percentage of the vehicle-treated control group.
Protocol 2: In Vitro Assessment of Postsynaptic D2 Receptor Antagonism - Receptor Binding Assay
This protocol determines the binding affinity of OPC-4392 for the dopamine D2 receptor using a competitive radioligand binding assay.
Methodology:
-
Membrane Preparation:
-
Prepare a crude membrane fraction from rat striatal tissue or from a cell line stably expressing the human D2 receptor.
-
Homogenize the tissue/cells in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer.
-
-
Binding Assay:
-
In a 96-well plate, combine the membrane preparation, a D2-selective radioligand (e.g., [³H]-Spiperone), and increasing concentrations of OPC-4392 or a reference compound.
-
For non-specific binding determination, include wells with a high concentration of a known D2 antagonist (e.g., haloperidol).
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
-
Termination and Detection:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Perform non-linear regression analysis of the competition binding data to determine the IC50 (concentration of OPC-4392 that inhibits 50% of specific binding).
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
-
Visualizations
Caption: Dual mechanism of action of OPC-4392 at the dopamine synapse.
References
- 1. Phase 1 study of a new antipsychotic drug, OPC-4392 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7-[3-(4-[2,3-Dimethylphenyl]piperazinyl)propoxy]-2(1H)-quinolinone (OPC-4392), a presynaptic dopamine autoreceptor agonist and postsynaptic D2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroendocrine profile of SDZ HDC-912 and OPC-4392, two new atypical antipsychotic drugs, in schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of 7-(3-[4-(2,3-dimethylphenyl)piperazinyl]propoxy)- 2(1H)-quinolinone (OPC-4392), a newly synthesized agonist for presynaptic dopamine D2 receptor, on tyrosine hydroxylation in rat striatal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Preclinical Showdown: OPC-4392 Hydrochloride vs. Aripiprazole in Psychiatric Drug Models
A detailed comparative analysis of OPC-4392 hydrochloride and aripiprazole (B633), two distinct dopamine (B1211576) D2 receptor partial agonists, reveals key differences in their preclinical profiles. This guide synthesizes available data on their receptor binding affinities, in vivo efficacy in established animal models of psychosis, and pharmacokinetic properties, offering valuable insights for researchers and drug development professionals in the field of psychiatry.
Aripiprazole, a widely prescribed atypical antipsychotic, has established its clinical utility in treating a range of psychiatric disorders. Its predecessor, OPC-4392 hydrochloride, while structurally related, exhibited a different preclinical and clinical profile that ultimately led to the discontinuation of its development. This guide provides an objective, data-driven comparison of these two compounds in preclinical settings to illuminate the subtle yet critical pharmacological distinctions that can determine the therapeutic trajectory of a drug candidate.
At a Glance: Key Performance Indicators
| Parameter | OPC-4392 Hydrochloride | Aripiprazole | Reference |
| Receptor Binding Affinity (Ki, nM) | |||
| Dopamine D2 | 3.5 | 0.59 | [1] |
| Dopamine D3 | 18 | 9.1 | [1] |
| Serotonin (B10506) 5-HT1A | Not Available | 1.7 | [2] |
| Serotonin 5-HT2A | Not Available | 3.4 | [2] |
| In Vivo Efficacy (ED50, mg/kg) | [3] | ||
| Amphetamine-Induced Locomotion | ~10 | ~1.0 | [3] |
| Conditioned Avoidance Response | ~3.0 | ~1.0-3.0 | [3] |
| Pharmacokinetics (Human) | |||
| Time to Peak (Tmax) | 4-6 hours | 3-5 hours | [4][5] |
| Biological Half-life | 56-88 hours | ~75 hours | [4][5] |
In-Depth Analysis: Efficacy in Preclinical Models
The antipsychotic potential of both OPC-4392 and aripiprazole has been evaluated in rodent models that are predictive of clinical efficacy.
Amphetamine-Induced Hyperlocomotion
This model assesses the ability of a compound to counteract the excessive locomotor activity induced by the psychostimulant amphetamine, which is thought to mimic the positive symptoms of schizophrenia. In these studies, aripiprazole demonstrated significantly greater potency than OPC-4392 in reducing amphetamine-induced hyperactivity, with a lower effective dose (ED50) required to achieve a 50% reduction in the stimulant's effect[3].
Conditioned Avoidance Response (CAR)
The CAR model is a classic behavioral paradigm used to screen for antipsychotic activity. It measures a drug's ability to selectively suppress a learned avoidance response to an aversive stimulus without impairing the ability to escape the stimulus. Both OPC-4392 and aripiprazole were effective in inhibiting the conditioned avoidance response. However, aripiprazole generally showed comparable or slightly greater potency in this model[3].
Receptor Pharmacology: A Tale of Two Affinities
The therapeutic and side-effect profiles of antipsychotics are largely determined by their interactions with various neurotransmitter receptors.
Dopamine D2 and D3 Receptors
Both OPC-4392 and aripiprazole are partial agonists at dopamine D2 receptors, a key target for antipsychotic action. However, aripiprazole exhibits a substantially higher binding affinity for the D2 receptor compared to OPC-4392[1]. This higher affinity may contribute to its greater potency in in vivo models. Similarly, aripiprazole shows a higher affinity for the D3 receptor[1].
Serotonin Receptors
Pharmacokinetic Profiles
The absorption, distribution, metabolism, and excretion of a drug are critical determinants of its clinical utility.
OPC-4392 Hydrochloride
In a Phase 1 study in healthy male volunteers, OPC-4392 demonstrated a relatively slow time to reach maximum plasma concentration (Tmax) of 4-6 hours and a long biological half-life of 56-88 hours[4].
Aripiprazole
Aripiprazole exhibits a Tmax of 3-5 hours after oral administration and has a mean elimination half-life of approximately 75 hours[5][6]. Its major active metabolite, dehydro-aripiprazole, has an even longer half-life of about 94 hours[6].
Experimental Protocols
Amphetamine-Induced Hyperlocomotion
Objective: To assess the ability of test compounds to reverse the hyperlocomotor activity induced by d-amphetamine in rats.
Animals: Male Sprague-Dawley rats are typically used. They are housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water.
Apparatus: Locomotor activity is measured in automated activity chambers equipped with infrared photobeams to detect horizontal and vertical movements.
Procedure:
-
Habituation: Rats are habituated to the activity chambers for a period of 30-60 minutes before drug administration.
-
Drug Administration:
-
The test compound (OPC-4392 or aripiprazole) or vehicle is administered intraperitoneally (i.p.) at various doses.
-
After a pre-treatment period (typically 30-60 minutes), d-amphetamine (e.g., 1.5 mg/kg, s.c.) is administered.
-
-
Data Collection: Locomotor activity is recorded for 60-90 minutes following the d-amphetamine injection.
-
Data Analysis: The total distance traveled or the number of beam breaks is quantified. The ED50 value, the dose of the test compound that produces a 50% reduction in the amphetamine-induced hyperactivity, is calculated.
References
- 1. farm.ucl.ac.be [farm.ucl.ac.be]
- 2. psychscenehub.com [psychscenehub.com]
- 3. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase 1 study of a new antipsychotic drug, OPC-4392 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aripiprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
A Comparative Analysis of OPC-4392 and Other D2 Partial Agonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the dopamine (B1211576) D2 receptor partial agonist OPC-4392 with other notable agents in its class, including aripiprazole (B633), brexpiprazole (B1667787), and cariprazine. This analysis is supported by a review of preclinical and in vitro experimental data, with a focus on pharmacological profiles, functional activity, and the underlying experimental methodologies.
Dopamine D2 receptor partial agonists represent a significant class of antipsychotic agents, offering a nuanced approach to modulating dopaminergic neurotransmission. Unlike traditional antagonists, these compounds can act as either functional agonists or antagonists depending on the endogenous dopamine levels, theoretically stabilizing the dopamine system.[1] OPC-4392, a quinolinone derivative, was a precursor to the widely used antipsychotic, aripiprazole.[2] While OPC-4392 showed promise in addressing negative symptoms of schizophrenia, its clinical development was halted due to the worsening of psychosis and an increase in suicidal ideation.[2] This guide delves into the comparative pharmacology of OPC-4392 and its successors to elucidate the subtle yet critical differences that may underlie their divergent clinical outcomes.
Quantitative Comparison of Pharmacological Properties
The following tables summarize the key in vitro pharmacological parameters of OPC-4392 and other D2 partial agonists. It is important to note that these values are derived from various studies and experimental conditions, which may influence direct comparisons.
Table 1: Dopamine D2 Receptor Binding Affinities
| Compound | Ki (nM) | Receptor Source | Radioligand | Reference |
| OPC-4392 | ~80 (20-fold lower than Aripiprazole) | Rat Striatum | [3H]-Spiperone | [3] |
| Aripiprazole | 0.34 | Human recombinant D2L | [3H]-Spiperone | [4][5] |
| Brexpiprazole | 0.30 | Human recombinant D2 | Not Specified | [6] |
| Cariprazine | 0.49 (D2L), 0.69 (D2S) | Human recombinant | Not Specified | [3][7] |
Table 2: In Vitro Functional Activity at Dopamine D2 Receptors
| Compound | Assay Type | Cell Line | Parameter | Value | Reference |
| OPC-4392 | cAMP Accumulation | CHO-hD2L (low density) | Intrinsic Activity (% of Dopamine) | Higher than Aripiprazole | [8] |
| ERK2 Phosphoprotein Expression | CHO-hD2L | Intrinsic Activity (% of Dopamine) | 93.1% | [9] | |
| DOPA Formation Inhibition | Rat Striatal Slices | IC50 | ~1000 nM | [6] | |
| Aripiprazole | cAMP Accumulation | CHO-hD2L (low density) | Intrinsic Activity (% of Dopamine) | Lower than OPC-4392 & Bifeprunox | [8] |
| ERK2 Phosphoprotein Expression | CHO-hD2L | Intrinsic Activity (% of Dopamine) | 54.5% | [9] | |
| Brexpiprazole | Not Specified | Not Specified | Intrinsic Activity | Lower than Aripiprazole | [6] |
| Cariprazine | Not Specified | Not Specified | Intrinsic Activity | Not Directly Compared with OPC-4392 | [2][7] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the canonical signaling pathway for D2 receptor partial agonism and a generalized workflow for assessing the functional activity of these compounds.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are generalized protocols for key assays used to characterize D2 partial agonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for the D2 receptor.
-
Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably transfected with the human dopamine D2 receptor.
-
Membrane Preparation:
-
Cultured cells are harvested and homogenized in a buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer.
-
-
Assay Procedure:
-
Cell membranes are incubated with a specific radioligand for the D2 receptor (e.g., [3H]-Spiperone) and varying concentrations of the test compound (e.g., OPC-4392).
-
The incubation is carried out at a specific temperature (e.g., room temperature) for a defined period to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of a compound to modulate the production of cyclic AMP (cAMP), a second messenger, following D2 receptor activation.
-
Cell Lines: CHO or HEK293 cells expressing the human dopamine D2 receptor.
-
Assay Procedure:
-
Cells are pre-treated with a phosphodiesterase inhibitor to prevent the degradation of cAMP.
-
Adenylyl cyclase is stimulated with forskolin (B1673556) to increase basal cAMP levels.
-
Cells are then treated with varying concentrations of the D2 partial agonist.
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a commercially available kit (e.g., ELISA, HTRF).
-
-
Data Analysis: The concentration-response curve is plotted to determine the EC50 (potency) and Emax (intrinsic activity) of the compound relative to a full agonist like dopamine.
[35S]GTPγS Binding Assay
This assay directly measures the activation of G-proteins coupled to the D2 receptor.
-
Membrane Preparation: Similar to the radioligand binding assay.
-
Assay Procedure:
-
Cell membranes are incubated in an assay buffer containing GDP, MgCl2, and varying concentrations of the test compound.
-
The reaction is initiated by the addition of [35S]GTPγS, a non-hydrolyzable analog of GTP.
-
Upon D2 receptor activation by an agonist, the G-protein exchanges GDP for [35S]GTPγS.
-
The reaction is terminated by rapid filtration.
-
The amount of bound [35S]GTPγS is quantified by scintillation counting.
-
-
Data Analysis: The concentration-response curve is analyzed to determine the EC50 and Emax for G-protein activation.
Discussion and Conclusion
The available data suggests that OPC-4392 is a potent D2 partial agonist with a distinct pharmacological profile compared to aripiprazole and other newer agents. While it demonstrates clear presynaptic agonist activity, its postsynaptic effects appear to be more complex, exhibiting characteristics of both agonism and antagonism.[3][4] The higher intrinsic activity of OPC-4392 compared to aripiprazole in some functional assays may be a key factor in its clinical failure, potentially leading to an insufficient antagonist effect in hyperdopaminergic states, thereby exacerbating psychosis.[2][8]
In contrast, the clinical success of aripiprazole, and subsequently brexpiprazole and cariprazine, may be attributed to a more optimized balance of partial agonism and functional antagonism at the D2 receptor, along with their broader polypharmacology involving serotonin (B10506) and other receptors.[10] Brexpiprazole, for instance, exhibits lower intrinsic activity at the D2 receptor than aripiprazole, which may contribute to its different side-effect profile.[6] Cariprazine is distinguished by its high affinity for the D3 receptor, which is thought to contribute to its efficacy against negative symptoms.[3][7]
The comparative analysis of these D2 partial agonists underscores the importance of subtle differences in their pharmacological profiles. For drug development professionals, the story of OPC-4392 serves as a critical case study, highlighting that not all partial agonists are created equal and that a fine-tuning of intrinsic activity and receptor selectivity is paramount for achieving the desired therapeutic outcome in complex neuropsychiatric disorders. Further research into the functional selectivity and downstream signaling pathways of these compounds will continue to inform the development of next-generation antipsychotics with improved efficacy and tolerability.
References
- 1. D3 Receptor-Targeted Cariprazine: Insights from Lab to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cariprazine, a new, orally active dopamine D2/3 receptor partial agonist for the treatment of schizophrenia, bipolar mania and depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. psychscenehub.com [psychscenehub.com]
- 6. Brexpiprazole: a new dopamine D₂receptor partial agonist for the treatment of schizophrenia and major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. D-2 receptor-mediated inhibition by a substituted quinolinone derivative, 7-[3-(4-(2,3-dimethylphenyl)piperazinyl)propoxy]-2(1H)-quinolinone (OPC-4392), of dopaminergic neurons in the ventral tegmental area - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Brexpiprazole has a low risk of dopamine D2 receptor sensitization and inhibits rebound phenomena related to D2 and serotonin 5-HT2A receptors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
OPC-4392 vs. First-Generation Antipsychotics: A Comparative Efficacy Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of the investigational drug OPC-4392 and first-generation antipsychotics (FGAs). Due to the discontinuation of OPC-4392's clinical development, this comparison relies on available preclinical data and limited early-phase clinical findings, juxtaposed with the well-established profile of FGAs.
Executive Summary
OPC-4392, a quinolinone derivative, presented a novel mechanism of action as a dopamine (B1211576) D2 receptor partial agonist with presynaptic autoreceptor agonism and postsynaptic antagonism. This profile suggested a potential for efficacy against both positive and negative symptoms of schizophrenia with a favorable side-effect profile compared to first-generation antipsychotics, which are primarily potent dopamine D2 receptor antagonists. Preclinical evidence indicated OPC-4392's ability to modulate dopamine activity. However, early clinical evaluation revealed a complex profile, with some evidence of efficacy in negative symptoms but also a risk of exacerbating positive symptoms, which ultimately led to the termination of its development. In contrast, first-generation antipsychotics have a long history of established efficacy in treating positive symptoms, though they are often associated with significant extrapyramidal side effects.
Mechanism of Action: A Tale of Two Dopamine Strategies
The fundamental difference in the efficacy and side-effect profiles of OPC-4392 and first-generation antipsychotics stems from their distinct interactions with the dopamine D2 receptor.
OPC-4392: A Modulator of Dopamine Signaling
OPC-4392 was designed as a dopamine D2 receptor partial agonist. This means it acts as a stabilizer of the dopamine system. In areas of high dopamine concentration (hyperdopaminergic states), as hypothesized in the mesolimbic pathway of individuals with schizophrenia, it would act as an antagonist, blocking the effects of excess dopamine and theoretically reducing positive symptoms. Conversely, in areas of low dopamine concentration (hypodopaminergic states), such as the prefrontal cortex, it would act as an agonist, stimulating D2 receptors to a degree that could alleviate negative and cognitive symptoms.
Furthermore, OPC-4392 demonstrated agonist activity at presynaptic dopamine autoreceptors.[1] This action would inhibit the synthesis and release of dopamine, providing another layer of regulation on the dopaminergic system.[1][2]
First-Generation Antipsychotics: Potent Dopamine Blockade
First-generation antipsychotics, such as haloperidol (B65202) and chlorpromazine, are potent antagonists of the dopamine D2 receptor.[3][4][5][6][7][8][9][10] Their therapeutic effect on positive symptoms is primarily attributed to this strong blockade of D2 receptors in the mesolimbic pathway. However, this non-selective antagonism in other dopamine pathways, such as the nigrostriatal and tuberoinfundibular pathways, is responsible for their characteristic and often debilitating side effects, including extrapyramidal symptoms (EPS) and hyperprolactinemia.[3][8]
Preclinical and Early Clinical Data
Direct, head-to-head clinical trial data comparing the efficacy of OPC-4392 with first-generation antipsychotics using standardized scales like the Positive and Negative Syndrome Scale (PANSS) is unavailable due to the cessation of OPC-4392's development. The following tables summarize the available data.
Table 1: Receptor Binding Affinity (Ki, nM)
| Receptor | OPC-4392 | Haloperidol | Chlorpromazine |
| Dopamine D2 | High Affinity | ~1-2 | ~1-10 |
Note: Specific Ki values for OPC-4392 are not consistently reported in publicly available literature. "High Affinity" is a qualitative description from the search results. Ki values for FGAs can vary across different studies and experimental conditions.
Table 2: Summary of Preclinical and Early Clinical Findings
| Feature | OPC-4392 | First-Generation Antipsychotics (e.g., Haloperidol) |
| Effect on Positive Symptoms | Preclinical models suggested potential efficacy. Early clinical findings were mixed, with some reports of exacerbation. | Established efficacy in reducing positive symptoms.[11][12][13][14][15] |
| Effect on Negative Symptoms | An open-label study suggested potential efficacy against negative symptoms.[16] | Generally considered to have limited efficacy on primary negative symptoms. |
| Extrapyramidal Symptoms (EPS) | Preclinical data suggested a lower propensity for EPS compared to FGAs. | High incidence of EPS is a well-known side effect. |
| Prolactin Levels | Early clinical data showed a dose-dependent decrease in serum prolactin.[17][18] | Known to cause significant elevation in prolactin levels. |
Experimental Protocols
Detailed experimental protocols for the clinical trials of OPC-4392 are not publicly available. However, based on the nature of the reported preclinical studies, the following methodologies were likely employed:
Receptor Binding Assays
-
Objective: To determine the affinity of the compounds for various neurotransmitter receptors.
-
Methodology: Radioligand binding assays would have been performed using cell membranes from animal brain tissue or cultured cells expressing specific receptor subtypes. A radiolabeled ligand with known high affinity for the target receptor is incubated with the cell membranes in the presence of varying concentrations of the test compound (OPC-4392 or an FGA). The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and then converted to the inhibition constant (Ki) to reflect the compound's affinity for the receptor.
In Vivo Animal Models of Schizophrenia
-
Objective: To assess the potential antipsychotic efficacy of the compounds.
-
Methodology:
-
Amphetamine- or Apomorphine-Induced Hyperlocomotion: Rodents are administered a psychostimulant to induce hyperactivity, which is considered a model for the positive symptoms of schizophrenia. The ability of OPC-4392 or an FGA to reduce this hyperactivity is measured.
-
Prepulse Inhibition (PPI) of the Startle Reflex: A weaker sensory stimulus (prepulse) is presented shortly before a strong startle-inducing stimulus. In healthy individuals, the prepulse reduces the startle response. This PPI is often deficient in individuals with schizophrenia. The ability of a drug to restore PPI in animal models with disrupted PPI is considered a measure of potential antipsychotic efficacy.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Dopaminergic pathways and antipsychotic drug action.
Caption: Preclinical antipsychotic drug discovery workflow.
Conclusion
OPC-4392 represented a promising therapeutic concept with its unique dopamine partial agonist profile, theoretically offering a broader spectrum of efficacy and improved tolerability over first-generation antipsychotics. Preclinical and early clinical data provided some support for this hypothesis, particularly regarding its potential effects on negative symptoms and a lower risk of hyperprolactinemia. However, the reported exacerbation of positive symptoms in some cases highlighted the complexity of modulating the dopamine system and ultimately led to the discontinuation of its development.
First-generation antipsychotics, while effective for positive symptoms, are limited by their narrow therapeutic window and significant side-effect burden, primarily due to their potent and non-selective D2 receptor antagonism. The story of OPC-4392 underscores the challenges in developing novel antipsychotics and serves as a valuable case study for researchers in the field of psychopharmacology. Future drug development efforts may continue to explore the concept of dopamine modulation, aiming to refine the balance between agonistic and antagonistic properties to achieve optimal therapeutic outcomes with minimal side effects.
References
- 1. 7-[3-(4-[2,3-Dimethylphenyl]piperazinyl)propoxy]-2(1H)-quinolinone (OPC-4392), a presynaptic dopamine autoreceptor agonist and postsynaptic D2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of 7-(3-[4-(2,3-dimethylphenyl)piperazinyl]propoxy)- 2(1H)-quinolinone (OPC-4392), a newly synthesized agonist for presynaptic dopamine D2 receptor, on tyrosine hydroxylation in rat striatal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. What is the mechanism of Chlorpromazine Hydrochloride? [synapse.patsnap.com]
- 5. What is the mechanism of Haloperidol? [synapse.patsnap.com]
- 6. m.youtube.com [m.youtube.com]
- 7. droracle.ai [droracle.ai]
- 8. m.youtube.com [m.youtube.com]
- 9. Haloperidol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Chlorpromazine - Wikipedia [en.wikipedia.org]
- 11. Results - First- and Second-Generation Antipsychotics in Children and Young Adults: Systematic Review Update - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Antipsychotics in adults with schizophrenia: comparative effectiveness of first-generation versus second-generation medications: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Early Markers in Resistant Schizophrenia: Effect of the First Antipsychotic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The effect of OPC-4392, a partial dopamine receptor agonist on negative symptoms: results of an open study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Phase 1 study of a new antipsychotic drug, OPC-4392 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Neuroendocrine profile of SDZ HDC-912 and OPC-4392, two new atypical antipsychotic drugs, in schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the In Vivo Effects of OPC-4392 on Dopamine Autoreceptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo effects of OPC-4392 on dopamine (B1211576) autoreceptors against other relevant compounds. The data presented is compiled from preclinical studies to assist researchers in evaluating its pharmacological profile.
Introduction to OPC-4392
OPC-4392, chemically known as 7-[3-(4-[2,3-Dimethylphenyl]piperazinyl)propoxy]-2(1H)-quinolinone, is a quinolinone derivative that exhibits a unique pharmacological profile at dopamine receptors. It was developed as a potential antipsychotic agent and served as a precursor to the clinically approved drug, aripiprazole (B633) (OPC-14597). The primary mechanism of action of OPC-4392 involves its function as a presynaptic dopamine D2 autoreceptor agonist and a postsynaptic D2 receptor antagonist.[1][2] This dual activity suggests a potential to modulate dopamine neurotransmission, a key target in the treatment of various neuropsychiatric disorders.
Comparative Analysis of In Vivo Effects
The in vivo effects of OPC-4392 have been primarily characterized by its ability to modulate dopamine synthesis and antagonize the behavioral effects of dopamine receptor agonists. This section compares the performance of OPC-4392 with its successor, aripiprazole, and other key pharmacological tools like the dopamine autoreceptor agonist 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP) and the non-selective dopamine agonist apomorphine (B128758).
Inhibition of DOPA Accumulation
A common in vivo method to assess presynaptic dopamine autoreceptor agonism is to measure the inhibition of L-DOPA accumulation following the administration of a dopamine-depleting agent like reserpine (B192253) or a dopamine synthesis inhibitor like gamma-butyrolactone (B3396035) (GBL). Activation of presynaptic D2 autoreceptors inhibits tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis, thereby reducing DOPA accumulation.
| Compound | Animal Model | Assay | Potency (ED50) | Reference |
| OPC-4392 | Mouse/Rat | Inhibition of Reserpine-induced DOPA accumulation | - | [1] |
| Mouse | Inhibition of GBL-induced DOPA accumulation | - | [1] | |
| Aripiprazole | Mouse/Rat | Inhibition of Reserpine-induced DOPA accumulation | - | [3][4] |
| Mouse/Rat | Inhibition of GBL-induced DOPA accumulation | - | [3][4] | |
| 3-PPP | Mouse | Inhibition of GBL-induced DOPA accumulation | - | [1] |
| Apomorphine | Mouse | Inhibition of GBL-induced DOPA accumulation | - | [1] |
Note: Specific ED50 values for DOPA accumulation inhibition were not consistently available in the reviewed literature. However, qualitative descriptions indicate that both OPC-4392 and aripiprazole effectively inhibit DOPA accumulation, demonstrating their in vivo agonist activity at presynaptic dopamine autoreceptors.[1][3][4]
Antagonism of Apomorphine-Induced Stereotypy
The postsynaptic dopamine D2 receptor antagonist activity of OPC-4392 is evaluated by its ability to block stereotyped behaviors (e.g., sniffing, licking, gnawing) induced by the dopamine agonist apomorphine.
| Compound | Animal Model | Assay | Potency (ED50) | Reference |
| OPC-4392 | Mouse | Antagonism of Apomorphine-induced stereotypy | Less potent than Aripiprazole | [2] |
| Aripiprazole | Rat | Antagonism of Apomorphine-induced stereotypy | 7.7 mg/kg, p.o. | [5] |
Experimental Protocols
Reserpine-Induced DOPA Accumulation in Rodents
Objective: To assess the in vivo agonist activity of a compound at presynaptic dopamine autoreceptors.
Methodology:
-
Animals: Male Wistar rats or ddY mice.
-
Procedure:
-
Administer the test compound (e.g., OPC-4392, aripiprazole) at various doses via the desired route (e.g., oral, subcutaneous).
-
After a specified pretreatment time, administer reserpine (e.g., 5 mg/kg, s.c.) to deplete vesicular monoamine stores and induce a compensatory increase in dopamine synthesis.
-
One hour after reserpine administration, administer a peripheral aromatic L-amino acid decarboxylase inhibitor (e.g., NSD-1015, 100 mg/kg, i.p.) to prevent the conversion of newly synthesized L-DOPA to dopamine, allowing for its accumulation.
-
Thirty minutes after NSD-1015 administration, sacrifice the animals and dissect the brain regions of interest (e.g., striatum, limbic forebrain).
-
Homogenize the tissue and measure L-DOPA levels using high-performance liquid chromatography (HPLC) with electrochemical detection.[2]
-
-
Data Analysis: Calculate the percentage inhibition of reserpine-induced DOPA accumulation for each dose of the test compound compared to a vehicle-treated control group. Determine the ED50 value from the dose-response curve.
Apomorphine-Induced Stereotypy in Rats
Objective: To evaluate the in vivo antagonist activity of a compound at postsynaptic dopamine D2 receptors.
Methodology:
-
Animals: Male Wistar rats.
-
Procedure:
-
Administer the test compound (e.g., OPC-4392, aripiprazole) at various doses via the desired route (e.g., oral, intraperitoneal).
-
After a specified pretreatment time, administer apomorphine hydrochloride (e.g., 1.25 mg/kg, s.c.) to induce stereotyped behaviors.
-
Immediately after apomorphine injection, place the animals in individual observation cages.
-
Observe and score the intensity of stereotyped behaviors (sniffing, licking, gnawing) at regular intervals (e.g., every 10 minutes for 1 hour) by an observer blinded to the treatment groups. A common scoring scale is as follows:
-
0: Asleep or stationary
-
1: Active, moving around the cage
-
2: Predominantly active with bursts of stereotypy
-
3: Stereotyped sniffing/rearing
-
4: Stereotyped sniffing and licking
-
5: Intermittent gnawing
-
6: Continuous and intense gnawing[1]
-
-
-
Data Analysis: Calculate the total stereotypy score for each animal by summing the scores from all time points. Determine the percentage inhibition of apomorphine-induced stereotypy for each dose of the test compound compared to a vehicle-treated control group and calculate the ED50 value.[1]
Signaling Pathways and Experimental Workflows
Caption: Dopamine D2 autoreceptor signaling pathway and sites of action for OPC-4392.
Caption: Workflow for Reserpine-Induced DOPA Accumulation Assay.
Caption: Workflow for Apomorphine-Induced Stereotypy Assay.
Conclusion
OPC-4392 demonstrates clear in vivo activity as a presynaptic dopamine autoreceptor agonist, comparable to other agents in its class. Its distinguishing feature lies in its dual role as a postsynaptic D2 receptor antagonist, although it is notably less potent in this regard compared to its successor, aripiprazole. This pharmacological profile suggests that while OPC-4392 effectively modulates dopamine synthesis via autoreceptor agonism, its ability to counteract postsynaptic dopamine hyperactivity is limited relative to newer compounds. These findings provide a valuable benchmark for the development of novel dopamine-modulating therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Dopa accumulation is a measure of dopamine synthesis in the median eminence and posterior pituitary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. farm.ucl.ac.be [farm.ucl.ac.be]
- 5. Effects of aripiprazole/OPC-14597 on motor activity, pharmacological models of psychosis, and brain activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of the Investigational Antipsychotics OPC-4392 and Bifeprunox
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two investigational antipsychotic agents, OPC-4392 and bifeprunox (B1207133). Both compounds represent efforts to develop antipsychotics with novel mechanisms of action beyond simple dopamine (B1211576) D2 receptor antagonism, aiming for improved efficacy and tolerability. However, their distinct pharmacological profiles and divergent clinical outcomes offer valuable insights into the complexities of antipsychotic drug development.
Introduction and Overview
OPC-4392 is a quinolinone derivative characterized by a unique dual action at dopamine D2 receptors: it acts as an agonist at presynaptic autoreceptors and an antagonist at postsynaptic receptors.[1][2][3] This profile was intended to modulate dopamine neurotransmission, potentially offering efficacy against both positive and negative symptoms of schizophrenia with a reduced risk of extrapyramidal symptoms (EPS). However, clinical development of OPC-4392 was halted due to the exacerbation of positive symptoms in some patients.[4]
Bifeprunox , a benzoxazolone derivative, was developed as a partial agonist at dopamine D2 receptors and a potent agonist at serotonin (B10506) 5-HT1A receptors.[5][6] This "third-generation" antipsychotic mechanism, similar to that of aripiprazole (B633), was designed to stabilize the dopamine system and enhance serotonin-mediated effects, with the goal of improving efficacy for negative and cognitive symptoms while minimizing side effects.[5][7] Despite showing some efficacy in clinical trials, the development of bifeprunox was also discontinued (B1498344) as its therapeutic effects were not considered superior to existing treatments.[7][8]
This guide will delve into the specifics of their receptor binding profiles, preclinical pharmacology, and clinical findings, supported by experimental data and detailed methodologies.
Mechanism of Action and Signaling Pathways
The distinct mechanisms of OPC-4392 and bifeprunox are rooted in their interactions with key neurotransmitter systems implicated in the pathophysiology of schizophrenia.
OPC-4392 primarily targets dopamine D2 receptors, but with a nuanced, location-dependent effect. As a presynaptic D2 autoreceptor agonist, it was expected to reduce dopamine synthesis and release, thereby dampening hyperdopaminergic states associated with positive symptoms.[1][9] Conversely, as a postsynaptic D2 receptor antagonist, it would block the effects of excess dopamine in the mesolimbic pathway.[1]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Interactions of the novel antipsychotic aripiprazole (OPC-14597) with dopamine and serotonin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. farm.ucl.ac.be [farm.ucl.ac.be]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Bifeprunox - Atypical Antipsychotic Drug - Clinical Trials Arena [clinicaltrialsarena.com]
- 8. Wyeth Release: Bifeprunox Showed Improvement Of Symptoms And Maintenance Of Stability With Fewer Metabolic Side Effects Vs. Placebo In Patients With Schizophrenia - BioSpace [biospace.com]
- 9. Effect of 7-(3-[4-(2,3-dimethylphenyl)piperazinyl]propoxy)- 2(1H)-quinolinone (OPC-4392), a newly synthesized agonist for presynaptic dopamine D2 receptor, on tyrosine hydroxylation in rat striatal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
Studies comparing OPC-4392 and SDZ HDC-912 neuroendocrine profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the neuroendocrine profiles of two atypical antipsychotic drug candidates, OPC-4392 and SDZ HDC-912. The information is compiled from published clinical and preclinical data to assist researchers in understanding the distinct pharmacological characteristics of these compounds.
Introduction
OPC-4392, a quinolinone derivative, and SDZ HDC-912, an ergoline (B1233604) derivative, were developed as potential treatments for schizophrenia. Their mechanisms of action at the dopamine (B1211576) D2 receptor, a key target in antipsychotic therapy, confer unique neuroendocrine effects. Understanding these profiles is crucial for predicting clinical outcomes, particularly concerning side effects like hyperprolactinemia.
OPC-4392 is characterized as a presynaptic dopamine D2 autoreceptor agonist and a postsynaptic D2 receptor antagonist.[1] This dual action is intended to modulate dopaminergic transmission, reducing dopamine synthesis and release while blocking its effects at the postsynaptic level.
SDZ HDC-912 is classified as a dopamine D2 receptor partial agonist.[1] This property allows it to act as an agonist in low dopamine states and as an antagonist in high dopamine states, theoretically stabilizing dopaminergic activity.
Quantitative Data Comparison
The following tables summarize the key neuroendocrine effects of OPC-4392 and SDZ HDC-912 as reported in a comparative clinical study in schizophrenic patients.[1] The study involved a washout period of at least two weeks, followed by one month of treatment. The effects on prolactin (PRL) and growth hormone (GH) were assessed at baseline and after a challenge with the dopamine agonist apomorphine (B128758).
Note: The precise quantitative data (mean values, standard deviations, and p-values) from the primary comparative study were not available in the public domain. The table reflects the qualitative descriptions of the outcomes as reported in the study's abstract.[1]
| Parameter | OPC-4392 | SDZ HDC-912 | Reference |
| Mechanism of Action | Presynaptic D2 Agonist / Postsynaptic D2 Antagonist | D2 Partial Agonist | [1] |
| Mean Daily Dose in Study | 17.2 ± 12.6 mg | 4.0 ± 3.9 mg |
Table 1: Prolactin (PRL) Levels
| Condition | Effect of OPC-4392 | Effect of SDZ HDC-912 |
| Baseline PRL | Significant Decrease | Tendency to Decrease |
| Apomorphine-Induced PRL Suppression | Significant Decrease | Significant Decrease in Apo-induced inhibition |
Table 2: Growth Hormone (GH) Levels
| Condition | Effect of OPC-4392 | Effect of SDZ HDC-912 |
| Apomorphine-Induced GH Stimulation | Non-significant Decrease | Tendency to Decrease |
Experimental Protocols
Clinical Neuroendocrine Profile Assessment in Schizophrenic Patients[1]
-
Study Design: A comparative clinical trial involving schizophrenic inpatients diagnosed according to DSM-III-R criteria.
-
Washout Period: Patients underwent a minimum of a two-week washout period from any previous antipsychotic medication.
-
Treatment Phase: Patients were treated for one month with either OPC-4392 or SDZ HDC-912.
-
Neuroendocrine Assessments: Prolactin (PRL) and growth hormone (GH) levels were measured at two time points:
-
After the washout period (baseline).
-
After one month of treatment.
-
-
Apomorphine Challenge Test: At each assessment time point, a challenge with the dopamine agonist apomorphine was performed to probe the sensitivity of the hypothalamic-pituitary dopaminergic system. Blood samples for PRL and GH were taken before and after apomorphine administration.
-
Hormone Assays: Serum levels of PRL and GH were quantified using standard immunoassay techniques.
In Vitro Dopamine D2 Receptor Binding and Functional Assays
-
Receptor Binding Assays:
-
Objective: To determine the affinity of the compounds for the dopamine D2 receptor.
-
Methodology: Radioligand binding assays are performed using cell membranes prepared from cells expressing recombinant human dopamine D2 receptors (e.g., CHO or HEK293 cells).
-
Procedure: A fixed concentration of a radiolabeled D2 antagonist (e.g., [³H]-spiperone) is incubated with the cell membranes in the presence of varying concentrations of the test compound (OPC-4392 or SDZ HDC-912). The amount of radioligand bound to the receptors is measured, and the concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined. The affinity (Ki) is then calculated using the Cheng-Prusoff equation.
-
-
Dopamine D2 Receptor Partial Agonist Functional Assays:
-
Objective: To characterize the intrinsic agonist activity of the compounds at the D2 receptor.
-
cAMP Accumulation Assay:
-
Principle: The dopamine D2 receptor is a Gi-coupled receptor, and its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).
-
Procedure: Cells expressing D2 receptors are stimulated with forskolin (B1673556) to increase intracellular cAMP levels. The ability of the test compounds to inhibit this forskolin-stimulated cAMP accumulation is measured. Partial agonists will inhibit cAMP accumulation to a lesser extent than a full agonist like dopamine.
-
-
[³⁵S]GTPγS Binding Assay:
-
Principle: Agonist binding to a G-protein coupled receptor promotes the exchange of GDP for GTP on the Gα subunit. This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation.
-
Procedure: Cell membranes are incubated with the test compound in the presence of GDP and [³⁵S]GTPγS. The amount of bound [³⁵S]GTPγS is quantified as a measure of G-protein activation. The level of stimulation is compared to that of a full agonist.
-
-
Visualizations
Signaling Pathways
Caption: Dopamine D2 Receptor Signaling Pathways for OPC-4392 and SDZ HDC-912.
Experimental Workflows
Caption: Workflow for the Clinical Neuroendocrine Profile Study.
Caption: Workflow for a cAMP-based D2 Receptor Functional Assay.
Conclusion
OPC-4392 and SDZ HDC-912 exhibit distinct neuroendocrine profiles due to their different mechanisms of action at the dopamine D2 receptor. OPC-4392's presynaptic agonism leads to a significant decrease in baseline prolactin levels, a desirable feature for an antipsychotic. SDZ HDC-912, as a partial agonist, also tends to have a favorable prolactin profile compared to traditional antagonists. Both compounds show some attenuation of the apomorphine-induced growth hormone response. These findings highlight the potential of modulating the dopamine system with compounds that are not full antagonists to achieve a better side-effect profile. Further research with access to detailed quantitative data would be beneficial for a more granular comparison.
References
A Comparative Analysis of OPC-4392's Profile at Dopamine D2 Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the potency and efficacy of the partial dopamine (B1211576) agonist OPC-4392 at the D2L and D2S receptor subtypes, with a comparative assessment against other key antipsychotic agents.
OPC-4392, a quinolinone derivative, demonstrates a distinct pharmacological profile as a partial agonist at dopamine D2 receptors, exhibiting high affinity for both the long (D2L) and short (D2S) isoforms.[1][2] This compound, a precursor to the atypical antipsychotic aripiprazole, has been a subject of research for its potential to modulate dopaminergic neurotransmission with a lower propensity for extrapyramidal side effects.[1][3] This guide provides a comprehensive comparison of OPC-4392's potency and efficacy at D2L and D2S receptors relative to other significant atypical antipsychotics, supported by available experimental data.
Comparative Quantitative Data
The following table summarizes the binding affinities (Ki) and functional activities of OPC-4392 and comparator compounds at the D2L and D2S receptor subtypes. This data is crucial for understanding the nuanced interactions of these compounds with the dopamine system.
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity |
| OPC-4392 | D2L | High affinity (exact value not specified in provided abstracts) | Partial Agonist[1][2] |
| D2S | High affinity (exact value not specified in provided abstracts) | Partial Agonist[2] | |
| Aripiprazole | D2L | High affinity[1] | Partial Agonist with low intrinsic activity[2][4] |
| D2S | High affinity[1] | Partial Agonist with low intrinsic activity[2] | |
| Brexpiprazole (B1667787) | D2 | Partial Agonist with lower intrinsic activity than aripiprazole[5][6][7] | Partial Agonist[8] |
| Cariprazine | D2L | 0.49[9] | Partial Agonist[9][10][11] |
| D2S | 0.69[9] | Partial Agonist[9] |
Experimental Protocols
The data presented in this guide are primarily derived from in vitro pharmacological assays. Below are detailed methodologies for two key experimental approaches used to characterize the potency and efficacy of compounds like OPC-4392 at D2 receptors.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a test compound for the D2L and D2S receptor subtypes.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells are stably transfected to express either the human D2L or D2S receptor subtype.
-
Cells are cultured to a high density and then harvested.
-
Cell membranes are prepared by homogenization and centrifugation to isolate the membrane fraction containing the receptors.
-
-
Binding Assay:
-
A constant concentration of a radiolabeled ligand with high affinity for D2 receptors (e.g., [³H]-spiperone or [³H]-raclopride) is incubated with the cell membranes.
-
Increasing concentrations of the unlabeled test compound (e.g., OPC-4392) are added to compete with the radioligand for binding to the receptors.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled D2 antagonist (e.g., haloperidol).
-
-
Data Analysis:
-
After incubation, the bound and free radioligand are separated by rapid filtration.
-
The radioactivity of the filters is measured using liquid scintillation counting.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
-
Functional Assays (cAMP Accumulation)
Objective: To determine the functional activity (e.g., efficacy, potency as an agonist or antagonist) of a test compound at D2L and D2S receptors.
Methodology:
-
Cell Culture:
-
CHO cells stably expressing either the human D2L or D2S receptor are used. These receptors are Gαi/o-coupled, and their activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.
-
-
cAMP Accumulation Assay:
-
Cells are pre-incubated with the test compound at various concentrations.
-
Adenylyl cyclase is then stimulated with forskolin (B1673556) to increase intracellular cAMP levels.
-
The ability of the test compound to inhibit this forskolin-stimulated cAMP accumulation is measured.
-
To assess antagonist activity, cells are co-incubated with a known D2 agonist (e.g., dopamine) and the test compound.
-
-
Data Analysis:
-
Intracellular cAMP levels are quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
-
For agonists, the concentration that produces 50% of the maximal inhibition of cAMP accumulation (EC50) and the maximal effect (Emax) are determined.
-
For antagonists, the concentration that inhibits 50% of the agonist's response (IC50) is calculated.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling cascade of D2 receptors and a typical workflow for assessing the functional selectivity of a compound.
References
- 1. farm.ucl.ac.be [farm.ucl.ac.be]
- 2. Aripiprazole's low intrinsic activities at human dopamine D2L and D2S receptors render it a unique antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 7-[3-(4-[2,3-Dimethylphenyl]piperazinyl)propoxy]-2(1H)-quinolinone (OPC-4392), a presynaptic dopamine autoreceptor agonist and postsynaptic D2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Brexpiprazole: so far so good - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Efficacy and tolerability of brexpiprazole - a new antipsychotic drug from the group of dopamine D2 receptor partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. droracle.ai [droracle.ai]
- 10. resolve.cambridge.org [resolve.cambridge.org]
- 11. Cariprazine exerts antimanic properties and interferes with dopamine D2 receptor β-arrestin interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Functional Selectivity of OPC-4392 and Cariprazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the functional selectivity of two dopamine (B1211576) receptor partial agonists: OPC-4392 and cariprazine. By presenting key experimental data, detailed methodologies, and visual representations of signaling pathways, this document aims to be a valuable resource for understanding the distinct pharmacological profiles of these compounds.
Executive Summary
OPC-4392, a quinolinone derivative and a precursor to aripiprazole (B633), and cariprazine, a newer atypical antipsychotic, both exhibit partial agonist activity at dopamine D2 receptors. However, their functional selectivity—the ability to differentially modulate downstream signaling pathways—diverges significantly. Cariprazine is characterized by its high affinity and partial agonist activity at both D2 and D3 receptors, with a notable preference for the D3 receptor. It demonstrates biased signaling, acting as a partial agonist for G-protein-mediated pathways while having very weak efficacy in recruiting β-arrestin 2. In contrast, OPC-4392 is described as a presynaptic dopamine autoreceptor agonist and a postsynaptic D2 receptor antagonist, exhibiting dual agonist/antagonist properties at D2L receptors. While quantitative data on its β-arrestin signaling is limited, studies on its G-protein-mediated effects suggest a higher intrinsic activity compared to aripiprazole. These differences in functional selectivity likely underlie their distinct clinical profiles.
Data Presentation: Quantitative Comparison
The following tables summarize the binding affinities and functional potencies of OPC-4392 and cariprazine.
Table 1: Receptor Binding Affinities (Ki, nM)
| Compound | D2 | D3 | 5-HT1A | 5-HT2A | 5-HT2B |
| OPC-4392 | ~80¹ | Moderate D2L:D3 selectivity in CHO cells¹ | - | - | - |
| Cariprazine | 0.49 - 0.71[1] | 0.085 - 0.3[1] | 1.4 - 2.6[1] | 18.8[1] | 0.58 - 1.1[1] |
¹Note: The affinity of OPC-4392 for D2-like receptors is reported to be approximately 20-fold lower than that of aripiprazole (K₀.₅ ca. 4 nM)[1]. In CHO cells, it showed moderate D2L:D3 selectivity, which was absent in C-6 cells[1].
Table 2: Functional Activity (EC50/IC50, nM and Intrinsic Activity)
| Compound | Assay | Receptor | EC50/IC50 (nM) | Intrinsic Activity (% of full agonist) |
| OPC-4392 | cAMP Inhibition | D2L | - | Higher than aripiprazole |
| Cariprazine | cAMP Inhibition | D2 | 1.4 | ~75% (compared to quinpirole)[2] |
| Cariprazine | β-arrestin 2 Recruitment | D2 | - | Very weak partial agonist[2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of the test compounds for various receptors.
Methodology:
-
Membrane Preparation: Crude membrane fractions are prepared from cells stably expressing the receptor of interest (e.g., CHO or HEK-293 cells).
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used for all dilutions.
-
Competition Binding: Membranes are incubated with a fixed concentration of a specific radioligand (e.g., [³H]-spiperone for D2/D3 receptors) and varying concentrations of the unlabeled test compound (OPC-4392 or cariprazine).
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. Filters are then washed with ice-cold buffer.
-
Scintillation Counting: The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assays
Objective: To assess the functional activity of the compounds on G-protein-coupled receptors that modulate adenylyl cyclase activity (e.g., D2 receptors, which are Gi-coupled).
Methodology:
-
Cell Culture: Cells expressing the receptor of interest (e.g., HEK-293 or CHO cells) are cultured in appropriate media.
-
Stimulation: Cells are pre-treated with a phosphodiesterase inhibitor to prevent cAMP degradation and then stimulated with forskolin (B1673556) (to increase basal cAMP levels) in the presence of varying concentrations of the test compound.
-
Lysis: After incubation, the cells are lysed to release intracellular cAMP.
-
cAMP Detection: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an AlphaScreen-based assay. In these assays, endogenous cAMP competes with a labeled cAMP tracer for binding to a specific anti-cAMP antibody.
-
Data Analysis: The ability of the test compound to inhibit forskolin-stimulated cAMP accumulation is measured. The concentration of the compound that produces 50% of its maximal inhibitory effect (EC50 or IC50) is determined, along with its maximal effect (intrinsic activity) relative to a full agonist.
β-Arrestin Recruitment Assays
Objective: To measure the ability of the compounds to induce the recruitment of β-arrestin to the activated receptor, a key event in receptor desensitization and an indicator of a distinct signaling pathway.
Methodology:
-
Assay Principle: Bioluminescence Resonance Energy Transfer (BRET) is a commonly used method. In this system, the receptor is fused to a BRET donor (e.g., Renilla luciferase, Rluc) and β-arrestin is fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).
-
Cell Transfection: Cells (e.g., HEK-293) are co-transfected with the Rluc-receptor and YFP-β-arrestin constructs.
-
Ligand Stimulation: Transfected cells are treated with varying concentrations of the test compound.
-
BRET Measurement: Upon addition of a luciferase substrate (e.g., coelenterazine), the donor emits light. If the test compound induces the interaction between the receptor and β-arrestin, the donor and acceptor are brought into close proximity, allowing for energy transfer and subsequent light emission by the acceptor. The BRET signal is calculated as the ratio of the light emitted by the acceptor to the light emitted by the donor.
-
Data Analysis: The concentration of the test compound that produces 50% of the maximal BRET signal (EC50) is determined, along with the maximal BRET response (intrinsic activity) relative to a reference agonist.
Mandatory Visualization
Caption: Dopamine Receptor Signaling Pathways.
Caption: Concept of Functional Selectivity.
Caption: Experimental Workflow for Comparing Functional Selectivity.
References
Replicating Early Findings: A Comparative Guide to OPC-4392 Hydrochloride
For researchers and scientists in the field of neuropharmacology and drug development, understanding the foundational characteristics of early compounds is crucial for innovation. OPC-4392 hydrochloride, a quinolinone derivative, was a significant compound in the exploration of dopamine (B1211576) D2 receptor modulation for the treatment of schizophrenia. This guide provides a comparative analysis of OPC-4392's performance against other relevant antipsychotics, supported by experimental data from early studies, and offers detailed methodologies to aid in the replication of these seminal findings.
Comparative Performance Data
The following tables summarize the key in vitro and in vivo characteristics of OPC-4392 hydrochloride in comparison to its successor, aripiprazole (B633) (OPC-14597), and the typical antipsychotic, chlorpromazine.
Table 1: In Vitro Dopamine D2 Receptor Binding and Functional Activity
| Compound | Receptor Affinity (K₀.₅) for D2-like receptors in rat striatum | Functional Activity | IC₅₀ (inhibition of L-DOPA formation in rat striatal slices) |
| OPC-4392 | ~80 nM (20-fold lower than Aripiprazole)[1] | Presynaptic agonist, Postsynaptic antagonist[2][3] | ~1 µM[4] |
| Aripiprazole (OPC-14597) | ~4 nM[1] | Partial agonist | Not available in early comparative studies |
| Chlorpromazine | Not available in direct comparison | Antagonist | Not applicable |
Table 2: In Vivo Effects on Prolactin Levels in Humans (Phase I Study)
| Compound | Effect on Serum Prolactin Levels |
| OPC-4392 | Dose-dependent decrease[5] |
| Chlorpromazine | Increase[5] |
Table 3: Reported Effects on Negative Symptoms in Schizophrenia
| Compound | Reported Effect on Negative Symptoms | Assessment Scale Utilized |
| OPC-4392 | Effective against negative symptoms (exacerbation of positive symptoms also observed)[1] | Psychiatric Status Rating Scales (Specific scale not named in abstract)[6] |
| Aripiprazole (OPC-14597) | Efficacious against both positive and negative symptoms | Not detailed in early comparative studies |
| Chlorpromazine | Primarily effective against positive symptoms | Not detailed in early comparative studies |
Experimental Protocols
To facilitate the replication of the early findings on OPC-4392, detailed methodologies for key experiments are provided below. These protocols are based on standard practices of the time and information inferred from the abstracts of the original studies.
Dopamine D2 Receptor Binding Assay (Competitive Radioligand Binding)
Objective: To determine the binding affinity (Kᵢ) of OPC-4392 for the dopamine D2 receptor.
Materials:
-
Membrane Preparation: Rat striatal tissue.
-
Radioligand: [³H]-Spiperone (a D2 antagonist).
-
Non-specific binding control: Haloperidol or another suitable D2 antagonist at a high concentration.
-
Assay Buffer: Tris-HCl buffer (pH 7.4) containing physiological salts.
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize rat striatal tissue in ice-cold buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, [³H]-Spiperone at a concentration near its Kₔ, and varying concentrations of OPC-4392 or a reference compound.
-
Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competing ligand. Determine the IC₅₀ value (the concentration of the ligand that inhibits 50% of specific radioligand binding) and calculate the Kᵢ value using the Cheng-Prusoff equation.
Functional Assay: Inhibition of cAMP Accumulation
Objective: To assess the agonist/antagonist activity of OPC-4392 at the D2 receptor by measuring its effect on intracellular cyclic AMP (cAMP) levels.
Materials:
-
Cell Line: A cell line expressing the dopamine D2 receptor (e.g., CHO or HEK293 cells).
-
Adenylyl Cyclase Stimulator: Forskolin (B1673556).
-
cAMP Assay Kit: A commercially available kit for measuring cAMP (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Assay Buffer: Serum-free medium or HBSS.
Procedure:
-
Cell Culture: Culture the D2 receptor-expressing cells in appropriate media.
-
Assay Preparation: Seed the cells into 96-well plates and allow them to adhere overnight.
-
Compound Addition:
-
Agonist Mode: Add varying concentrations of OPC-4392 to the cells.
-
Antagonist Mode: Pre-incubate the cells with varying concentrations of OPC-4392 before adding a fixed concentration of a D2 agonist (e.g., dopamine).
-
-
Stimulation: Add forskolin to all wells (except basal controls) to stimulate adenylyl cyclase and induce cAMP production.
-
Incubation: Incubate the plates at 37°C for a specified time (e.g., 15-30 minutes).
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
-
Data Analysis:
-
Agonist Mode: Plot the inhibition of forskolin-stimulated cAMP levels against the log concentration of OPC-4392 to determine its EC₅₀ and intrinsic activity.
-
Antagonist Mode: Plot the cAMP levels against the log concentration of OPC-4392 in the presence of a D2 agonist to determine its antagonist potency (IC₅₀ or Kₑ).
-
Clinical Assessment of Negative Symptoms
Objective: To evaluate the efficacy of OPC-4392 in treating the negative symptoms of schizophrenia.
Methodology:
-
Patient Population: Individuals diagnosed with schizophrenia exhibiting prominent negative symptoms.
-
Assessment Instrument: The Scale for the Assessment of Negative Symptoms (SANS) is a comprehensive, clinician-rated scale that was widely used in early studies. It evaluates five domains:
-
Affective Flattening or Blunting
-
Alogia (poverty of speech)
-
Avolition-Apathy
-
Anhedonia-Asociality
-
Attentional Impairment
-
-
Procedure:
-
Conduct a baseline assessment using the SANS to quantify the severity of negative symptoms before treatment.
-
Administer OPC-4392 at a specified dose and duration.
-
Perform follow-up assessments with the SANS at regular intervals throughout the study period.
-
The interviewer should be trained and demonstrate good inter-rater reliability.
-
-
Data Analysis: Compare the change in SANS scores from baseline to the end of treatment between the OPC-4392 group and a placebo or active comparator group.
Visualizations
The following diagrams illustrate the proposed mechanism of action of OPC-4392 and a typical experimental workflow.
References
- 1. farm.ucl.ac.be [farm.ucl.ac.be]
- 2. 7-[3-(4-[2,3-Dimethylphenyl]piperazinyl)propoxy]-2(1H)-quinolinone (OPC-4392), a presynaptic dopamine autoreceptor agonist and postsynaptic D2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effect of 7-(3-[4-(2,3-dimethylphenyl)piperazinyl]propoxy)- 2(1H)-quinolinone (OPC-4392), a newly synthesized agonist for presynaptic dopamine D2 receptor, on tyrosine hydroxylation in rat striatal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase 1 study of a new antipsychotic drug, OPC-4392 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of OPC-4392, a partial dopamine receptor agonist on negative symptoms: results of an open study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: OPC-4392 Hydrochloride vs. Preclamol in Preclinical Models of Psychosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of OPC-4392 hydrochloride and preclamol (B1238939), two partial agonists of the dopamine (B1211576) D2 receptor, in animal models of psychosis. The information presented is collated from preclinical studies to assist researchers in understanding the nuanced pharmacological profiles of these compounds.
Overview of Compounds
Both OPC-4392 and preclamol modulate dopaminergic neurotransmission, a key pathway implicated in the pathophysiology of psychosis. Their classification as D2 receptor partial agonists means they can act as either agonists or antagonists depending on the surrounding dopamine levels, which theoretically offers a stabilizing effect on the dopamine system.[1]
OPC-4392 hydrochloride , a quinolinone derivative, is characterized as a presynaptic dopamine autoreceptor agonist and a postsynaptic D2 receptor antagonist.[2][3] This dual action is thought to reduce dopamine synthesis and release while blocking the effects of excessive dopamine at the postsynaptic neuron.[2]
Preclamol ((-)-3-PPP) is also a dopamine D2 receptor partial agonist, exhibiting preferential action at presynaptic D2 autoreceptors, which regulate the synthesis and release of dopamine.[1][4] At higher doses, it can exert antagonistic effects at postsynaptic D2 receptors.[5]
Comparative Efficacy in Animal Models of Psychosis
A key study by Natesan et al. (2011) provides a direct comparison of OPC-4392 and preclamol in established animal models used to predict antipsychotic efficacy. The following tables summarize the quantitative data from this study.
Table 1: Efficacy in Amphetamine-Induced Hyperlocomotion (AIH) Model
The AIH model is a widely used screening test for antipsychotic potential, where a compound's ability to inhibit hyperactivity induced by a dopamine agonist like amphetamine is measured.
| Compound | ED₅₀ (mg/kg, s.c.) | 95% Confidence Interval (CI) |
| OPC-4392 | 6.65 | Not determinable |
| Preclamol | 16.53 | 5.85–27.21 |
Lower ED₅₀ values indicate greater potency.
Table 2: Efficacy in Conditioned Avoidance Response (CAR) Model
The CAR model assesses a compound's ability to suppress a learned avoidance behavior, which is predictive of antipsychotic efficacy.
| Compound | ED₅₀ (mg/kg, s.c.) | 95% Confidence Interval (CI) |
| OPC-4392 | 6.8 | 3.87–10.67 |
| Preclamol | 16.53 | 5.85–27.21 |
Lower ED₅₀ values indicate greater potency.
Experimental Protocols
Below are the detailed methodologies for the key experiments cited in the comparative data tables.
Amphetamine-Induced Hyperlocomotion (AIH)
-
Animal Subjects: Adult male Sprague-Dawley rats.
-
Drug Administration: OPC-4392 and preclamol were dissolved in a vehicle of 30% v/v dimethylformamide in saline acidified with glacial acetic acid (1% v/v) and administered via subcutaneous (s.c.) injection in a volume of 1 ml/kg body weight.
-
Experimental Procedure: Following drug administration, animals were placed in locomotor activity chambers. Amphetamine was then administered, and locomotor activity was measured for a duration of 1 hour. The dose of each compound required to reduce the amphetamine-induced hyperactivity by 50% (ED₅₀) was calculated.[6]
Conditioned Avoidance Response (CAR)
-
Animal Subjects: Adult male Sprague-Dawley rats.
-
Drug Administration: Similar to the AIH model, OPC-4392 and preclamol were administered subcutaneously.
-
Experimental Procedure: Rats were trained to avoid an aversive stimulus (e.g., foot shock) by responding to a conditioning stimulus (e.g., a light or tone). The ability of the test compounds to inhibit this learned avoidance response was measured. The ED₅₀ was determined as the dose that produced a 50% inhibition of the conditioned avoidance response. The maximal efficacy for most drugs was observed at 90 minutes post-administration.[6]
Mechanism of Action and Signaling Pathways
Both OPC-4392 and preclamol exert their effects primarily through the dopamine D2 receptor, a G protein-coupled receptor (GPCR). As partial agonists, their intrinsic activity is lower than that of the full agonist, dopamine.
Caption: Dopamine D2 Receptor Signaling Pathway and Drug Targets.
In a state of hyperdopaminergia (excess dopamine), both compounds would compete with dopamine for the postsynaptic D2 receptor. Due to their lower intrinsic activity, they would produce a smaller response than dopamine, effectively acting as antagonists and reducing overall dopaminergic signaling. Conversely, in a state of hypodopaminergia (low dopamine), their agonistic properties at the D2 receptor would increase dopaminergic tone.
Experimental Workflow for Preclinical Antipsychotic Screening
The general workflow for evaluating compounds like OPC-4392 and preclamol in animal models of psychosis follows a standardized process.
Caption: Preclinical Antipsychotic Screening Workflow.
Logical Relationship of Drug Action in Psychosis Models
The therapeutic rationale for using D2 partial agonists in psychosis is based on their ability to modulate dopamine signaling, which is dysregulated in this condition.
Caption: Rationale for D2 Partial Agonists in Psychosis.
Summary and Conclusion
Based on the available preclinical data, both OPC-4392 and preclamol demonstrate activity in animal models predictive of antipsychotic efficacy. However, the data from Natesan et al. (2011) suggests that OPC-4392 is more potent than preclamol in both the amphetamine-induced hyperlocomotion and conditioned avoidance response models, as indicated by its lower ED₅₀ values.[6]
It is important to note that while these preclinical models are valuable for predicting antipsychotic potential, clinical outcomes can differ. Indeed, OPC-4392 was reported to worsen positive symptoms in some patients, leading to the termination of its clinical development.[3] Preclamol also showed limited and unsustained antipsychotic effects in clinical trials.[5][7] These findings underscore the complexity of translating preclinical efficacy to clinical success.
This guide provides a snapshot of the comparative preclinical profiles of OPC-4392 and preclamol. Researchers are encouraged to consult the primary literature for a more in-depth understanding of these compounds and their place in the historical development of antipsychotic medications.
References
- 1. benchchem.com [benchchem.com]
- 2. 7-[3-(4-[2,3-Dimethylphenyl]piperazinyl)propoxy]-2(1H)-quinolinone (OPC-4392), a presynaptic dopamine autoreceptor agonist and postsynaptic D2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. farm.ucl.ac.be [farm.ucl.ac.be]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Third generation antipsychotic drugs: partial agonism or receptor functional selectivity? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Antipsychotic properties of the partial dopamine agonist (-)-3-(3-hydroxyphenyl)-N-n-propylpiperidine(preclamol) in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
OPC-4392: A Clinical Trial Review of a Predecessor to Modern Antipsychotics
An examination of the clinical and preclinical data for OPC-4392, a quinolinone derivative, reveals a complex pharmacological profile that ultimately led to its discontinuation but paved the way for the development of successful atypical antipsychotics like aripiprazole (B633). This guide provides a comprehensive review of the available data for OPC-4392, offering insights into its mechanism of action, clinical findings, and comparative pharmacology for researchers, scientists, and drug development professionals.
Pharmacological Profile and Mechanism of Action
OPC-4392 was developed as a potential antipsychotic agent and is characterized by its dual action on the dopamine (B1211576) system. It functions as a presynaptic dopamine autoreceptor agonist, which serves to decrease the synthesis and release of dopamine, and as a postsynaptic D2 receptor antagonist.[1][2] This profile suggests a potential to modulate dopaminergic neurotransmission, a key target in the treatment of schizophrenia. The compound is also described as a partial dopamine receptor agonist.[3]
The intended mechanism was to reduce dopaminergic hyperactivity, associated with the positive symptoms of schizophrenia, through postsynaptic antagonism, while the presynaptic agonism was thought to potentially address negative symptoms by enhancing dopaminergic tone in brain regions where it is deficient.
Preclinical Data Summary
In preclinical studies, OPC-4392 demonstrated its intended dual activity. It inhibited reserpine- and gamma-butyrolactone (B3396035) (GBL)-induced increases in DOPA accumulation, an effect antagonized by the D2 antagonist haloperidol, supporting its presynaptic agonist activity.[1] At higher doses, it exhibited postsynaptic antagonist effects by inhibiting apomorphine-induced stereotyped behaviors in mice.[1][4]
| Parameter | Value | Species | Reference |
| Striatal D2 Receptor Occupancy (ED50) | 1.1 mg/kg (s.c.) | Rat | [5] |
| Inhibition of Conditioned Avoidance Response (ED50) | 6.65 mg/kg (s.c.) | Rat | [5] |
| Inhibition of DOPA formation in striatal slices (IC50) | ~10⁻⁶ M | Rat | [6] |
Clinical Trial Data and Outcomes
A Phase 1 study of OPC-4392 was conducted in seven healthy male volunteers, comparing it to chlorpromazine.[7] The main clinical symptoms observed with OPC-4392 were sleepiness, weakness, fatigability, heavy headedness, disturbance of concentration, and nausea, with the severity increasing in a dose-dependent manner. The upper limit dosage was determined to be 5 mg for healthy volunteers.[7]
An open-label study investigating the effect of OPC-4392 on negative symptoms in schizophrenic patients was also conducted.[3] However, the development of OPC-4392 was ultimately terminated due to the worsening of psychosis and an increase in suicidal ideation observed in early clinical trials.[2][4]
| Parameter | OPC-4392 | Chlorpromazine | Condition | Reference |
| Tmax | 4-6 hours | - | Healthy Volunteers | [7] |
| Biological Half-life | 56-88 hours | - | Healthy Volunteers | [7] |
| Serum Prolactin Level | Decreased (dose-dependently) | Increased | Healthy Volunteers | [7] |
| Kraepelin Test (Average Work Quantity) | Decreased (less than Chlorpromazine) | Decreased | Healthy Volunteers | [7] |
Comparison with Other Antipsychotics
OPC-4392 is considered a predecessor to aripiprazole (OPC-14597), a successful atypical antipsychotic.[2] Both compounds exhibit partial agonism at D2 receptors.[4] However, a key difference lies in the dose ratio for their presynaptic versus postsynaptic effects. For OPC-4392, postsynaptic antagonist actions were observed at much higher doses than those required for presynaptic agonism, whereas these effects occurred at equivalent doses for aripiprazole.[4] In vitro studies comparing various dopamine D2 receptor partial agonists found that aripiprazole had a lower intrinsic activity than OPC-4392. It is suggested that the higher intrinsic activity and lower relative antagonist activity of compounds like OPC-4392 may lead to a suboptimal improvement of positive symptoms.[8]
| Compound | Primary Mechanism of Action | Clinical Outcome | Reference |
| OPC-4392 | Presynaptic dopamine autoreceptor agonist, postsynaptic D2 receptor antagonist, partial D2 agonist. | Discontinued due to worsening psychosis and increased suicidal ideation. | [2][4] |
| Aripiprazole | Partial agonist at dopamine D2 and serotonin (B10506) 5-HT1A receptors, antagonist at 5-HT2A receptors. | Effective for both positive and negative symptoms of schizophrenia with a low risk of extrapyramidal symptoms. | [2][4] |
| Chlorpromazine | Dopamine D2 receptor antagonist. | Effective for positive symptoms but associated with significant extrapyramidal and endocrine side effects. | [2][7] |
| Amisulpride | Selective dopamine D2/D3 receptor antagonist. | Effective for both positive and negative symptoms. | [2] |
Experimental Protocols
In Vivo Dopamine D2 Receptor Occupancy
Dopamine D2 receptor occupancy in rats was determined using [3H]raclopride as the radiotracer. Various doses of OPC-4392 were administered subcutaneously. One hour post-administration, the animals were sacrificed, and the striatum was dissected. The amount of radiotracer binding was measured to determine the percentage of D2 receptors occupied by the drug. The dose that produced 50% receptor occupancy (ED50) was then calculated.[5]
Phase 1 Clinical Study Protocol
A Phase 1, single-center, open-label study was conducted with seven healthy male volunteers. The study compared the clinical pharmacology, endocrinological effects, and pharmacokinetics of single oral doses of OPC-4392 with chlorpromazine. Clinical symptoms were monitored, and blood samples were collected at various time points to determine plasma drug concentrations and serum prolactin levels. Psychological tests, such as the Kraepelin test, were also administered to assess cognitive effects.[7]
Signaling Pathway and Experimental Workflow Visualizations
Caption: Mechanism of action of OPC-4392 at the dopamine synapse.
Caption: Workflow of the Phase 1 clinical trial for OPC-4392.
References
- 1. 7-[3-(4-[2,3-Dimethylphenyl]piperazinyl)propoxy]-2(1H)-quinolinone (OPC-4392), a presynaptic dopamine autoreceptor agonist and postsynaptic D2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Third generation antipsychotic drugs: partial agonism or receptor functional selectivity? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of OPC-4392, a partial dopamine receptor agonist on negative symptoms: results of an open study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. farm.ucl.ac.be [farm.ucl.ac.be]
- 5. academic.oup.com [academic.oup.com]
- 6. Effect of 7-(3-[4-(2,3-dimethylphenyl)piperazinyl]propoxy)- 2(1H)-quinolinone (OPC-4392), a newly synthesized agonist for presynaptic dopamine D2 receptor, on tyrosine hydroxylation in rat striatal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase 1 study of a new antipsychotic drug, OPC-4392 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differences in agonist/antagonist properties at human dopamine D(2) receptors between aripiprazole, bifeprunox and SDZ 208-912 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Antagonistic Properties of OPC-4392 at Postsynaptic D2 Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of OPC-4392's performance as a postsynaptic dopamine (B1211576) D2 receptor antagonist against other well-established antipsychotic agents. The information presented is supported by experimental data from preclinical studies to aid in the evaluation of its therapeutic potential.
Executive Summary
OPC-4392 is a quinolinone derivative that exhibits a unique pharmacological profile, acting as both a presynaptic dopamine autoreceptor agonist and a postsynaptic D2 receptor antagonist[1][2]. This dual action suggests a potential for antipsychotic efficacy with a favorable side effect profile. This guide focuses on validating its antagonistic properties at the postsynaptic D2 receptor by comparing its in vitro binding affinity and in vivo functional antagonism with those of established typical and atypical antipsychotics, including aripiprazole, haloperidol (B65202), risperidone, and clozapine.
Comparative Analysis of D2 Receptor Binding Affinity
The binding affinity of a compound for its target receptor is a critical determinant of its potency. The inhibition constant (Ki) is a measure of this affinity, with lower values indicating a stronger binding. OPC-4392 displays a moderate affinity for D2 receptors, which is notably lower than that of high-potency antipsychotics like haloperidol and risperidone, but comparable to or slightly lower than aripiprazole, another partial agonist[3].
| Compound | D2 Receptor Binding Affinity (Ki, nM) | Reference(s) |
| OPC-4392 | ~80 | [3] |
| Aripiprazole (OPC-14597) | 0.34 - 4 | [3][4][5] |
| Haloperidol | 0.7 - 1.55 | [1][4][5] |
| Risperidone | 3.13 | [1] |
| Clozapine | 75 - 135 | [6][7] |
Functional Antagonism at Postsynaptic D2 Receptors
The antagonistic properties of OPC-4392 at postsynaptic D2 receptors have been demonstrated in various functional assays. These experiments assess the compound's ability to inhibit the downstream signaling pathways activated by D2 receptor agonists.
Inhibition of Apomorphine-Induced Stereotyped Behavior
Modulation of cAMP Accumulation
Dopamine D2 receptors are G protein-coupled receptors that, upon activation, inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Antagonists at the D2 receptor block this effect. OPC-4392 has been characterized as a partial agonist at D2 receptors, meaning it can act as an antagonist in the presence of a full agonist like dopamine[4][6][8]. In functional assays, OPC-4392 has been shown to reverse the inhibition of forskolin-stimulated cAMP accumulation caused by dopamine, demonstrating its antagonistic properties at the cellular level.
| Compound | Functional Assay | Effect | Reference(s) |
| OPC-4392 | Apomorphine-Induced Stereotypy | Inhibition | [1][2] |
| OPC-4392 | cAMP Accumulation | Partial Agonist/Antagonist | [4][6][8] |
| Haloperidol | Apomorphine-Induced Stereotypy | Inhibition | [9] |
| Aripiprazole | cAMP Accumulation | Partial Agonist/Antagonist | [4] |
Experimental Protocols
Radioligand Binding Assay for D2 Receptor Affinity
Objective: To determine the binding affinity (Ki) of test compounds for the dopamine D2 receptor.
Methodology:
-
Membrane Preparation: Striatal tissue from rats or cells expressing recombinant human D2 receptors are homogenized in a cold buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer.
-
Competition Binding: A constant concentration of a radiolabeled D2 receptor antagonist, typically [3H]-spiperone, is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled test compound (e.g., OPC-4392, haloperidol).
-
Incubation: The mixture is incubated at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are then washed with cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
References
- 1. Biochemical profile of risperidone, a new antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. en.bio-protocol.org [en.bio-protocol.org]
- 3. farm.ucl.ac.be [farm.ucl.ac.be]
- 4. psychiatryonline.org [psychiatryonline.org]
- 5. psychiatryonline.org [psychiatryonline.org]
- 6. Clozapine, a Fast-Off-D2 Antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn-links.lww.com [cdn-links.lww.com]
- 8. Dopamine D2 receptor Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 9. Changes in apomorphine-induced stereotypy as a result of subacute neuroleptic treatment correlates with increased D-2 receptors, but not with increases in D-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of OPC 4392 Hydrochloride: A Guide for Laboratory Professionals
For research use only. Not intended for diagnostic or therapeutic use. [1]
This document provides essential guidance on the proper disposal procedures for OPC 4392 hydrochloride, a compound used in neurobiology research.[1] Adherence to these protocols is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. The information presented is based on established best practices for the disposal of hazardous pharmaceutical compounds.
Hazard Identification and Precautionary Measures
This compound and similar chemical compounds are often categorized as harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[2] Therefore, appropriate personal protective equipment (PPE), including gloves, protective clothing, eye protection, and face protection, must be worn when handling this substance.[2] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid the formation and inhalation of dust or aerosols.[2][3]
Spill Management
In the event of a spill, the area should be evacuated, and personnel must wear appropriate respiratory protection.[2] Spilled material should be contained to prevent it from entering drains. The spilled solid should be carefully swept up to avoid creating dust, collected, and placed in a suitable, closed container for disposal.[2] The affected area should then be thoroughly cleaned.
**Step-by-Step Disposal Protocol
Disposal of this compound and any contaminated materials must be carried out in accordance with federal, state, and local regulations.[4] It is imperative to contact a licensed professional waste disposal service to manage the final disposal of this material.[2]
-
Segregation of Waste:
-
Collect all surplus and non-recyclable this compound.
-
Separately collect all materials contaminated with the compound, such as gloves, gowns, syringes, and vials.[4]
-
-
Containerization:
-
Treatment and Final Disposal:
-
Engage a licensed hazardous waste disposal company for the treatment and final disposal of the chemical.[2]
-
The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[2] This is particularly important for preventing the aerosolization of active pharmaceutical ingredients.[4]
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Quantitative Data
Specific quantitative data for this compound, such as LD50 values, were not available in the public safety data sheets reviewed.[2] For detailed toxicological information, it is recommended to consult the supplier's specific Certificate of Analysis. The following table summarizes the available chemical identification data.
| Property | Value |
| Chemical Name | 7-[3-(4-[2,3-Dimethylphenyl]piperazinyl)propoxy]-2(1H)-quinolinone Hydrochloride Salt |
| CAS Number | 1329509-60-5 |
| Molecular Formula | C₂₄H₃₀ClN₃O₂ |
| Molecular Weight | 427.97 g/mol |
Data sourced from Santa Cruz Biotechnology, Inc.[1]
References
Comprehensive Safety and Handling Guide for OPC 4392 Hydrochloride
This guide provides essential safety and logistical information for handling OPC 4392 hydrochloride in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining necessary personal protective equipment, operational plans, and disposal methods.
Hazard Identification and Safety Data Summary
This compound is a compound that requires careful handling due to its potential health effects. It is harmful if swallowed, in contact with skin, or inhaled, and can cause skin and serious eye irritation[1]. The substance is a physiologically highly active, therapeutically usable compound that must be handled with the care required for hazardous materials.
| Category | Information | GHS Codes |
| Product Identification | This compound | Synonyms: 7-[3-(4-[2,3-Dimethylphenyl]piperazinyl)propoxy]-2(1H)-quinolinone Hydrochloride Salt |
| Hazard Statements | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation. Causes serious eye irritation. | H302, H312, H332, H315, H319 |
| Precautionary Statements | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection. | P261, P271, P280 |
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety when handling this compound, the following personal protective equipment is mandatory.
-
Eye and Face Protection: Wear safety glasses with side-shields or a face shield. All eye protection should be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU)[2].
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or protective suit are required to prevent skin contact. Wash hands thoroughly after handling[1].
-
Respiratory Protection: Use a NIOSH-approved respirator or an effective engineering control such as a chemical fume hood, especially when working with the solid form to avoid dust formation[1][3].
Operational and Handling Protocol
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
1. Engineering Controls:
- Always handle this compound within a certified chemical fume hood to ensure adequate ventilation and minimize inhalation risk[3].
- Provide appropriate exhaust ventilation at places where dust is formed[1].
2. Handling Procedures:
- Avoid contact with skin, eyes, and clothing[2].
- Avoid the formation of dust and aerosols[1].
- Do not eat, drink, or smoke in areas where the chemical is handled or stored.
- For maximum recovery of the product, centrifuge the original vial before removing the cap[4].
3. Storage:
- Keep containers tightly closed in a dry, cool, and well-ventilated place[3].
- Long-term storage is recommended at -20°C, while short-term storage at room temperature may be acceptable[4].
Emergency Procedures
In the event of accidental exposure or a spill, immediate and appropriate action is critical.
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician immediately[1][3].
-
Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Consult a physician[1][3].
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. Remove contact lenses if present and easy to do so[1].
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately[1][3].
-
Spills: Evacuate personnel to a safe area. Wear appropriate PPE, including respiratory protection. Avoid dust formation. Sweep up the spilled material and shovel it into a suitable, closed container for disposal. Do not let the product enter drains[1][2].
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Unused Product: Dispose of the contents and container to an approved waste disposal plant[3]. This should be done through a licensed professional waste disposal service[1].
-
Method of Disposal: Chemical incineration with an afterburner and scrubber is a recommended method. Exercise extra care as the material may be highly flammable[1].
Experimental Workflow Diagram
The following diagram illustrates the standard operating procedure for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
